molecular formula C45H52N8O8 B12383860 TAMRA-PEG3-Me-Tet

TAMRA-PEG3-Me-Tet

Cat. No.: B12383860
M. Wt: 832.9 g/mol
InChI Key: OQLPVFVIKMECHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAMRA-PEG3-Me-Tet is a useful research compound. Its molecular formula is C45H52N8O8 and its molecular weight is 832.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H52N8O8

Molecular Weight

832.9 g/mol

IUPAC Name

3-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C24H22N2O3.C21H30N6O5/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-16-24-26-21(27-25-16)19-5-3-18(4-6-19)15-23-20(29)7-9-30-11-13-32-14-12-31-10-8-22-17(2)28/h5-14H,1-4H3;3-6H,7-15H2,1-2H3,(H,22,28)(H,23,29)

InChI Key

OQLPVFVIKMECHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to TAMRA-PEG3-Me-Tetrazine: Structure, Properties, and Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Carboxytetramethylrhodamine-PEG3-Methyl-Tetrazine (TAMRA-PEG3-Me-Tetrazine), a fluorescent probe designed for bioorthogonal chemistry. This document details its chemical structure, physicochemical properties, and key applications, with a focus on experimental protocols and data presentation for researchers in drug development and molecular biology.

Core Concepts: Structure and Functionality

TAMRA-PEG3-Me-Tetrazine is a trifunctional molecule engineered for high-specificity labeling of biomolecules. It incorporates a bright and photostable fluorophore (TAMRA), a hydrophilic polyethylene glycol (PEG) spacer, and a bioorthogonal reactive handle (methyl-tetrazine).

  • TAMRA (5-Carboxytetramethylrhodamine): A well-characterized rhodamine-based dye that serves as the fluorescent reporter. It exhibits strong absorption and emission in the orange-red region of the visible spectrum, making it compatible with standard fluorescence microscopy and flow cytometry instrumentation.

  • PEG3 (3-unit Polyethylene Glycol): A short, hydrophilic linker that enhances the aqueous solubility of the molecule. This is crucial for biological applications, as it prevents aggregation and improves the pharmacokinetic profile of the labeled biomolecule. The PEG spacer also provides a flexible arm that minimizes steric hindrance between the dye and the target molecule.

  • Methyl-Tetrazine (Me-Tet): A highly reactive and stable diene that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native cellular processes. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.

Below is a diagram illustrating the modular components of the TAMRA-PEG3-Me-Tetrazine structure.

TAMRA TAMRA Fluorophore PEG3 PEG3 Linker TAMRA->PEG3 Amide Bond MeTet Methyl-Tetrazine PEG3->MeTet Amide Bond cluster_reactants Reactants cluster_reaction iEDDA Reaction cluster_products Products TAMRA_Tet TAMRA-PEG3-Me-Tetrazine Reaction [4+2] Cycloaddition (Inverse Electron Demand) TAMRA_Tet->Reaction TCO_Biomolecule TCO-modified Biomolecule TCO_Biomolecule->Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Reaction->Labeled_Biomolecule Stable Dihydropyridazine Linkage N2 Nitrogen Gas (N₂) Reaction->N2 Retro-Diels-Alder Start Start: Cells expressing TCO-modified protein Add_Probe Add TAMRA-PEG3-Me-Tetrazine (1-10 µM in media) Start->Add_Probe Incubate Incubate at 37°C (15-60 min) Add_Probe->Incubate Wash Wash 3x with warm media Incubate->Wash Image Fluorescence Microscopy Wash->Image End End: Analyze Images Image->End

An In-depth Technical Guide to the Synthesis of TAMRA-PEG3-Me-Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for TAMRA-PEG3-Me-Tetrazine, a fluorescent bioorthogonal labeling reagent. The document outlines a modular synthetic strategy, details the experimental protocols for each key step, presents quantitative data in a structured format, and includes visual representations of the synthesis workflow and the logical relationships of the components.

Overview of the Synthesis Pathway

The synthesis of TAMRA-PEG3-Me-Tetrazine is proposed as a multi-step process, beginning with the synthesis of a functionalized methyl-tetrazine core, followed by its conjugation to a PEG3 linker, and culminating in the attachment of the TAMRA fluorophore. This modular approach allows for the purification of intermediates at each stage, ensuring a high-purity final product. The most direct pathway involves the initial synthesis of a methyl-tetrazine derivative bearing a carboxylic acid group. This is then coupled to a diamine PEG linker, followed by the final conjugation to the fluorophore.

The overall strategy can be broken down into two main stages:

  • Synthesis of a Methyl-Tetrazine-PEG3-Amine Intermediate: This stage focuses on creating the core structure of the molecule, incorporating the bioorthogonal tetrazine moiety and the flexible, water-soluble PEG linker.

  • Coupling of TAMRA-NHS Ester to the Intermediate: The final step involves the attachment of the tetramethylrhodamine (TAMRA) fluorescent tag to the primary amine of the PEG linker, rendering the molecule fluorescent.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the proposed synthesis of TAMRA-PEG3-Me-Tetrazine.

Stage 1: Synthesis of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid

This protocol is adapted from established methods for synthesizing functionalized tetrazines.[1]

Materials:

  • 4-Cyanobenzoic acid

  • Acetamidine hydrochloride

  • Anhydrous hydrazine

  • Sodium nitrite

  • Acetic acid

  • Solvents for purification (e.g., HPLC grade water and acetonitrile)

Procedure:

  • In a reaction vessel under an inert nitrogen atmosphere, combine 4-cyanobenzoic acid (1 equivalent) and acetamidine hydrochloride (5 equivalents).

  • Slowly add anhydrous hydrazine (a significant excess) to the solid mixture with stirring. Caution: This reaction is exothermic and generates ammonia gas; it must be performed in a well-ventilated fume hood.

  • Stir the reaction mixture at 80°C for 30 minutes.

  • Cool the reaction mixture and then carefully add a solution of sodium nitrite (excess) in water to oxidize the dihydrotetrazine intermediate to the desired tetrazine. This step is typically performed in an acidic medium, such as acetic acid.

  • The crude product is then purified by preparative reverse-phase HPLC to yield 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid as a purple solid.[1]

Stage 2: Synthesis of Me-Tetrazine-PEG3-Amine

This protocol involves the coupling of the synthesized methyl-tetrazine carboxylic acid to a diamine PEG linker. An excess of the diamine is used to favor the formation of the mono-substituted product.

Materials:

  • 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid

  • 1,11-Diamino-3,6,9-trioxaundecane (H2N-PEG3-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Dissolve 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (1 equivalent), EDC-HCl (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • In a separate flask, dissolve a 10-fold molar excess of 1,11-Diamino-3,6,9-trioxaundecane in anhydrous DMF.

  • Slowly add the activated methyl-tetrazine solution to the diamine solution with constant stirring at room temperature.

  • Add triethylamine (2 equivalents) to the reaction mixture to act as a base.

  • Allow the reaction to proceed for 12-16 hours at room temperature under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the DMF under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether and collect the solid by filtration.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to isolate the mono-substituted Me-Tetrazine-PEG3-Amine.

Stage 3: Coupling of TAMRA-NHS Ester to Me-Tetrazine-PEG3-Amine

The final step is the conjugation of the purified Me-Tetrazine-PEG3-Amine intermediate with a commercially available TAMRA-NHS ester.[2][3]

Materials:

  • Me-Tetrazine-PEG3-Amine

  • 5(6)-TAMRA-SE (5- and 6-Carboxytetramethylrhodamine, succinimidyl ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvents for purification (e.g., HPLC grade water and acetonitrile with 0.1% TFA)

Procedure:

  • Dissolve the purified Me-Tetrazine-PEG3-Amine (1 equivalent) in anhydrous DMF.

  • In a separate light-protected vial, dissolve 5(6)-TAMRA-SE (1.1 equivalents) in anhydrous DMF.

  • Add TEA or DIPEA (2-3 equivalents) to the Me-Tetrazine-PEG3-Amine solution.

  • Slowly add the TAMRA-SE solution to the Me-Tetrazine-PEG3-Amine solution with stirring.

  • Allow the reaction to proceed for 4-6 hours at room temperature in the dark.

  • Monitor the reaction by reverse-phase HPLC.

  • Once the reaction is complete, dilute the mixture with water containing 0.1% TFA.

  • Purify the crude product by preparative reverse-phase HPLC using a water/acetonitrile gradient (both with 0.1% TFA).

  • Collect the fractions corresponding to the TAMRA-PEG3-Me-Tetrazine product.

  • Lyophilize the collected fractions to obtain the final product as a dark red solid.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Compound Formula Molecular Weight ( g/mol ) Typical Yield Purity
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acidC10H8N4O2216.2010-20%[1]>95% (after HPLC)
Me-Tetrazine-PEG3-AmineC18H29N7O4423.4740-60%>95% (after chromatography)
TAMRA-PEG3-Me-TetrazineC43H49N9O9851.9160-80%>98% (after HPLC)

Mandatory Visualization

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of Me-Tetrazine Intermediate cluster_stage2 Stage 2: PEGylation cluster_stage3 Stage 3: Fluorophore Conjugation A 4-Cyanobenzoic Acid D 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid A->D One-pot reaction, then oxidation B Acetamidine HCl B->D One-pot reaction, then oxidation C Anhydrous Hydrazine C->D One-pot reaction, then oxidation F Me-Tetrazine-PEG3-Amine D->F EDC/NHS coupling E H2N-PEG3-NH2 E->F H TAMRA-PEG3-Me-Tetrazine F->H Amide bond formation G TAMRA-NHS Ester G->H

Caption: Overall synthesis pathway for TAMRA-PEG3-Me-Tetrazine.

Experimental_Workflow cluster_purification Purification Steps cluster_reaction Reaction Steps P1 HPLC R2 PEGylation Reaction P1->R2 P2 Column Chromatography R3 TAMRA Coupling P2->R3 P3 Prep-HPLC R1 Tetrazine Synthesis R1->P1 R2->P2 R3->P3

Caption: Experimental workflow with integrated purification steps.

References

An In-depth Technical Guide to the Mechanism of Action of TAMRA-PEG3-Me-Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the core mechanism of action, biophysical properties, and experimental considerations for TAMRA-PEG3-Me-Tetrazine, a fluorescent probe designed for bioorthogonal labeling. This class of molecules is central to advanced biological imaging and targeted therapeutic strategies. The probe's functionality is built upon the highly efficient and specific inverse-electron-demand Diels-Alder (IEDDA) reaction. This document details the roles of its three key components—the TAMRA fluorophore, the PEG3 linker, and the methyl-tetrazine reactive group—and provides structured data, experimental protocols, and visual diagrams to facilitate its effective application in research and development.

Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction

The fundamental mechanism of action for TAMRA-PEG3-Me-Tetrazine is its participation in a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] This reaction occurs between an electron-deficient diene (the 1,2,4,5-tetrazine ring) and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (TCO) derivative.[2][3][4]

The key characteristics of this ligation are:

  • Exceptional Speed: The reaction proceeds with second-order rate constants that are among the fastest known in bioorthogonal chemistry, enabling efficient labeling at low, physiologically relevant concentrations.[3]

  • High Specificity: The tetrazine and TCO moieties are highly selective for each other and do not cross-react with native functional groups found in biological systems, such as amines or thiols.

  • Biocompatibility: The reaction is catalyst-free and proceeds efficiently in aqueous media, including cell culture media and serum, across a range of physiological pH values (typically 6-9).

  • Irreversibility: The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that releases molecular nitrogen (N₂) as the sole byproduct. This irreversible step drives the reaction to completion, forming a stable covalent dihydropyridazine bond.

IEDDA_Mechanism Tet TAMRA-PEG3-Me-Tetrazine Reaction [4+2] Cycloaddition (IEDDA) Tet->Reaction Diene TCO trans-Cyclooctene (TCO) (on target molecule) TCO->Reaction Dienophile Plus + Intermediate Unstable Intermediate Reaction->Intermediate k₁ Product Stable Covalent Adduct (Dihydropyridazine) Intermediate->Product k₂ (fast) -N₂ N2 N₂ Gas Intermediate->N2

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

The Role of Molecular Components

The specific structure of TAMRA-PEG3-Me-Tetrazine imparts a unique balance of properties essential for its function.

  • Methyl-Tetrazine (Me-Tet): The methyl-substituted tetrazine ring serves as the reactive "warhead" of the probe. Compared to other derivatives, methyl-tetrazines offer an optimal compromise between reactivity and stability. While more electron-withdrawing substituents (e.g., pyridyl) can increase reaction rates, they often decrease the probe's stability in aqueous media. Methyl-tetrazines exhibit significantly better stability, making them robust reagents for experiments requiring longer incubation times.

  • PEG3 Linker: The short polyethylene glycol (PEG) linker is critical for the probe's physicochemical properties. PEGylation enhances aqueous solubility, which is crucial for preventing aggregation and ensuring efficient delivery in biological environments. The linker also provides spatial separation between the bulky TAMRA fluorophore and the tetrazine ring, minimizing steric hindrance that could impede the IEDDA reaction.

  • TAMRA (Carboxytetramethylrhodamine): TAMRA is a well-characterized rhodamine-based fluorophore that serves as the reporter moiety. A key feature of many tetrazine-dye conjugates is their fluorogenic nature . The close proximity of the tetrazine ring can efficiently quench TAMRA's fluorescence through mechanisms like photoinduced electron transfer (PET). Upon successful IEDDA reaction with a TCO, the tetrazine is consumed, its quenching effect is eliminated, and a significant increase in fluorescence intensity is observed. This "turn-on" capability is highly advantageous for no-wash imaging experiments, as it minimizes background signal from unreacted probes.

Component_Logic Probe TAMRA-PEG3-Me-Tetrazine TAMRA TAMRA Fluorophore Probe->TAMRA PEG3 PEG3 Linker Probe->PEG3 MeTet Methyl-Tetrazine Probe->MeTet Detection Fluorescent Signal (Fluorogenic) TAMRA->Detection Solubility Aqueous Solubility Pharmacokinetics PEG3->Solubility Reactivity Reaction Rate (Bioorthogonal) MeTet->Reactivity Stability Probe Half-Life in Media MeTet->Stability Cell_Labeling_Workflow Step1 Step 1: Prepare Cells Express TCO-modified protein of interest. Step2 Step 2: Prepare Probe Dilute TAMRA-PEG3-Me-Tetrazine in cell culture media. Step3 Step 3: Incubation Add probe to cells and incubate (e.g., 30-60 min at 37°C). Step2->Step3 Step4 Step 4: Wash (Optional) Wash cells with fresh media to remove unbound probe. Step3->Step4 Step5 Step 5: Imaging Image cells using fluorescence microscopy (TAMRA channel). Step4->Step5 Note Note: Washing (Step 4) may not be required due to the probe's fluorogenic properties. Step4->Note

References

An In-depth Technical Guide to the Spectral Properties of TAMRA-PEG3-Me-Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of TAMRA-PEG3-Me-Tetrazine, a fluorescent probe widely utilized in bioorthogonal chemistry. This document details the key photophysical characteristics, experimental protocols for their determination, and the underlying mechanism of its application in biological imaging and drug development.

Core Spectral Properties

TAMRA-PEG3-Me-Tetrazine is a derivative of the well-known fluorophore, tetramethylrhodamine (TAMRA), functionalized with a methyl-tetrazine moiety via a three-unit polyethylene glycol (PEG) spacer. The tetrazine group plays a crucial role, acting as a fluorescence quencher in the probe's native state. Upon reaction with a strained alkene, such as trans-cyclooctene (TCO), via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, the quenching is relieved, resulting in a significant increase in fluorescence intensity. This "turn-on" characteristic is highly advantageous for live-cell imaging and other bio-labeling applications, as it minimizes background fluorescence from unreacted probes.

While specific spectral data for the TAMRA-PEG3-Me-Tetrazine conjugate is not extensively published, the properties can be reliably inferred from its close structural analogs, TAMRA-PEG4-Tetrazine and Me-Tet-5-TAMRA. The length of the PEG spacer has a negligible effect on the core fluorophore's spectral characteristics.

Quantitative Spectral Data Summary

The following table summarizes the key spectral properties of TAMRA-tetrazine conjugates. The data presented is a composite from closely related analogs and provides a strong basis for experimental design.

ParameterValueNotes
Absorption Maximum (λabs) ~553 nm[1]Wavelength at which the molecule absorbs the most light.
Emission Maximum (λem) ~580 nm[1]Wavelength of maximum fluorescence intensity.
Molar Extinction Coefficient (ε) ~92,000 M-1cm-1A measure of how strongly the molecule absorbs light at a given wavelength. Data from TAMRA-PEG4-Tetrazine.
Quantum Yield (Φ) ~0.38The ratio of photons emitted to photons absorbed. Data for the parent TAMRA fluorophore.[2] The quantum yield of the tetrazine-quenched form is significantly lower.
Fluorescence Lifetime (τ) ~5.7 nsThe average time the molecule spends in the excited state before returning to the ground state by emitting a photon. Data for the parent TAMRA fluorophore.[2]

Experimental Protocols

Accurate characterization of the spectral properties of TAMRA-PEG3-Me-Tetrazine is essential for its effective use. The following are detailed methodologies for key experiments.

Absorbance and Molar Extinction Coefficient Measurement

Objective: To determine the absorption spectrum and molar extinction coefficient of the TAMRA-PEG3-Me-Tetrazine conjugate after reaction with a dienophile.

Materials:

  • TAMRA-PEG3-Me-Tetrazine

  • Trans-cyclooctene (TCO) or other suitable dienophile

  • Spectroscopic grade solvent (e.g., Phosphate-Buffered Saline, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of TAMRA-PEG3-Me-Tetrazine in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the dienophile (e.g., TCO) in the same solvent.

    • To a quartz cuvette containing the spectroscopic grade solvent (e.g., PBS), add a known concentration of TAMRA-PEG3-Me-Tetrazine.

    • Add an excess of the dienophile to the cuvette to ensure complete reaction and subsequent fluorescence "turn-on". Allow the reaction to proceed to completion.

  • Absorbance Measurement:

    • Use the same solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance of the reacted TAMRA-PEG3-Me-Tetrazine solution from approximately 400 nm to 700 nm.

    • Identify the wavelength of maximum absorbance (λabs).

  • Molar Extinction Coefficient Calculation:

    • Prepare a series of dilutions of the reacted TAMRA-PEG3-Me-Tetrazine of known concentrations.

    • Measure the absorbance of each dilution at the λabs.

    • Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε).

Fluorescence Emission Spectrum Measurement

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem).

Materials:

  • Reacted TAMRA-PEG3-Me-Tetrazine solution (from the previous protocol)

  • Spectrofluorometer

  • Fluorescence cuvettes

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength of the spectrofluorometer to the determined λabs (e.g., ~553 nm).

    • Set the emission scan range from approximately 560 nm to 700 nm.

  • Fluorescence Measurement:

    • Place the cuvette with the reacted TAMRA-PEG3-Me-Tetrazine solution in the spectrofluorometer.

    • Acquire the fluorescence emission spectrum.

    • Identify the wavelength at which the fluorescence intensity is highest (λem).

Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of the reacted TAMRA-PEG3-Me-Tetrazine relative to a known standard.

Materials:

  • Reacted TAMRA-PEG3-Me-Tetrazine solution

  • A quantum yield standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of both the reacted TAMRA-PEG3-Me-Tetrazine and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance and Fluorescence Measurements:

    • For both the sample and the standard, measure the absorbance at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution and integrate the area under the curve.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for both plots.

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (Slopesample / Slopestandard) * (nsample2 / nstandard2) where 'n' is the refractive index of the solvent. If the same solvent is used for both, this term becomes 1.

Signaling Pathway and Experimental Workflows

The utility of TAMRA-PEG3-Me-Tetrazine is rooted in the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction.

Bioorthogonal Labeling Reaction: Tetrazine-TCO Ligation

The tetrazine moiety on the probe reacts with a strained alkene, most commonly a trans-cyclooctene (TCO), which can be genetically or chemically incorporated into a biomolecule of interest. This reaction is highly specific and proceeds rapidly under physiological conditions without the need for a catalyst. The reaction forms an unstable dihydropyridazine intermediate, which then eliminates a molecule of dinitrogen (N2) to form a stable pyridazine product. This reaction simultaneously removes the quenching effect of the tetrazine, leading to a "turn-on" of the TAMRA fluorescence.

iEDDA_Reaction cluster_product Product TAMRA_Tet TAMRA-PEG3-Me-Tetrazine (Quenched) Intermediate Dihydropyridazine Intermediate TAMRA_Tet->Intermediate iEDDA Cycloaddition TCO TCO-modified Biomolecule TCO->Intermediate Labeled_Biomolecule Fluorescently Labeled Biomolecule Intermediate->Labeled_Biomolecule N2 Elimination N2 N2 (gas) Intermediate->N2

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

Experimental Workflow: Spectral Characterization

The process of characterizing the spectral properties of TAMRA-PEG3-Me-Tetrazine follows a logical sequence of experiments.

Spectral_Workflow Start Start: TAMRA-PEG3-Me-Tetrazine Sample React React with excess TCO Start->React Absorbance Measure Absorbance Spectrum (Determine λ_abs) React->Absorbance Extinction Determine Molar Extinction Coefficient (ε) Absorbance->Extinction Emission Measure Fluorescence Emission Spectrum (Determine λ_em) Absorbance->Emission Quantum_Yield Determine Quantum Yield (Φ) Emission->Quantum_Yield Lifetime Measure Fluorescence Lifetime (τ) Quantum_Yield->Lifetime End End: Complete Spectral Characterization Lifetime->End

Caption: Workflow for the spectral characterization of TAMRA-PEG3-Me-Tetrazine.

References

The PEG3 Linker: Enhancing Precision and Performance in TAMRA Probes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of molecular biology and drug discovery, fluorescent probes are indispensable tools for visualizing, quantifying, and understanding complex biological processes. Tetramethylrhodamine (TAMRA) is a workhorse fluorophore, prized for its bright signal and photostability. However, the true performance of a TAMRA probe is often dictated by a component that can be easily overlooked: the linker. This technical guide provides an in-depth analysis of the role of the short, hydrophilic triethylene glycol (PEG3) linker in the design and application of high-performance TAMRA probes.

The Critical Role of the Linker in Probe Design

A linker, or spacer, is the chemical bridge that connects a fluorophore (like TAMRA) to a reactive group or a biologically active molecule (such as a peptide, antibody, or oligonucleotide). While its primary role is to connect two moieties, the linker's chemical properties profoundly influence the overall functionality of the probe. An ideal linker should not only facilitate conjugation but also enhance the performance of the final conjugate by mitigating common issues that can compromise experimental results.

Physicochemical Properties of the PEG3 Linker

The PEG3 linker is a short, monodisperse polyethylene glycol chain consisting of three ethylene glycol units. Its structure confers several key properties that are highly advantageous for probe design.

  • Hydrophilicity: The repeating ether units in the PEG3 backbone are highly hydrophilic, which significantly increases the water solubility of the entire probe.[1][2] This is crucial because many organic fluorophores, including TAMRA, are inherently hydrophobic and prone to aggregation in aqueous buffers.[3][4]

  • Flexibility: The PEG3 chain is flexible and allows for rotational freedom, acting as a spacer that physically separates the TAMRA fluorophore from the conjugated biomolecule.

  • Biocompatibility and Charge Neutrality: PEG is well-established as a biocompatible and chemically inert polymer that is non-immunogenic and electrically neutral. This property helps to prevent non-specific interactions with proteins and cell membranes.[4]

Impact of the PEG3 Linker on TAMRA Probe Performance

The integration of a PEG3 linker addresses several critical challenges in fluorescence-based assays, leading to more reliable and sensitive detection.

Improved Aqueous Solubility and Reduced Aggregation

Many labeling and assay protocols are conducted in aqueous buffers. The inherent hydrophobicity of TAMRA can lead to poor solubility, causing the probe to precipitate out of solution or form aggregates. This aggregation can quench fluorescence and lead to inaccurate quantification. The hydrophilic PEG3 linker acts as a solubilizing agent, preventing aggregation and ensuring the probe remains monomeric and active in solution.

Reduction of Non-Specific Binding

Non-specific binding of fluorescent probes to surfaces, such as microplates or cellular membranes, is a major source of background noise and experimental artifacts. Studies have shown a strong correlation between a dye's hydrophobicity and its propensity for non-specific binding. By creating a hydration shell around the hydrophobic TAMRA dye, the neutral, hydrophilic PEG3 linker effectively masks it from non-specific interactions, significantly improving the signal-to-noise ratio.

Minimized Steric Hindrance and Quenching

When a fluorophore is conjugated too closely to a large biomolecule, its fluorescence can be quenched through interactions with certain amino acid residues (e.g., tryptophan). Furthermore, the bulky fluorophore can sterically hinder the binding of the conjugated ligand to its target. The flexible PEG3 spacer arm physically separates the TAMRA dye from the biomolecule, reducing the likelihood of quenching and ensuring that the biological activity of the ligand is preserved.

Quantitative Performance Comparison

While data from a single head-to-head study is not available, the collective evidence allows for a representative comparison of the expected performance gains when incorporating a PEG3 linker into a TAMRA probe compared to a standard, more hydrophobic alkyl linker (e.g., a C6 chain).

Performance MetricTAMRA-C6-Probe (Alkyl Linker)TAMRA-PEG3-ProbeRationale for Improvement
Aqueous Solubility Low (Prone to aggregation)HighThe hydrophilic ether groups of the PEG3 linker significantly increase water solubility.
Non-Specific Binding HighLowThe neutral, hydrophilic PEG linker creates a hydration shell, masking the hydrophobic dye and reducing non-specific interactions.
Signal-to-Noise Ratio LowerHigherReduced non-specific binding leads to lower background signal and a consequently higher signal-to-noise ratio.
Steric Hindrance Potential for interferenceMinimizedThe flexible PEG3 spacer separates the bulky fluorophore from the conjugated biomolecule, preserving its binding activity.
Fluorescence Quenching Higher riskReduced riskIncreased distance between the fluorophore and potential quenching residues on the biomolecule minimizes this effect.

Note: The values presented are representative of typical performance characteristics and are based on established principles of fluorophore and linker chemistry.

Application Spotlight: Probing the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival. The interaction between kinases in this pathway, such as the binding of MEK to its substrate ERK, represents a key therapeutic target. High-performance fluorescent probes are essential for studying these protein-protein interactions and for screening potential inhibitors.

A TAMRA-PEG3 labeled peptide, designed as a competitive inhibitor based on a known binding motif, can be used to probe the MEK-ERK interaction. The PEG3 linker is critical in this application to ensure the peptide's solubility and to prevent the TAMRA dye from interfering with the peptide's binding to the docking groove of the ERK kinase.

cluster_pathway MAPK Signaling: MEK-ERK Interaction cluster_assay FP Assay Probe MEK MEK1/2 (Kinase) Complex MEK-ERK Complex MEK->Complex ERK ERK1/2 (Substrate) ERK->Complex pERK Phosphorylated ERK1/2 Complex->pERK Phosphorylation Probe TAMRA-PEG3-Peptide (Fluorescent Probe) Probe->ERK Binds to Docking Groove

Caption: A TAMRA-PEG3-peptide probe designed to competitively inhibit the MEK-ERK interaction.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide step-by-step protocols for key experiments involving TAMRA-PEG3 probes.

Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol describes how to screen for inhibitors of a protein-protein interaction (e.g., MEK-ERK) using a TAMRA-PEG3-labeled peptide probe.

Materials:

  • Purified target protein (e.g., ERK2)

  • TAMRA-PEG3-labeled peptide probe

  • Assay Buffer (e.g., 15 mM KH₂PO₄ pH 7.2, 5% glycerol, 1 mg/ml BSA)

  • Test compounds (potential inhibitors) dissolved in DMSO

  • Black, low-volume, non-binding 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Probe Preparation: Dilute the TAMRA-PEG3-labeled peptide stock solution in Assay Buffer to a final concentration of 2 nM (this will be 1 nM in the final assay volume).

  • Protein Preparation: Determine the dissociation constant (Kd) of the probe for the target protein in a direct binding FP assay. For the competition assay, prepare a solution of the target protein in Assay Buffer at a concentration equivalent to its Kd.

  • Compound Titration: Prepare a serial dilution series of the test compounds in Assay Buffer. The typical starting concentration is 10 µM.

  • Assay Plate Setup:

    • Add 10 µL of the 2 nM probe solution to each well.

    • Add 10 µL of the test compound dilutions to the sample wells. For control wells, add 10 µL of Assay Buffer (for 'no competition') or a known potent inhibitor (for 'maximum competition').

    • Initiate the reaction by adding 20 µL of the target protein solution to all wells. The final volume will be 40 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) on a plate reader using appropriate filters for TAMRA (e.g., Excitation: 530 nm, Emission: 590 nm).

  • Data Analysis: Plot the mP values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each test compound.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Reagents: - TAMRA-PEG3-Peptide (2 nM) - Target Protein (at Kd) - Compound Dilutions P2 Plate Setup (384-well): 1. Add 10 µL Probe 2. Add 10 µL Compound/Control 3. Add 20 µL Protein P1->P2 P3 Incubate: 60 min at RT (Protected from light) P2->P3 P4 Measure FP (mP) (Ex: 530 nm, Em: 590 nm) P3->P4 P5 Plot mP vs. [Inhibitor] P4->P5 P6 Calculate IC50 P5->P6

Caption: Workflow for a Fluorescence Polarization (FP) competitive binding assay.

Protocol: Quantifying Aqueous Solubility

This protocol describes a kinetic solubility assay to compare the solubility of a TAMRA-PEG3 probe against a non-PEGylated counterpart.

Materials:

  • Test compounds (TAMRA-C6 and TAMRA-PEG3 probes) dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Clear 96-well microplates

  • Spectrophotometer or nephelometer plate reader

Procedure:

  • Compound Preparation: Dispense 5 µL of the 10 mM DMSO stock solution of each test compound into multiple wells of a 96-well plate.

  • Buffer Addition: Add 245 µL of the aqueous buffer to each well to achieve a final compound concentration of 200 µM in 2% DMSO.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for equilibration.

  • Measurement: Measure the turbidity of each well by reading the absorbance (optical density) at a wavelength where the compound does not absorb, typically around 620 nm. An increase in absorbance indicates the formation of a precipitate.

  • Data Analysis: The aqueous solubility is defined as the concentration at which the compound begins to precipitate, identified by a sharp increase in turbidity compared to control wells containing only buffer and DMSO. The TAMRA-PEG3 probe is expected to remain in solution at higher concentrations than the TAMRA-C6 probe.

Conclusion

References

An In-depth Technical Guide to Tetramethylrhodamine (TAMRA) Derivatives for Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a bright and photostable fluorophore widely utilized in biological research for the labeling of peptides, proteins, and nucleic acids.[1][2] Its favorable spectral properties, including strong absorption in the green-yellow region of the spectrum and emission of bright orange-red fluorescence, make it an ideal candidate for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[1][3] The advent of click chemistry, a set of bioorthogonal reactions that are highly specific and efficient, has further expanded the utility of TAMRA by providing a robust method for its conjugation to biomolecules in complex biological systems.[4]

This technical guide provides a comprehensive overview of TAMRA derivatives designed for click chemistry, covering their properties, synthesis, and applications. It includes detailed experimental protocols and data presented in a clear and accessible format to aid researchers in the successful implementation of TAMRA-based click chemistry in their work.

Core Concepts of TAMRA-based Click Chemistry

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent examples used in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species. It is highly efficient and bioorthogonal, meaning the reactive groups do not cross-react with other functional groups found in biological systems.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for live-cell imaging and in vivo applications.

TAMRA derivatives for click chemistry are functionalized with either an azide or an alkyne (including strained cyclooctynes) to enable their participation in these reactions.

Properties of TAMRA Click Chemistry Derivatives

A variety of TAMRA derivatives are commercially available, each with specific properties that may be advantageous for particular applications. These include derivatives with and without polyethylene glycol (PEG) linkers, which can improve solubility and reduce steric hindrance. The choice between the 5- and 6-isomer of carboxytetramethylrhodamine can also be a factor, as they can exhibit slight differences in their conjugation efficiency and the properties of the resulting bioconjugate.

Quantitative Data Summary

The following tables summarize the key quantitative data for common TAMRA derivatives used in click chemistry.

DerivativeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Reference(s)
5-TAMRA Azide54657991,0000.1
6-TAMRA Azide~546~579~91,0000.1
5-TAMRA-PEG3-Azide553575Not ReportedNot Reported
5-TAMRA Alkyne~546~579~91,000Not Reported
6-TAMRA Alkyne541567Not ReportedNot Reported
TAMRA-DBCONot ReportedNot ReportedNot ReportedNot Reported

Note: Spectral properties can be influenced by the solvent and the local environment of the dye. The values presented here are generally measured in organic solvents like DMSO or DMF.

Synthesis of TAMRA Derivatives for Click Chemistry

The synthesis of TAMRA derivatives for click chemistry typically starts from the isomerically pure 5- or 6-carboxytetramethylrhodamine. A general synthetic scheme involves the activation of the carboxylic acid group, followed by reaction with an amine-containing linker that bears the azide or alkyne functionality.

A practical and scalable synthesis for 5- and 6-carboxytetramethylrhodamines has been reported, which involves the acylation of 3-dimethylaminophenol with 1,2,4-benzenetricarboxylic anhydride. The resulting mixture of benzophenones can be separated into individual isomers, which are then reacted with 3-dimethylaminophenol to yield the desired 5- or 6-carboxytetramethylrhodamine. These can then be converted to their azide or alkyne derivatives through standard amide bond formation reactions.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing TAMRA derivatives for click chemistry.

Protocol 1: In-Gel Fluorescence Detection of O-GlcNAc-Modified Proteins

This protocol describes the chemoenzymatic labeling and in-gel detection of O-GlcNAc modified proteins using a TAMRA-alkyne derivative.

Materials:

  • Protein sample (e.g., nuclear and cytosolic protein fractions)

  • UDP-GalNAz (azide-modified sugar)

  • Y289L GalT (mutant galactosyltransferase)

  • TAMRA-alkyne

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE reagents

  • Fluorescence gel scanner

Procedure:

  • Chemoenzymatic Labeling:

    • Incubate the protein sample with UDP-GalNAz and Y289L GalT to transfer the azide-modified sugar to O-GlcNAc sites.

  • Click Chemistry Reaction:

    • To the azide-labeled protein sample, add the following reagents in order, vortexing between each addition:

      • TAMRA-alkyne (final concentration 0.2 µM)

      • TCEP solution (final concentration 400 µM)

      • TBTA or other copper-chelating ligand (final concentration 200 µM)

      • CuSO₄ (final concentration 200 µM)

      • Sodium ascorbate (freshly prepared, final concentration to reduce Cu(II) to Cu(I))

    • Incubate the reaction for 1 hour at room temperature.

  • Protein Precipitation (Optional but recommended):

    • Precipitate the labeled proteins using a methanol/chloroform procedure to remove excess reagents.

  • SDS-PAGE and In-Gel Fluorescence:

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Visualize the TAMRA-labeled proteins directly in the gel using a fluorescence scanner with appropriate excitation and emission filters (e.g., excitation at 532 nm and emission at 580 nm).

    • The gel can be subsequently stained with a total protein stain like Coomassie Blue to visualize all proteins.

Protocol 2: Labeling of Nascent Proteins in Cell Lysate (BONCAT)

This protocol is a general procedure for labeling newly synthesized proteins in cell lysate using bio-orthogonal non-canonical amino acid tagging (BONCAT) followed by click chemistry with a TAMRA-azide.

Materials:

  • Cells cultured with an alkyne- or azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • TAMRA-azide or TAMRA-alkyne

  • Click chemistry reagents (as in Protocol 1)

  • Protein precipitation reagents

  • SDS-PAGE reagents

  • Fluorescence gel scanner or western blot apparatus

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in the presence of the amino acid analog to incorporate it into newly synthesized proteins.

  • Cell Lysis:

    • Lyse the cells using an appropriate lysis buffer.

    • Determine the protein concentration of the lysate.

  • Click Chemistry Reaction:

    • Perform the click reaction on the cell lysate as described in Protocol 1, using the TAMRA derivative with the complementary reactive group to the incorporated amino acid analog.

  • Analysis:

    • Analyze the labeled proteins by in-gel fluorescence as described in Protocol 1.

    • Alternatively, if a biotin-azide/alkyne was used in parallel or in a trifunctional probe, the labeled proteins can be enriched using streptavidin beads and analyzed by western blot or mass spectrometry.

Protocol 3: Live-Cell Imaging of Azide-Modified Biomolecules using SPAAC

This protocol describes the labeling of azide-modified biomolecules in live cells using a copper-free click reaction with a TAMRA-DBCO derivative.

Materials:

  • Cells with metabolically incorporated azide-modified molecules (e.g., from an azide-derivatized metabolite like ManNAz)

  • TAMRA-DBCO or TAMRA-BCN

  • Phosphate-buffered saline (PBS) with 1% Fetal Bovine Serum (FBS)

  • Fixative (e.g., 4% formaldehyde in PBS)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Grow cells in a suitable medium containing the azide-derivatized metabolite.

  • Labeling:

    • Wash the cells twice with PBS containing 1% FBS.

    • Prepare a stock solution of TAMRA-DBCO in a water-miscible solvent like DMSO.

    • Label the azide-modified cells by incubating them with 5 to 30 µM of TAMRA-DBCO in PBS with 1% FBS for 30-60 minutes at room temperature in the dark.

  • Washing and Fixation:

    • Wash the cells four times with PBS containing 1% FBS.

    • Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS.

  • Counterstaining and Imaging:

    • (Optional) Counterstain the cell nuclei with a suitable dye.

    • Image the cells using a fluorescence microscope with appropriate filter sets for TAMRA and the nuclear stain.

Protocol 4: EdU Cell Proliferation Assay for Flow Cytometry

This protocol outlines the detection of DNA synthesis in proliferating cells using the incorporation of 5-ethynyl-2'-deoxyuridine (EdU) and subsequent click chemistry with a TAMRA-azide.

Materials:

  • Cells in culture

  • EdU (5-ethynyl-2'-deoxyuridine)

  • Cell culture medium

  • Fixative (e.g., Click-iT™ fixative)

  • Permeabilization and wash reagent (e.g., saponin-based)

  • Click-iT® reaction cocktail components:

    • TAMRA-azide

    • Copper(II) sulfate (CuSO₄)

    • Reaction buffer additive (reducing agent)

    • Reaction buffer

  • DNA content stain (e.g., DAPI or propidium iodide)

  • Flow cytometer

Procedure:

  • EdU Labeling:

    • Incubate cells with EdU in their culture medium for a desired period (e.g., 1-2 hours) to allow for its incorporation into newly synthesized DNA.

  • Cell Harvest and Fixation:

    • Harvest the cells and wash them with PBS containing 1% BSA.

    • Fix the cells with a suitable fixative for 15 minutes at room temperature, protected from light.

  • Permeabilization:

    • Wash the fixed cells and then permeabilize them with a saponin-based buffer.

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail by adding the components in the recommended order.

    • Add the reaction cocktail to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.

  • Washing and DNA Staining:

    • Wash the cells to remove the reaction cocktail.

    • Resuspend the cells in a buffer containing a DNA content stain.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, detecting the TAMRA fluorescence to identify cells that have incorporated EdU (S-phase cells) and the DNA content stain to determine the cell cycle distribution.

Visualizations

Experimental Workflow: EdU Cell Proliferation Assay

edu_workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_detection Detection cluster_analysis Analysis start Cells in Culture edu_incubation Incubate with EdU start->edu_incubation harvest Harvest & Wash Cells edu_incubation->harvest fix Fixation harvest->fix permeabilize Permeabilization fix->permeabilize click_reaction Click Reaction (TAMRA-Azide + Cu(I)) permeabilize->click_reaction wash_dna_stain Wash & Stain DNA click_reaction->wash_dna_stain flow_cytometry Flow Cytometry wash_dna_stain->flow_cytometry

Caption: Workflow for the EdU cell proliferation assay using click chemistry.

Signaling Pathway: General Protein Labeling and Tracking

protein_labeling_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_reaction Click Chemistry cluster_downstream_analysis Downstream Analysis start Introduce Bioorthogonal Amino Acid Analog (e.g., AHA) incorporation Incorporation into Newly Synthesized Proteins start->incorporation lysis Cell Lysis or Fixation/Permeabilization incorporation->lysis click Click Reaction with TAMRA-Alkyne lysis->click imaging Fluorescence Microscopy (Localization, Trafficking) click->imaging gel_analysis In-Gel Fluorescence (Expression Levels) click->gel_analysis enrichment Affinity Purification (for Proteomics) click->enrichment

Caption: General workflow for metabolic protein labeling and subsequent analysis.

Logical Relationship: CuAAC vs. SPAAC

click_comparison cuaac CuAAC (Copper-Catalyzed) Reactants: Azide + Terminal Alkyne Catalyst: Copper(I) Application: Fixed cells, in vitro Advantage: Fast kinetics spaac SPAAC (Strain-Promoted) Reactants: Azide + Strained Alkyne (e.g., DBCO) Catalyst: None (Copper-Free) Application: Live cells, in vivo Advantage: Biocompatible

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Conclusion

TAMRA derivatives for click chemistry are powerful tools for the fluorescent labeling of biomolecules in a wide range of biological research and drug development applications. Their bright and photostable fluorescence, combined with the high specificity and efficiency of click chemistry, enables sensitive and robust detection and imaging. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize these reagents in their studies. By carefully selecting the appropriate TAMRA derivative and reaction conditions, scientists can successfully label and analyze proteins, nucleic acids, and other biomolecules to gain deeper insights into complex biological processes.

References

The Role of Tetrazine in Bioorthogonal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry, a field focused on chemical reactions that can occur within living systems without interfering with native biochemical processes, has become an indispensable tool in chemical biology, drug development, and diagnostics.[1][2] Coined by Carolyn R. Bertozzi, the concept relies on the use of reaction partners that are abiotic and highly selective for each other, enabling the precise labeling and tracking of biomolecules in their natural environment.[1] Among the powerful reactions in the bioorthogonal toolkit, the tetrazine ligation has emerged as a particularly robust and versatile method, prized for its exceptionally rapid kinetics and biocompatibility.[1][3]

This technical guide provides an in-depth overview of the core principles of tetrazine bioorthogonal chemistry, its applications, quantitative data on its performance, and detailed experimental protocols for its implementation.

Core Reaction Mechanism and Kinetics

The foundation of tetrazine bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction involves an electron-deficient 1,2,4,5-tetrazine (the diene) and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (TCO).

The mechanism proceeds in a two-step cascade:

  • [4+2] Cycloaddition: The tetrazine and TCO rapidly undergo a Diels-Alder reaction to form a highly unstable tricyclic intermediate.

  • Retro-Diels-Alder Reaction: This intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).

The final product is a stable dihydropyridazine. The release of N₂ gas as the only byproduct makes this reaction extremely clean and drives it to completion.

Tetrazine_Mechanism cluster_steps Reaction Pathway Tetrazine Tetrazine (Diene) Plus + Tetrazine->Plus TCO trans-Cyclooctene (TCO) (Dienophile) Step1 [4+2] Cycloaddition (IEDDA) TCO->Step1 Plus->TCO Intermediate Unstable Intermediate Step2 Retro-Diels-Alder (N₂ Elimination) Intermediate->Step2 Product Stable Dihydropyridazine Adduct Plus2 + Product->Plus2 N2 N₂ (gas) Plus2->N2 Step1->Intermediate Step2->Product Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_tumor cluster_step2 Step 2: Payload Delivery Ab TCO-Antibody Tumor Tumor Cell Ab->Tumor TzDrug Tetrazine-Drug S2_Inject Administer Tetrazine-Drug Blood Bloodstream Kidney Clearance S1_Inject Administer TCO-Antibody S1_Accumulate Antibody accumulates at tumor (Days for clearance) S1_Inject->S1_Accumulate S1_Accumulate->Tumor S1_Accumulate->S2_Inject Wait for clearance S2_Click Rapid 'Click' Reaction at Tumor Site S2_Inject->S2_Click S2_Click->Ab S2_Clear Unbound drug is rapidly cleared S2_Click->S2_Clear S2_Clear->Kidney Protein_Labeling_Workflow Start Start: Purified Protein in Amine-Free Buffer Step1 1. Add Tetrazine-NHS Ester (10-20x molar excess) Start->Step1 Incubate1 Incubate at RT (60 min) Step1->Incubate1 Step2 2. Quench Reaction (e.g., Tris buffer) Incubate1->Step2 Step3 3. Purify Protein (Spin Desalting Column) Remove excess Tetrazine Step2->Step3 Step4 4. Add TCO-Probe (1.5-5x molar excess) Step3->Step4 Incubate2 Incubate at RT (30-60 min) Step4->Incubate2 Step5 5. Final Purification (Optional) (Size-Exclusion Chromatography) Incubate2->Step5 End End: Labeled Protein Conjugate Step5->End

References

TAMRA-PEG3-Me-Tet: A Technical Guide to Bioorthogonal Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of TAMRA-PEG3-Me-Tetrazine (TAMRA-PEG3-Methyltetrazine), a fluorescent probe designed for the specific and efficient labeling of biomolecules. It combines the bright, photostable properties of the TAMRA fluorophore with the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) click chemistry. This document details the underlying chemical principles, key applications, photophysical properties, and comprehensive protocols for its use.

Core Technology: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The labeling strategy for TAMRA-PEG3-Me-Tet relies on one of the fastest and most specific bioorthogonal reactions currently known: the ligation between a tetrazine and a strained alkene, typically a trans-cyclooctene (TCO).[1][2] This reaction is classified as an inverse-electron-demand Diels-Alder [4+2] cycloaddition.[1][3]

The key features of this reaction are:

  • Exceptional Kinetics: The reaction is extremely rapid, with second-order rate constants reported to be as high as 10³ to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling even at very low reactant concentrations.[2]

  • Bioorthogonality: The tetrazine and TCO moieties are abiotic and do not react with functional groups naturally present in biological systems, such as amines or thiols. This ensures that labeling is highly specific to the intended target.

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, room temperature) without the need for cytotoxic catalysts like copper.

  • Irreversible Reaction: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable dihydropyridazine bond and driving the reaction to completion.

The reaction mechanism is visualized below.

G cluster_0 Bioorthogonal IEDDA Reaction Tet TAMRA-PEG3-Me-Tetrazine Plus + Tet->Plus TCO TCO-modified Biomolecule Intermediate Cycloaddition Intermediate TCO->Intermediate [4+2] Cycloaddition Plus->TCO Product Stable Labeled Biomolecule Intermediate->Product Retro-Diels-Alder (-N2) N2 N2 Gas Intermediate->N2

Caption: Mechanism of the Tetrazine-TCO bioorthogonal ligation.

Properties of TAMRA-PEG3-Me-Tetrazine

TAMRA (Tetramethylrhodamine) is a well-characterized fluorophore known for its brightness and photostability. The PEG3 (triethylene glycol) linker enhances water solubility and provides a flexible spacer to minimize steric hindrance between the dye and the target biomolecule. The methyl-tetrazine moiety serves as the reactive handle for the IEDDA reaction. While the core spectroscopic properties are dictated by the TAMRA fluorophore, the tetrazine group can quench the fluorescence of the dye prior to reaction. Upon successful ligation with a TCO group, this quenching effect is eliminated, which can result in a significant increase in fluorescence, a phenomenon known as fluorogenicity. However, studies on Me-Tet-TAMRA have shown a fluorescence turn-on ratio of approximately 1, indicating that quenching is minimal for this specific construct.

Table 1: Physicochemical and Spectroscopic Properties of TAMRA Fluorophore

PropertyValueSource(s)
Excitation Maximum (λex)~546 - 553 nm
Emission Maximum (λem)~575 - 580 nm
Molar Extinction Coefficient (ε)~90,000 - 95,000 M⁻¹cm⁻¹
Quantum Yield (Φ)~0.1
Reactive GroupMethyltetrazine
Reactivity TargetTrans-cyclooctene (TCO)
Common SolventsDMSO, DMF

Experimental Protocols

Successful labeling using TAMRA-PEG3-Me-Tetrazine is a two-stage process:

  • Introduction of the TCO handle: The biomolecule of interest (e.g., an antibody) must first be functionalized with a TCO group. This is commonly achieved using a TCO-NHS ester, which reacts with primary amines (lysine residues) on the protein.

  • Tetrazine Ligation: The TCO-modified biomolecule is then reacted with TAMRA-PEG3-Me-Tetrazine.

Protocol 1: Modification of an Antibody with TCO-NHS Ester

This protocol describes a general procedure for labeling an antibody with a TCO-NHS ester. Optimization may be required depending on the specific antibody and TCO reagent used.

Materials:

  • Antibody (1-5 mg/mL)

  • Amine-free buffer (e.g., 1X PBS, pH 7.4-8.0)

  • TCO-NHS ester (e.g., TCO-PEG4-NHS Ester)

  • Anhydrous DMSO or DMF

  • Desalting spin column or dialysis equipment

Procedure:

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete for reaction with the NHS ester and must be removed. Perform a buffer exchange using a desalting spin column or dialysis if necessary.

  • Prepare TCO-NHS Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction for 1-3 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or dialysis against an appropriate buffer (e.g., PBS). The purified TCO-modified antibody is now ready for ligation.

Protocol 2: Labeling of TCO-modified Antibody with TAMRA-PEG3-Me-Tetrazine

Materials:

  • Purified TCO-modified antibody

  • TAMRA-PEG3-Me-Tetrazine

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Tetrazine Solution: Prepare a stock solution of TAMRA-PEG3-Me-Tetrazine in anhydrous DMSO or DMF.

  • Ligation Reaction: Add a slight molar excess (e.g., 1.5 to 5-fold) of the TAMRA-PEG3-Me-Tetrazine solution to the TCO-modified antibody.

  • Incubation: The reaction is typically rapid and can be complete within 30-60 minutes at room temperature. The progress can sometimes be monitored by the disappearance of the tetrazine's faint color.

  • Purification (Optional): If necessary, excess tetrazine dye can be removed via desalting column or dialysis, especially for applications sensitive to background fluorescence.

  • Storage: Store the final TAMRA-labeled antibody conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C.

G cluster_workflow General Biomolecule Labeling Workflow A 1. Prepare Biomolecule (e.g., Antibody in PBS, pH 7.4-8.0) C 3. Add 10-20x molar excess of TCO-NHS to Biomolecule A->C B 2. Prepare 10 mM TCO-NHS Ester in DMSO B->C D 4. Incubate (1-3h at Room Temp.) C->D E 5. Purify TCO-Biomolecule (Spin Column / Dialysis) D->E G 7. Add 1.5-5x molar excess of Tetrazine Dye E->G F 6. Prepare this compound Stock in DMSO F->G H 8. Incubate (30-60 min at Room Temp.) G->H I 9. Purify Labeled Biomolecule (Optional) H->I J 10. Final Labeled Product Ready for Application I->J

Caption: Experimental workflow for labeling a biomolecule with this compound.

Applications and Example Workflow: Immunofluorescence

The primary application of TAMRA-PEG3-Me-Tetrazine is the fluorescent labeling of biomolecules for visualization and quantification. This is particularly powerful in cell-based assays like immunofluorescence (IF) microscopy and flow cytometry. The bioorthogonal nature of the chemistry allows for pre-targeting strategies, where a TCO-modified antibody is first administered, followed by the addition of the smaller, rapidly-diffusing tetrazine dye for labeling in situ.

Below is a conceptual workflow for an indirect immunofluorescence experiment using this technology.

G cluster_IF Indirect Immunofluorescence Workflow Fix 1. Fix & Permeabilize Cells Block 2. Block Non-specific Sites Fix->Block P_Ab 3. Incubate with Primary Antibody Block->P_Ab Wash1 4. Wash P_Ab->Wash1 S_Ab 5. Incubate with TCO-labeled Secondary Antibody Wash1->S_Ab Wash2 6. Wash S_Ab->Wash2 Tet 7. Add this compound Wash2->Tet Wash3 8. Wash Tet->Wash3 Image 9. Mount & Image Wash3->Image

Caption: Workflow for indirect immunofluorescence using TCO-Tetrazine ligation.

References

The Versatility of TAMRA Dyes: A Technical Guide for Molecular Biology Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a robust and versatile fluorescent dye from the rhodamine family that has become a cornerstone in molecular biology and biomedical research.[1] Known for its bright orange-red fluorescence, photostability, and diverse conjugation chemistries, TAMRA is a reliable tool for labeling and detecting a wide array of biomolecules, including proteins, peptides, and nucleic acids.[1][2][3] This technical guide provides a comprehensive overview of TAMRA's properties, core applications, and detailed experimental protocols to facilitate its effective use in a research and drug development setting.

Physicochemical and Spectroscopic Properties of TAMRA

TAMRA's utility is grounded in its excellent photophysical properties, which include a high molar extinction coefficient and a good quantum yield, resulting in bright, easily detectable fluorescent signals.[1] It is available in several isomeric forms, most commonly 5-TAMRA and 6-TAMRA, and as mixtures (5(6)-TAMRA). These isomers can be derivatized with various reactive groups, such as N-hydroxysuccinimide (NHS) esters for labeling primary amines on proteins or azides for click chemistry applications.

While generally photostable, it's important to note that TAMRA's fluorescence can be pH-sensitive, with optimal performance typically observed in neutral to slightly acidic conditions. Furthermore, like many fluorophores, TAMRA is susceptible to photobleaching under prolonged or intense illumination.

Quantitative Spectroscopic Data

The key spectral properties of TAMRA are summarized below. These values are essential for configuring instrumentation such as fluorescence microscopes, plate readers, and flow cytometers for optimal signal detection.

PropertyValueReferences
Excitation Maximum (λex) ~540 - 556 nm
Emission Maximum (λem) ~565 - 583 nm
Molar Extinction Coefficient (ε) ~84,000 - 95,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.1 - 0.5
Recommended Laser Lines 532 nm or 561 nm

Core Applications in Molecular Biology

TAMRA's versatility has led to its adoption in a multitude of molecular biology techniques.

Biomolecule Labeling

TAMRA is widely used for covalently labeling proteins, antibodies, and oligonucleotides. The most common method utilizes TAMRA-NHS esters, which efficiently react with primary amines (e.g., the ε-amino group of lysine residues) to form stable amide bonds. This enables the creation of fluorescently tagged reagents for various downstream applications.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a distance-dependent physical process through which energy is transferred non-radiatively from an excited "donor" fluorophore to a nearby "acceptor" molecule. TAMRA is an excellent FRET acceptor for several common donor fluorophores, most notably fluorescein (FAM). This donor-acceptor pairing is instrumental in developing biosensors and assays for studying:

  • Protein-protein interactions: Detecting the proximity of two proteins each labeled with a donor or acceptor.

  • Enzyme activity: Designing substrates that are cleaved by an enzyme, separating the FRET pair and causing a change in fluorescence.

  • Nucleic acid hybridization: Monitoring the binding of a fluorescent probe to its target sequence.

FRET_Mechanism cluster_0 Before Interaction (Close Proximity) cluster_1 After Interaction/Cleavage (Separated) Donor_Excited FAM (Excited) Acceptor TAMRA Donor_Excited->Acceptor Energy Transfer (FRET) Emission_Acceptor Red Light Emitted (~580 nm) Acceptor->Emission_Acceptor Acceptor Emission Donor_Excited2 FAM (Excited) Emission_Donor Green Light Emitted (~520 nm) Donor_Excited2->Emission_Donor Donor Emission Acceptor2 TAMRA Excitation Excitation Light (~495 nm) Excitation->Donor_Excited Excitation->Donor_Excited2

Caption: General mechanism of Förster Resonance Energy Transfer (FRET).

Real-Time Quantitative PCR (qPCR)

In qPCR, TAMRA is classically used as a quencher in TaqMan® probes. These probes are oligonucleotides that also contain a reporter dye (like FAM) at the 5' end and TAMRA at the 3' end. When the probe is intact, TAMRA quenches the FAM fluorescence via FRET. During PCR, the 5' to 3' exonuclease activity of the polymerase cleaves the probe, separating the reporter from the quencher. This disruption of FRET leads to an increase in the reporter's fluorescence, which is proportional to the amount of amplified DNA.

TaqMan_Workflow A 1. Denaturation (95°C) DNA strands separate. B 2. Annealing (55-65°C) Primers and TaqMan probe hybridize to target DNA. A->B C Probe Intact: FAM fluorescence is quenched by TAMRA. B->C D 3. Extension (72°C) Taq polymerase synthesizes new strand. B->D E Polymerase cleaves probe, separating reporter (FAM) from quencher (TAMRA). D->E F Fluorescence Signal Detected E->F

Caption: Workflow of real-time qPCR using a TaqMan probe with a TAMRA quencher.

Fluorescence Microscopy and FISH

TAMRA-conjugated antibodies are extensively used in immunofluorescence (IF) staining to visualize the localization of specific proteins in fixed cells and tissues. Its bright signal and good photostability make it a reliable choice for imaging. Similarly, TAMRA-labeled oligonucleotide probes are used in Fluorescence In Situ Hybridization (FISH) to detect and locate specific DNA or RNA sequences within cells.

Fluorescence Polarization (FP) Assays

FP is a powerful technique for studying molecular binding events in solution. It relies on the principle that a small, fluorescently labeled molecule (like a TAMRA-tagged peptide) tumbles rapidly, resulting in low polarization of its emitted light. When this molecule binds to a larger partner (like a protein), its tumbling slows dramatically, leading to an increase in fluorescence polarization. This technique is widely used in high-throughput screening for drug discovery to identify inhibitors of protein-protein interactions.

Key Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with TAMRA-NHS Ester

This protocol provides a general method for labeling proteins with primary amines using a TAMRA N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer like PBS or 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • TAMRA NHS Ester (5- or 6-isomer)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Reaction tubes

  • Spectrophotometer

Methodology:

  • Prepare Protein Solution: Ensure the protein is in a buffer free of primary amines (e.g., Tris), which would compete with the labeling reaction. The optimal pH is between 8.0 and 9.0 to ensure the target amine groups are deprotonated and nucleophilic.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution is sensitive to moisture and should be prepared fresh.

  • Labeling Reaction: Add the dissolved TAMRA NHS ester to the protein solution. A common starting point is a 5- to 10-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light. Gentle stirring or mixing can improve labeling efficiency.

  • Purification: Separate the labeled protein from the unreacted free dye using a desalting column (e.g., gel filtration) or dialysis.

  • Determine Degree of Labeling (DOL): The DOL (the average number of dye molecules per protein molecule) can be calculated spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    • Where A₂₈₀ and Aₘₐₓ are the absorbances at 280 nm and the dye's maximum, respectively. CF is the correction factor for the dye's absorbance at 280 nm (approx. 0.3 for TAMRA). ε_protein and ε_dye are the molar extinction coefficients for the protein and dye.

  • Storage: Store the labeled protein conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Protein_Labeling_Workflow A 1. Prepare Protein Solution (e.g., Antibody in Bicarbonate Buffer, pH 8.3) C 3. Mix and Incubate (1-4 hours, Room Temp, Dark) Covalent amide bond forms. A->C B 2. Prepare Dye Solution (TAMRA-NHS in DMSO) B->C D Reaction Mixture: Labeled Protein + Free Dye C->D E 4. Purify Conjugate (Gel Filtration Column) D->E F Labeled Protein (Collected Fractions) E->F G Free Dye (Removed) E->G H 5. Characterize (Spectrophotometry to determine DOL) F->H

Caption: Workflow for covalent labeling of proteins with TAMRA-NHS ester.

Protocol 2: Indirect Immunofluorescence Staining of Cultured Cells

This protocol outlines a general procedure for using a TAMRA-conjugated secondary antibody to visualize a target protein in fixed, adherent cells.

Materials:

  • Cultured adherent cells on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody (specific to the target protein)

  • TAMRA-conjugated secondary antibody (specific to the host species of the primary antibody)

  • Antifade mounting medium (with DAPI for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets for DAPI and TAMRA

Methodology:

  • Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Wash gently with PBS, then fix with Fixation Buffer for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes. Wash three times with PBS.

  • Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Remove the blocking solution and incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the TAMRA-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging: Mount the coverslips onto glass microscope slides using a drop of antifade mounting medium containing DAPI. Seal the edges and image using a fluorescence microscope.

Conclusion

TAMRA remains a highly valuable and versatile fluorophore in the molecular biologist's toolkit. Its bright signal, relative photostability, and well-established conjugation chemistries make it suitable for a broad spectrum of applications, from protein labeling and immunofluorescence to sophisticated FRET and qPCR assays. By understanding its properties and optimizing experimental protocols, researchers and drug development professionals can effectively leverage TAMRA to visualize, track, and quantify biomolecules and their interactions, thereby advancing scientific discovery.

References

An In-depth Technical Guide to the Safety and Handling of TAMRA-PEG3-Me-Tet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental considerations for TAMRA-PEG3-Me-Tet, a fluorescent dye derivative used in bioconjugation and imaging applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from closely related TAMRA and PEGylated compounds to establish best practices for laboratory use.

Compound Properties and Safety Data

Table 1: Physical and Chemical Properties of Related TAMRA Compounds

PropertyValueSource
Molecular Formula C₃₃H₃₈N₆O₇ (for 5-TAMRA-PEG3-Azide)[1][2][3]
Molecular Weight 630.69 g/mol (for 5-TAMRA-PEG3-Azide)[1][2]
Appearance Pink to dark red solid
Solubility Soluble in DMSO, DMF, and Methanol; slightly soluble in water
Purity Typically ≥ 90% (HPLC)
Excitation Maximum (λex) ~546 nm (in DMF or DMSO)
Emission Maximum (λem) ~579 nm (in DMF or DMSO)

Table 2: Safety and Handling Precautions

Precaution CategoryGuidelineSource
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, and a laboratory coat should be worn at all times.
Engineering Controls Use in a well-ventilated area. A chemical fume hood is recommended, especially when handling the solid powder.
Handling Avoid contact with skin and eyes. Prevent dust formation. Wash hands thoroughly after handling.
Storage Store at -20°C in a dry, dark place. Keep the container tightly sealed.
Spill Response For small spills, sweep up the solid material and place it in a suitable container for disposal. For large spills, prevent the product from entering drains and collect it for disposal according to local regulations.
Disposal Dispose of waste in accordance with federal, state, and local environmental regulations. Label waste containers clearly as "Hazardous Waste" with the full chemical name.

Experimental Protocols and Workflows

The following sections provide generalized experimental protocols for the reconstitution, use, and disposal of this compound. These are based on common laboratory practices for similar fluorescent probes.

Reconstitution of this compound

This protocol outlines the steps for preparing a stock solution from the lyophilized powder.

  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.

  • Solvent Addition: Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the solid is completely dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

General Workflow for Inverse Electron Demand Diels-Alder (iEDDA) Reaction

This compound contains a tetrazine group that reacts with molecules containing a trans-cyclooctene (TCO) group via an inverse electron demand Diels-Alder reaction. This is a common bioorthogonal ligation reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_tco Prepare TCO-modified biomolecule mix Mix TCO-biomolecule and this compound prep_tco->mix prep_tet Reconstitute This compound prep_tet->mix incubate Incubate at room temperature mix->incubate purify Purify labeled biomolecule incubate->purify analyze Analyze via fluorescence purify->analyze

Caption: General experimental workflow for labeling a TCO-modified biomolecule with this compound.

Safe Handling and Disposal Workflow

The following diagram illustrates the key stages of safely handling this compound from receipt to disposal.

safe_handling_workflow receive Receive Compound store Store at -20°C (Dark and Dry) receive->store ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) store->ppe handle Handle in Ventilated Area (Fume Hood) ppe->handle reconstitute Reconstitute with Anhydrous Solvent handle->reconstitute experiment Perform Experiment reconstitute->experiment waste_collection Collect Waste (Solid and Liquid) experiment->waste_collection disposal Dispose of as Hazardous Waste waste_collection->disposal

Caption: Workflow for the safe handling and disposal of this compound.

Stability and Storage

Proper storage is crucial to maintain the integrity and functionality of this compound.

Table 3: Storage and Stability Recommendations

FormRecommended ConditionNotesSource
Solid (Lyophilized Powder) -20°CStore in a desiccated environment to prevent moisture absorption. Protect from light.
Stock Solution (in anhydrous DMSO or DMF) -20°C to -80°CAliquot to avoid repeated freeze-thaw cycles. For short-term storage (days to a week), -20°C is acceptable. For longer-term storage, -80°C is recommended. Protect from light.
Shipping Condition Ambient TemperatureThe compound is generally stable for several weeks during shipping.

Like most fluorescent dyes, this compound is sensitive to light. Prolonged exposure can lead to photobleaching and degradation. Therefore, it is imperative to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil.

Hazard Identification and First Aid

While no specific toxicology data is available for this compound, the following potential health effects and first aid measures are based on data for similar chemical compounds.

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. Always consult the documentation provided by the manufacturer and adhere to all applicable institutional and governmental safety regulations.

References

TAMRA-PEG3-Me-Tet: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TAMRA-PEG3-Me-Tet, a fluorescent probe widely utilized in bioorthogonal chemistry for the labeling and detection of biomolecules. This document outlines the product specifications, purity considerations, and experimental methodologies relevant to its application in research and development.

Introduction

This compound is a fluorescent labeling reagent composed of three key functional units: the tetramethylrhodamine (TAMRA) fluorophore, a hydrophilic three-unit polyethylene glycol (PEG3) spacer, and a methyl-tetrazine (Me-Tet) reactive group. The TAMRA dye provides a bright, photostable orange-red fluorescence, making it suitable for a wide range of imaging and detection applications. The PEG3 linker enhances aqueous solubility and provides a flexible spacer to minimize steric hindrance between the dye and the target biomolecule. The methyl-tetrazine moiety enables highly specific and efficient covalent labeling of molecules containing a strained alkene, such as a trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal "click chemistry" reaction proceeds rapidly under mild, physiological conditions without the need for a catalyst, making it ideal for live-cell imaging and in vivo studies.[1][2]

Product Specifications

The physicochemical properties of this compound are summarized below. It is important to note that there can be variations in the exact structure and, consequently, the molecular formula and weight of commercially available this compound. Researchers should consult the certificate of analysis provided by their specific supplier.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C44H48N8O8[1]
or C42H45N7O8[3]
Molecular Weight 816.90 g/mol [1]
or 775.9 g/mol
Appearance Dark red solid
Solubility Soluble in DMSO, DMF, and Methanol

Table 2: Spectroscopic Properties of this compound (and related compounds)

PropertyValueSource(s)
Excitation Maximum (λex) ~546 nm
Emission Maximum (λem) ~572 - 575 nm
Molar Extinction Coefficient (ε) ~92,000 cm⁻¹M⁻¹ (in MeOH)

Note: Spectroscopic properties are based on closely related TAMRA-PEG derivatives and may vary slightly depending on the specific molecular structure and solvent conditions.

Purity and Quality Control

The purity of this compound is critical for obtaining reliable and reproducible experimental results. Commercially available products typically have a purity of ≥90% as determined by High-Performance Liquid Chromatography (HPLC).

Key Quality Control Parameters:

  • Purity by HPLC: This is the primary method for assessing the purity of the compound and identifying any potential impurities from the synthesis or degradation.

  • Identity by Mass Spectrometry: Confirms the molecular weight of the compound, which is essential for verifying the correct product.

  • Appearance and Solubility: Visual inspection of the physical state and color, as well as testing its solubility in appropriate solvents, provides a basic quality check.

  • Fluorophore to Protein (F/P) Ratio: For fluorescently labeled antibodies or other proteins, the F/P ratio is a critical quality control parameter that can be determined using spectrophotometry. An optimal F/P ratio ensures a strong fluorescent signal without causing quenching or altering the biological activity of the labeled molecule.

  • Functional Activity: For fluorescent conjugates, functional assays such as flow cytometry can be used to assess the brightness and homogeneity of the labeled product.

Researchers should always request a lot-specific certificate of analysis from the supplier to obtain detailed information on the purity and quality of the product.

Experimental Protocols

The primary application of this compound is the labeling of TCO-modified biomolecules via the iEDDA reaction. While a specific, detailed protocol for a particular application should be optimized by the end-user, the following provides a general workflow for the bioorthogonal labeling of a TCO-modified protein.

General Protocol for Labeling a TCO-Modified Protein

This protocol describes the covalent labeling of a protein containing a trans-cyclooctene (TCO) moiety with this compound.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare a stock solution of this compound: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.

  • Reaction Setup: In a microcentrifuge tube, add the TCO-modified protein.

  • Addition of this compound: Add the this compound stock solution to the protein solution. The molar ratio of the dye to the protein will determine the degree of labeling and should be optimized for the specific application. A common starting point is a 5- to 20-fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light. The reaction is typically rapid, with significant labeling occurring within minutes.

  • Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column. The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of TAMRA (~546 nm).

Workflow for Bioorthogonal Labeling

The following diagram illustrates the general workflow for a bioorthogonal labeling experiment using this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis TCO_Protein TCO-Modified Protein Reaction_Mix Incubation (RT or 4°C, protected from light) TCO_Protein->Reaction_Mix TAMRA_Tet This compound Stock Solution TAMRA_Tet->Reaction_Mix Purification Size-Exclusion Chromatography Reaction_Mix->Purification Analysis Spectrophotometry (Degree of Labeling) Purification->Analysis

General workflow for labeling a TCO-modified protein.

Signaling Pathway and Reaction Mechanism

The utility of this compound is based on the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of bioorthogonal click chemistry. This reaction involves the cycloaddition of an electron-deficient diene (the tetrazine) with an electron-rich dienophile (the TCO). The high ring strain of the TCO dienophile dramatically accelerates the reaction, allowing it to proceed rapidly at low concentrations and under physiological conditions without a catalyst.

The following diagram illustrates the reaction between this compound and a TCO-modified biomolecule.

G TAMRA This compound Product Fluorescently Labeled Biomolecule TAMRA->Product iEDDA Reaction TCO TCO-Modified Biomolecule TCO->Product N2 N₂ (gas) Product->N2 elimination

The iEDDA reaction between this compound and a TCO-biomolecule.

Synthesis Overview

While end-users will typically purchase this compound, an understanding of its synthesis can be beneficial. The synthesis of tetrazines can be achieved through various methods, with a common approach involving the metal-catalyzed reaction of nitriles with hydrazine. The synthesis of a complex molecule like this compound is a multi-step process involving the initial synthesis of the TAMRA-PEG3 backbone followed by the introduction of the methyl-tetrazine moiety. The purification of the final product is typically achieved through column chromatography.

Applications

The specific and efficient labeling provided by this compound makes it a valuable tool for a variety of applications, including:

  • Fluorescence Microscopy: Imaging the localization and dynamics of labeled biomolecules in fixed or living cells.

  • Flow Cytometry: Quantifying cell populations based on the presence of a labeled cell surface or intracellular marker.

  • In Vivo Imaging: Tracking the biodistribution of labeled cells, antibodies, or nanoparticles in animal models.

  • Drug Development: Visualizing drug-target engagement and assessing the delivery of therapeutic agents.

References

Methodological & Application

Revolutionizing Cellular Imaging: A Guide to TAMRA-PEG3-Me-Tet for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic field of cellular biology and drug development, the precise visualization and tracking of specific biomolecules within their native environment is paramount. A groundbreaking tool that has emerged to meet this challenge is TAMRA-PEG3-Me-Tet (Tetramethylrhodamine-Polyethylene Glycol-Methyl-Tetrazine) , a fluorescent probe designed for highly specific and efficient bioorthogonal labeling. This application note provides an in-depth experimental protocol for the use of this compound in cell labeling, offering researchers a robust method for advanced cellular imaging.

Introduction

This compound is a versatile fluorescent probe that combines the bright and photostable properties of the TAMRA fluorophore with the highly efficient and specific reactivity of a methyl-tetrazine moiety.[1][2] The key to its utility lies in the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[3] This reaction occurs between the tetrazine group on the probe and a strained alkene, most commonly a trans-cyclooctene (TCO) group, which can be metabolically or genetically incorporated into a specific biomolecule of interest within a living cell.[1][3] The reaction is extremely fast and proceeds efficiently under physiological conditions without interfering with native biological processes. The inclusion of a flexible PEG3 spacer enhances the probe's solubility and minimizes steric hindrance.

This protocol details the application of this compound for labeling and visualizing TCO-modified proteins in both live and fixed cells.

Key Properties of this compound

A thorough understanding of the probe's characteristics is essential for successful experimental design.

PropertyValueSource(s)
Fluorophore Tetramethylrhodamine (TAMRA)
Excitation Maximum (λex) ~553-555 nm
Emission Maximum (λem) ~575-580 nm
Molar Extinction Coefficient (ε) ~90,000 M⁻¹cm⁻¹
Reactive Group Methyl-Tetrazine (Me-Tet)
Reaction Target trans-Cyclooctene (TCO) and other strained alkenes
Reaction Type Inverse-electron-demand Diels-Alder (iEDDA)
Common Solvents DMSO, DMF

Experimental Protocols

This section provides detailed procedures for the preparation of reagents and the labeling of cells expressing TCO-modified proteins.

Reagent Preparation
  • This compound Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.

  • Labeling Medium:

    • Immediately before use, dilute the this compound stock solution to the desired working concentration (typically 1-20 µM) in an appropriate cell culture medium or buffer (e.g., DMEM, PBS).

    • The optimal concentration should be determined empirically for each cell type and experimental setup.

Protocol 1: Live-Cell Labeling and Imaging

This protocol is suitable for visualizing dynamic processes in real-time.

  • Cell Preparation:

    • Seed cells expressing the TCO-tagged protein of interest onto glass-bottom dishes or chamber slides suitable for microscopy.

    • Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

  • Labeling:

    • Aspirate the culture medium from the cells.

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.

    • Add the freshly prepared labeling medium containing this compound to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the target protein and cell type.

  • Washing:

    • Aspirate the labeling medium.

    • Wash the cells three to four times with pre-warmed culture medium or PBS to remove any unreacted probe. An additional incubation in fresh medium for 30 minutes can help reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., FluoroBrite DMEM) to the cells.

    • Visualize the labeled cells using a fluorescence microscope equipped with appropriate filter sets for TAMRA (e.g., TRITC or Cy3 filter sets).

Protocol 2: Fixed-Cell Labeling and Imaging

This protocol is used when live-cell imaging is not required or when co-staining with other antibodies is necessary.

  • Cell Preparation and Fixation:

    • Grow cells on coverslips as described for live-cell imaging.

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If the TCO-tagged protein is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Labeling:

    • Add the labeling medium containing this compound to the fixed cells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Counterstaining and Mounting (Optional):

    • If desired, counterstain nuclei with DAPI or Hoechst 33342.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the slides using a fluorescence or confocal microscope.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in this compound cell labeling.

G cluster_bioorthogonal_reaction Bioorthogonal Reaction Probe This compound Labeled_Protein Fluorescently Labeled Protein Probe->Labeled_Protein iEDDA Reaction TCO TCO-modified Protein TCO->Labeled_Protein

Caption: The iEDDA reaction between this compound and a TCO-modified protein.

G cluster_workflow Live-Cell Labeling Workflow Start Seed cells expressing TCO-tagged protein Wash1 Wash with PBS Start->Wash1 Label Incubate with This compound Wash1->Label Wash2 Wash to remove unbound probe Label->Wash2 Image Live-cell imaging Wash2->Image

References

Application Notes: TAMRA-PEG3-Me-Tet for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG3-Me-Tet, or (Carboxytetramethylrhodamine)-PEG3-Methyl-Tetrazine, is a fluorescent probe indispensable for modern live-cell imaging. This molecule combines the bright and photostable TAMRA fluorophore with a highly reactive methyl-tetrazine moiety, enabling precise and specific labeling of biomolecules in living systems.[1][2] The inclusion of a PEG3 linker enhances its solubility and reduces steric hindrance, ensuring minimal perturbation to the biological processes under investigation.[3][4]

The primary application of this compound lies in bioorthogonal chemistry, specifically the inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction.[1] This reaction occurs between the tetrazine group on the probe and a strained alkene, most commonly a trans-cyclooctene (TCO), which can be genetically or chemically incorporated into a protein of interest. The reaction is exceptionally fast and specific, proceeding efficiently under physiological conditions without the need for toxic catalysts, making it ideal for studying the dynamics of proteins and other cellular components in real-time.

Core Applications

  • Live-Cell Protein Labeling and Tracking: Visualize the localization, trafficking, and dynamics of specific proteins within living cells.

  • Pulse-Chase Experiments: Investigate protein turnover, transport, and degradation by labeling a specific population of a protein at a particular time point.

  • Super-Resolution Microscopy: The high photostability and brightness of TAMRA make this probe suitable for advanced imaging techniques like STED microscopy.

  • In Vivo Imaging: The bioorthogonal nature of the reaction allows for the labeling and tracking of cells and biomolecules in whole organisms.

Physicochemical and Spectroscopic Properties

Quantitative properties of the TAMRA fluorophore are crucial for designing fluorescence imaging experiments, including the selection of appropriate laser lines and filter sets.

PropertyValueSource(s)
Excitation Maximum (λex)~555 - 556 nm
Emission Maximum (λem)~579 - 580 nm
Molar Extinction Coefficient (ε)~80,000 - 92,000 M⁻¹cm⁻¹
Reactive GroupMethyl-Tetrazine
Reactivity Targettrans-cyclooctene (TCO) and other strained alkenes
Common SolventsDMSO, DMF

Experimental Protocols

Protocol 1: General Live-Cell Labeling of a TCO-Modified Protein

This protocol outlines the general steps for labeling a protein of interest that has been modified to contain a TCO group. This modification can be achieved through genetic code expansion by incorporating a TCO-functionalized unnatural amino acid or by using a self-labeling protein tag like the HaloTag® system, which can be covalently modified with a TCO-ligand.

Materials:

  • Cells expressing the TCO-modified protein of interest, cultured on imaging-compatible plates or coverslips.

  • This compound stock solution (e.g., 1-10 mM in anhydrous DMSO).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Live-cell imaging microscope equipped with appropriate filters for TAMRA (e.g., TRITC or Cy3 filter sets).

Procedure:

  • Cell Preparation: Culture cells expressing the TCO-modified protein to the desired confluency (typically 70-80%).

  • Probe Preparation: Prepare a working solution of this compound in pre-warmed complete cell culture medium. The optimal final concentration should be determined empirically but typically ranges from 0.5 µM to 5 µM. For initial experiments, a concentration of 2 µM is recommended as an effective starting point with optimal signal-to-noise levels.

  • Labeling Reaction: Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 30 minutes to 1 hour. The incubation time may need to be optimized depending on the expression level of the target protein and the specific cell type.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove the unbound probe. This step is crucial for reducing background fluorescence.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. The cells are now ready for live imaging. Acquire images using a fluorescence microscope with the appropriate laser excitation and emission filters for TAMRA.

Protocol 2: Labeling of HaloTag Fusion Proteins with TCO and this compound

This protocol provides a two-step method for labeling a protein fused to the HaloTag® protein. First, the HaloTag is reacted with a TCO-containing HaloTag ligand, and then the TCO group is labeled with this compound.

Materials:

  • Cells expressing the HaloTag-fusion protein.

  • TCO-HaloTag Ligand (e.g., TCO-chloroalkane).

  • This compound.

  • Complete cell culture medium.

  • PBS.

  • Live-cell imaging setup.

Procedure:

  • TCO-Ligand Incubation: Treat the cells expressing the HaloTag-fusion protein with the TCO-HaloTag ligand. A typical concentration is 10 µM in complete culture medium for 30 minutes at 37°C.

  • Wash: Wash the cells three times with pre-warmed PBS to remove the unreacted TCO-ligand.

  • This compound Labeling: Incubate the cells with this compound at a final concentration of 0.5-2 µM in complete culture medium for 30-60 minutes at 37°C.

  • Final Wash: Wash the cells two to three times with pre-warmed PBS.

  • Imaging: Add fresh culture medium and proceed with live-cell imaging.

Quantitative Data Summary

The efficiency of the iEDDA reaction in live cells is a key parameter. The following table summarizes reaction kinetics for tetrazine probes with different dienophiles, providing a basis for experimental design.

DienophileTetrazine ProbeHalf-Life (t½) in live cells (min)Labeling Efficiency (%)Source(s)
BCNTAMRA-Tz16.951
TCOTAMRA-Tz13.847
BCNTAMRA-Tz-Me (14)44.831
TCOTAMRA-Tz-Me (14)46.427

Note: TAMRA-Tz is a similar tetrazine probe, and the data for TAMRA-Tz-Me (14) is representative of the methyl-tetrazine variant.

Visualizations

Experimental Workflow for Live-Cell Labeling

G cluster_0 Step 1: Introduction of TCO Handle cluster_1 Step 2: Bioorthogonal Labeling cluster_2 Step 3: Imaging A Genetic Code Expansion (TCO-amino acid) C Protein of Interest with TCO A->C Protein Synthesis B Self-Labeling Tag (e.g., HaloTag + TCO-Ligand) B->C Ligand Binding E iEDDA Reaction C->E Reacts with D Add this compound to live cells D->E F Labeled Protein of Interest E->F Results in G Wash to remove unbound probe F->G H Live-Cell Fluorescence Microscopy G->H G cluster_protein cluster_probe POI POI TCO TCO (trans-cyclooctene) TCO_MeTet iEDDA Reaction (Click Chemistry) TAMRA TAMRA PEG PEG3 Linker MeTet Methyl-Tetrazine Reaction + Labeled_POI Fluorescently Labeled POI TCO_MeTet->Labeled_POI

References

Application Notes and Protocols for TAMRA-PEG3-Me-Tet in Pretargeted In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the use of TAMRA-PEG3-Me-Tet (Tetrazine) as a bioorthogonal probe for pretargeted in vivo imaging. This methodology leverages the highly efficient inverse-electron-demand Diels-Alder (IEDDA) "click" reaction for high-contrast visualization of biological targets in living organisms.

Introduction

Pretargeted in vivo imaging is a two-step strategy designed to improve the signal-to-background ratio in molecular imaging. This approach decouples the targeting of a specific biological molecule from the delivery of the imaging agent. First, a targeting moiety, such as an antibody conjugated to a trans-cyclooctene (TCO) dienophile, is administered. This conjugate is allowed to accumulate at the target site and clear from systemic circulation. Subsequently, a small, rapidly clearing imaging probe, in this case, this compound, is administered. The tetrazine moiety of the probe rapidly and specifically reacts with the TCO group at the target site, leading to a high concentration of the TAMRA fluorophore at the location of interest and minimal background signal.[1][2]

The this compound probe consists of three key components:

  • TAMRA (Tetramethylrhodamine): A bright and well-characterized fluorophore suitable for in vivo fluorescence imaging.

  • PEG3 (Polyethylene Glycol Linker): A short polyethylene glycol linker that enhances the solubility and pharmacokinetic properties of the probe.[2][3]

  • Me-Tet (Methyltetrazine): A highly reactive and specific diene for the bioorthogonal IEDDA reaction with TCO.[4]

Principle of the Method

The core of this imaging strategy is the bioorthogonal IEDDA reaction between the methyltetrazine on the this compound probe and a TCO-modified targeting molecule. This reaction is exceptionally fast and selective, proceeding efficiently under physiological conditions without interfering with native biological processes.

The pretargeting workflow can be summarized in the following steps:

  • Administration of TCO-conjugated Targeting Moiety: An antibody, peptide, or other targeting molecule functionalized with TCO is administered to the subject.

  • Accumulation and Clearance: The TCO-conjugate is allowed to accumulate at the target site (e.g., a tumor) and the unbound conjugate is cleared from the bloodstream. This timeframe is dependent on the pharmacokinetics of the specific targeting molecule and typically ranges from 24 to 72 hours.

  • Administration of this compound: The fluorescent tetrazine probe is administered.

  • In Vivo "Click" Reaction: The this compound probe rapidly distributes throughout the body and reacts specifically with the TCO-conjugate accumulated at the target site.

  • Imaging: Unreacted this compound is quickly cleared from the body, resulting in a high-contrast fluorescent signal at the target location.

Quantitative Data

The following tables summarize key physicochemical and kinetic data for representative tetrazine probes. While specific data for this compound may vary, these values provide a useful reference for experimental design.

Table 1: Physicochemical Properties of a Representative Methyltetrazine Probe

PropertyValueReference
Molecular Weight~700-800 g/mol Estimated
Excitation Maximum (TAMRA)~555 nm
Emission Maximum (TAMRA)~580 nm
SolubilityHigh in aqueous buffers

Table 2: Reaction Kinetics of Tetrazine-TCO Ligation

Reaction PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Methyltetrazine - TCO10³ - 10⁶

Note: Reaction rates are influenced by the specific TCO isomer and the substituents on the tetrazine ring. Electron-donating groups on the tetrazine can decrease the reaction rate.

Experimental Protocols

This section provides a detailed, generalized protocol for a pretargeted in vivo imaging experiment in a murine tumor model. Note: This protocol should be optimized for the specific animal model, targeting molecule, and imaging system being used.

Materials and Reagents
  • TCO-conjugated antibody (specific to the tumor antigen)

  • This compound (stock solution in DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Anesthetic (e.g., isoflurane)

  • Animal model (e.g., tumor-bearing mice)

  • In vivo fluorescence imaging system with appropriate filters for TAMRA (Excitation: ~550 nm, Emission: ~570 nm)

Experimental Workflow

G cluster_pretargeting Pre-targeting Phase cluster_imaging Imaging Phase tco_admin Administer TCO-Antibody (e.g., 10 mg/kg, IV) accumulation Allow Accumulation & Clearance (24-72 hours) tco_admin->accumulation tet_admin Administer this compound (e.g., 1-5 mg/kg, IV) accumulation->tet_admin click_reaction In Vivo Click Reaction (Rapid) tet_admin->click_reaction imaging Fluorescence Imaging (1, 4, 8, 24 hours post-injection) click_reaction->imaging

Caption: Pretargeted in vivo imaging workflow.

Detailed Procedure
  • Animal Model Preparation:

    • Acclimate tumor-bearing mice to the laboratory environment. Tumor models should be established according to approved institutional animal care and use committee (IACUC) protocols.

  • Administration of TCO-Conjugated Antibody:

    • Prepare a sterile solution of the TCO-conjugated antibody in PBS.

    • Administer the antibody solution to the mice via intravenous (tail vein) injection. The optimal dose and administration volume should be determined empirically but a typical starting point is 10 mg/kg.

    • Allow the antibody to circulate, accumulate at the tumor site, and clear from non-target tissues for 24 to 72 hours. The exact timing should be optimized based on the pharmacokinetic profile of the antibody.

  • Preparation and Administration of this compound:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of imaging, dilute the stock solution in sterile PBS to the final desired concentration. The final concentration of DMSO should be below 5% to avoid toxicity.

    • Administer the this compound solution via intravenous injection. A typical dose is between 1-5 mg/kg.

  • In Vivo Fluorescence Imaging:

    • Anesthetize the mice using a calibrated vaporizer with isoflurane.

    • Place the anesthetized mouse in the in vivo imaging system.

    • Acquire fluorescence images at various time points after the injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours).

    • Use the appropriate excitation and emission filters for TAMRA (e.g., excitation ~550 nm, emission ~570 nm).

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (ROI) corresponding to the tumor and in a background region (e.g., muscle tissue).

    • Calculate the tumor-to-background ratio at each time point to assess imaging contrast.

    • For more detailed analysis, perform ex vivo imaging of organs to confirm the biodistribution of the probe.

Signaling Pathway and Bioorthogonal Reaction

The underlying principle of this technique is not a biological signaling pathway but a chemical reaction. The following diagram illustrates the inverse-electron-demand Diels-Alder (IEDDA) reaction.

G cluster_reactants Reactants cluster_product Product tetrazine TAMRA-PEG3-Me-Tetrazine product Stable Fluorescent Conjugate (at Target Site) tetrazine->product IEDDA Click Reaction tco TCO-Antibody tco->product

Caption: The IEDDA bioorthogonal reaction.

Applications and Future Directions

The this compound protocol for pretargeted in vivo imaging has numerous applications in biomedical research and drug development:

  • Oncology: High-contrast imaging of tumors by targeting tumor-specific antigens with TCO-modified antibodies.

  • Immunology: Tracking and visualization of specific immune cell populations in vivo.

  • Drug Development: Assessing the target engagement and biodistribution of antibody-drug conjugates or other targeted therapies.

Future developments in this area may include the use of tetrazine probes conjugated to other imaging modalities, such as positron emission tomography (PET) or magnetic resonance imaging (MRI) contrast agents, for multimodal imaging. The continued development of new tetrazine derivatives with optimized reactivity, stability, and pharmacokinetic properties will further enhance the utility of this powerful bioorthogonal imaging strategy.

References

Application Notes and Protocols: TAMRA-PEG3-Me-Tetrazine for Labeling TCO-Modified Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazine (Tz) and trans-cyclooctene (TCO) has emerged as a premier bioorthogonal ligation tool.[1][2] This chemistry offers exceptional kinetics, high specificity, and the ability to proceed in complex biological media without the need for catalysts, making it ideal for labeling and imaging biomolecules.[1][3][4] The reaction is characterized by the coupling of an electron-deficient tetrazine with a strained, electron-rich trans-cyclooctene, proceeding through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct.

TAMRA-PEG3-Me-Tetrazine (TAMRA-PEG3-Methyl-Tetrazine) is a fluorescent probe that leverages this powerful chemistry. It comprises a bright TAMRA (tetramethylrhodamine) fluorophore, a hydrophilic polyethylene glycol (PEG3) spacer to enhance solubility, and a reactive methyl-tetrazine moiety. This reagent is designed to specifically label proteins that have been pre-functionalized with a TCO group. The fluorogenic nature of some tetrazine-dye conjugates, where the tetrazine quenches the dye's fluorescence until the reaction with TCO occurs, can lead to a significant increase in fluorescence upon labeling, thereby improving the signal-to-noise ratio in imaging experiments.

These application notes provide a detailed protocol for the site-specific labeling of TCO-modified proteins with TAMRA-PEG3-Me-Tetrazine, including quantitative data on reaction kinetics and a troubleshooting guide.

Reaction Mechanism

The labeling of a TCO-modified protein with a tetrazine-functionalized dye is a two-step process. First, the protein of interest is modified with a TCO derivative, typically via an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on lysine residues. The second step is the bioorthogonal ligation of the TCO-protein with the tetrazine-fluorophore conjugate.

cluster_0 Step 1: Protein Modification cluster_1 Step 2: Bioorthogonal Labeling Protein Protein-NH₂ TCO_Protein TCO-Modified Protein Protein->TCO_Protein TCO-NHS Ester, Amine-free buffer (pH 7.2-8.0) TCO_NHS TCO-NHS Ester TAMRA_Tet TAMRA-PEG3-Me-Tetrazine Labeled_Protein Labeled Protein TAMRA_Tet->Labeled_Protein TCO_Protein_2->Labeled_Protein iEDDA Reaction

Caption: General workflow for labeling proteins with TAMRA-PEG3-Me-Tetrazine.

The core of the labeling strategy is the inverse electron-demand Diels-Alder reaction.

G TCO TCO-Modified Protein Intermediate Diels-Alder Adduct TCO->Intermediate + Tetrazine TAMRA-PEG3-Me-Tetrazine Tetrazine->Intermediate Product Labeled Protein (Stable Dihydropyridazine) Intermediate->Product Retro-Diels-Alder N2 N₂ Product->N2 +

Caption: Mechanism of the Tetrazine-TCO bioorthogonal reaction.

Quantitative Data

The kinetics of the tetrazine-TCO ligation are exceptionally fast, with second-order rate constants (k₂) among the highest for any bioorthogonal reaction. This allows for efficient labeling at low concentrations, which is critical for in vivo applications.

ReactantsRate Constant (k₂) M⁻¹s⁻¹SolventReference
3,6-di(2-pyridyl)-s-tetrazine + TCO20009:1 MeOH:water
3-methyl-6-phenyl-1,2,4,5-tetrazine + TCO~1100MeOH
General Tetrazine-TCO1 - 1x10⁶Aqueous Buffer
Highly Reactive Tetrazines + TCO>50,000DPBS, 37°C

Note: The specific rate constant for TAMRA-PEG3-Me-Tetrazine will depend on the specific TCO derivative used and the reaction conditions.

Experimental Protocols

Part 1: Modification of Protein with TCO-NHS Ester

This protocol describes the labeling of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Protein of interest

  • TCO-PEG-NHS Ester (e.g., TCO-PEG4-NHS)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Spin desalting columns or dialysis equipment

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Protocol:

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer to a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.

  • TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMF or DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal molar excess may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

  • Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column or by dialysis against an appropriate buffer. The purified TCO-modified protein can be stored at 4°C for immediate use or at -20°C for long-term storage.

Part 2: Labeling of TCO-Modified Protein with TAMRA-PEG3-Me-Tetrazine

This protocol outlines the conjugation of a TCO-labeled protein with TAMRA-PEG3-Me-Tetrazine.

Materials:

  • TCO-modified protein (from Part 1)

  • TAMRA-PEG3-Me-Tetrazine

  • Reaction Buffer (e.g., PBS, pH 7.0-7.5)

  • Anhydrous DMSO or DMF

Protocol:

  • Prepare TAMRA-PEG3-Me-Tetrazine Solution: Dissolve the TAMRA-PEG3-Me-Tetrazine in anhydrous DMSO to a concentration of 10 mM.

  • Prepare TCO-Modified Protein: Prepare the TCO-containing protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Conjugation Reaction: Add the TAMRA-PEG3-Me-Tetrazine solution to the TCO-modified protein solution. A 1.1 to 5-fold molar excess of the tetrazine reagent over the TCO-protein is recommended as a starting point.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm.

  • Purification: If necessary, the labeled protein conjugate can be purified from excess tetrazine reagent by size-exclusion chromatography or spin desalting columns. The labeled protein is now ready for downstream applications.

Experimental Workflow Diagram

cluster_protein_prep Protein Preparation cluster_tco_labeling TCO Labeling cluster_tetrazine_labeling TAMRA-Tetrazine Labeling cluster_analysis Analysis P1 Dissolve Protein in Amine-Free Buffer (1-5 mg/mL) P2 Buffer Exchange if Necessary P1->P2 T2 Add 10-20x Molar Excess of TCO-NHS to Protein P2->T2 T1 Prepare 10 mM TCO-NHS Ester in DMSO/DMF T1->T2 T3 Incubate for 60 min at Room Temperature T2->T3 T4 Quench Reaction (Optional) T3->T4 T5 Purify TCO-Protein via Desalting Column/Dialysis T4->T5 L2 Add 1.1-5x Molar Excess of TAMRA-Tetrazine to TCO-Protein T5->L2 L1 Prepare 10 mM TAMRA-Tetrazine in DMSO L1->L2 L3 Incubate for 30-60 min at Room Temperature L2->L3 L4 Purify Labeled Protein (Optional) L3->L4 A1 SDS-PAGE L4->A1 A2 Fluorescence Microscopy L4->A2 A3 Mass Spectrometry L4->A3

Caption: Detailed experimental workflow for labeling TCO-modified proteins.

Troubleshooting

ProblemPossible CauseSolution
No or poor labeling of protein with TCO NHS-ester hydrolyzed.Allow the TCO-NHS ester to equilibrate to room temperature before opening. Use high-quality, anhydrous solvents (DMSO or DMF).
Amine-containing contaminants in the protein buffer (e.g., Tris, glycine).Buffer exchange proteins into an amine-free buffer before labeling.
Low labeling efficiency with TAMRA-Tetrazine Inefficient TCO labeling of the initial protein.Verify the efficiency of the TCO labeling step before proceeding. Consider optimizing the molar excess of the TCO-NHS ester.
Steric hindrance preventing tetrazine access.Consider using a TCO reagent with a longer PEG spacer.
Non-specific protein labeling High concentrations of tetrazine reagent.Reduce the molar excess of the TAMRA-PEG3-Me-Tetrazine. Ensure thorough purification after labeling. Some tetrazines can exhibit proteome reactivity.
Product Precipitation High concentration of organic solvent from reagent addition.Keep the final concentration of DMSO or DMF in the reaction mixture below 10% if protein solubility is an issue.

Conclusion

The use of TAMRA-PEG3-Me-Tetrazine for labeling TCO-modified proteins provides a robust and efficient method for fluorescently tagging biomolecules. The rapid, specific, and bioorthogonal nature of the tetrazine-TCO ligation allows for the formation of stable protein conjugates in a controlled manner, with broad applications in cellular imaging, flow cytometry, and other fluorescence-based assays.

References

Illuminating Cellular Landscapes: A Guide to Click Chemistry Labeling with TAMRA-PEG3-Me-Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the fluorescent labeling of cells using TAMRA-PEG3-Me-Tetrazine. This advanced probe leverages the power of bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, for the precise and efficient visualization of biomolecules in living and fixed cells. The inclusion of a TAMRA fluorophore, a PEG3 linker, and a methyl-tetrazine moiety offers a robust tool for a wide range of applications in cellular imaging and analysis.

Introduction to TAMRA-PEG3-Me-Tetrazine Labeling

TAMRA-PEG3-Me-Tetrazine is a fluorescent probe designed for bioorthogonal labeling. The core of this technology lies in the highly specific and rapid reaction between the methyl-tetrazine (Me-Tet) group on the probe and a trans-cyclooctene (TCO) group, which is typically introduced onto a biomolecule of interest within a cellular context. This reaction, a form of click chemistry, is exceptionally fast and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts.[1][2]

The key components of TAMRA-PEG3-Me-Tetrazine are:

  • TAMRA (Tetramethylrhodamine): A bright and photostable rhodamine-based fluorophore that allows for sensitive and robust fluorescence detection.

  • PEG3 Linker: A short polyethylene glycol spacer that enhances the water solubility of the probe and minimizes steric hindrance, thereby improving labeling efficiency.[3]

  • Methyl-Tetrazine (Me-Tet): A stable derivative of tetrazine that participates in the iEDDA reaction. The methyl group enhances the stability of the tetrazine ring, making it suitable for applications in live-cell imaging.[4]

This labeling strategy is a two-step process. First, a TCO-containing chemical reporter is introduced into the cellular system, where it is incorporated into a target biomolecule. This can be achieved through metabolic labeling, genetic code expansion, or by using TCO-modified ligands that bind to specific proteins.[5] In the second step, the cells are treated with TAMRA-PEG3-Me-Tetrazine, which specifically reacts with the TCO-tagged biomolecules, resulting in fluorescently labeled targets.

Key Applications

  • Fluorescence Microscopy: Visualize the localization, trafficking, and dynamics of labeled proteins, glycans, or other biomolecules within cells.

  • Flow Cytometry: Quantify the abundance of labeled cell surface or intracellular targets.

  • High-Content Screening: Enable automated imaging and analysis of cellular responses to various stimuli or drug candidates.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the labeling of TCO-modified proteins in cells with a TAMRA-tetrazine probe. These values can serve as a general guideline, and optimal conditions may vary depending on the specific cell type, target biomolecule, and experimental setup.

Table 1: Labeling Efficiency of TCO-Modified HeLa Cells with TAMRA-Tetrazine

Concentration of TAMRA-Tetrazine (µM)Incubation Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)Percentage of Labeled Cells (%)
1301800 ± 15090 ± 5
5305200 ± 400>99
10309500 ± 750>99
5153500 ± 28095 ± 3
5605500 ± 420>99

Table 2: Reaction Kinetics of Tetrazine-TCO Ligation in Live Cells

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Half-life (t₁/₂) at 5 µM (minutes)Reference
Methyl-Tetrazine + TCO~10³ - 10⁴~2.3 - 0.23
Hydrogen-Tetrazine + TCO~10⁴ - 10⁵~0.23 - 0.023

Note: The reaction kinetics can be influenced by the specific TCO isomer and the cellular environment.

Experimental Protocols

This section provides detailed protocols for the labeling of live and fixed cells with TAMRA-PEG3-Me-Tetrazine. These protocols assume that the cells have been pre-labeled with a TCO-containing reporter.

Protocol 1: Live-Cell Labeling

Materials:

  • Cells expressing or labeled with a TCO-modified biomolecule

  • TAMRA-PEG3-Me-Tetrazine

  • Anhydrous DMSO

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a suitable vessel for imaging (e.g., chamber slides, glass-bottom dishes).

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of TAMRA-PEG3-Me-Tetrazine in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

    • Immediately before use, dilute the stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed complete cell culture medium.

  • Labeling Reaction:

    • Aspirate the culture medium from the cells.

    • Add the medium containing the diluted TAMRA-PEG3-Me-Tetrazine to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed complete cell culture medium or PBS to remove any unreacted probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with appropriate filters for TAMRA (Excitation/Emission: ~555/580 nm).

Protocol 2: Fixed-Cell Labeling

Materials:

  • Cells expressing or labeled with a TCO-modified biomolecule, cultured on coverslips

  • TAMRA-PEG3-Me-Tetrazine

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI (optional)

  • Fluorescence microscope

Procedure:

  • Cell Preparation and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • If labeling an intracellular target, incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Labeling Reaction:

    • Prepare the TAMRA-PEG3-Me-Tetrazine labeling solution by diluting the 10 mM stock solution to the desired working concentration (typically 1-10 µM) in PBS.

    • Incubate the cells with the labeling solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium. A mounting medium containing DAPI can be used for nuclear counterstaining.

    • Image the cells using a fluorescence microscope with appropriate filters for TAMRA and DAPI.

Mandatory Visualizations

G cluster_prep Step 1: Introduction of TCO Handle cluster_labeling Step 2: Click Chemistry Labeling cluster_analysis Step 3: Analysis Metabolic_Labeling Metabolic Labeling (e.g., TCO-amino acid) TCO_Target TCO-modified Biomolecule in Cell Metabolic_Labeling->TCO_Target Genetic_Encoding Genetic Encoding (Unnatural Amino Acid) Genetic_Encoding->TCO_Target Ligand_Targeting Ligand Targeting (TCO-modified ligand) Ligand_Targeting->TCO_Target Add_Probe Add TAMRA-PEG3-Me-Tetrazine TCO_Target->Add_Probe Incubate Incubate (e.g., 30 min at 37°C) Add_Probe->Incubate Wash Wash to Remove Excess Probe Incubate->Wash Labeled_Cell Fluorescently Labeled Cell Wash->Labeled_Cell Microscopy Fluorescence Microscopy Labeled_Cell->Microscopy Flow_Cytometry Flow Cytometry Labeled_Cell->Flow_Cytometry

Caption: Experimental workflow for cell labeling.

G cluster_reactants Reactants cluster_product Product Tetrazine TAMRA-PEG3-Me-Tetrazine Plus + Tetrazine->Plus TCO TCO-modified Biomolecule Dihydropyridazine Labeled Biomolecule (Stable Dihydropyridazine Adduct) TCO->Dihydropyridazine iEDDA Reaction (Bioorthogonal) Plus->TCO Nitrogen N₂ Gas Dihydropyridazine->Nitrogen +

Caption: Inverse-electron-demand Diels-Alder reaction.

Troubleshooting

Problem: Low or No Fluorescence Signal

  • Possible Cause: Inefficient incorporation of the TCO handle.

    • Solution: Optimize the concentration and incubation time for the TCO-containing reporter. Verify incorporation using an alternative method if possible (e.g., Western blot with an anti-TCO antibody).

  • Possible Cause: Degradation of TAMRA-PEG3-Me-Tetrazine.

    • Solution: Ensure the stock solution is stored properly at -20°C and protected from light and moisture. Prepare fresh dilutions for each experiment.

  • Possible Cause: Insufficient concentration or incubation time of the labeling probe.

    • Solution: Increase the concentration of TAMRA-PEG3-Me-Tetrazine (e.g., up to 20 µM) or extend the incubation time.

Problem: High Background Fluorescence

  • Possible Cause: Incomplete removal of the unreacted probe.

    • Solution: Increase the number and duration of the washing steps.

  • Possible Cause: Non-specific binding of the probe.

    • Solution: Decrease the concentration of the TAMRA-PEG3-Me-Tetrazine probe. Include a blocking step (e.g., with BSA) before labeling, especially for fixed and permeabilized cells.

Problem: Cell Toxicity (in live-cell imaging)

  • Possible Cause: High concentration of DMSO in the final labeling medium.

    • Solution: Ensure the final concentration of DMSO is below 0.5%.

  • Possible Cause: Phototoxicity from excessive light exposure during imaging.

    • Solution: Minimize the light exposure time and intensity. Use a more sensitive camera or detector.

By following these guidelines and protocols, researchers can effectively utilize TAMRA-PEG3-Me-Tetrazine for high-fidelity fluorescent labeling of cellular targets, enabling a deeper understanding of complex biological processes.

References

Application Notes and Protocols for TAMRA-PEG3-Me-Tet in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG3-Me-Tet (Tetramethylrhodamine-Polyethylene Glycol-Methyl-Tetrazine) is a fluorescent probe designed for bioorthogonal labeling and super-resolution microscopy. This probe combines the bright and photostable TAMRA fluorophore with a hydrophilic 3-unit polyethylene glycol (PEG3) spacer and a highly reactive methyl-tetrazine moiety. The tetrazine group participates in an inverse electron demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This bioorthogonal reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for the precise labeling of target biomolecules in complex biological systems, including living cells.[1][2]

The fluorogenic nature of some tetrazine-dye conjugates, where the fluorescence is quenched by the tetrazine and restored upon reaction with a TCO, makes these probes particularly advantageous for live-cell imaging by reducing background fluorescence from unreacted probes.[3][4] The minimal size of the tetrazine-TCO ligation product is also beneficial for super-resolution microscopy techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), as it minimizes the linkage error between the fluorophore and the target molecule.[5] These characteristics make this compound a powerful tool for studying the localization and dynamics of proteins and other biomolecules with nanoscale resolution.

Data Presentation

The following tables summarize the key quantitative data for TAMRA-tetrazine conjugates. It is important to note that the specific optical properties can be influenced by the local environment and the conjugation partner. The data presented here are based on published values for closely related TAMRA-tetrazine compounds and should be considered as a reference.

Table 1: Spectroscopic Properties of a Representative TAMRA-Tetrazine Conjugate (Me-Tet-5-TAMRA)

PropertyValueReference
Absorption Maximum (λabs)553 nm
Emission Maximum (λem)580 nm
Fluorescence Lifetime (τav)1.96 ns (2.38 ns after click reaction)
Turn-on Ratio~1

Table 2: Physicochemical Properties of this compound

PropertyDescriptionReference
FluorophoreTetramethylrhodamine (TAMRA)
Linker3-unit Polyethylene Glycol (PEG3)
Reactive GroupMethyl-Tetrazine (Me-Tet)
Bioorthogonal ReactionInverse Electron Demand Diels-Alder (iEDDA)
Reaction PartnerTrans-cyclooctene (TCO) and its derivatives
SolubilitySoluble in DMSO, DMF

Experimental Protocols

The following protocols provide a general framework for using this compound in super-resolution microscopy. Optimization of labeling concentrations, incubation times, and imaging parameters may be necessary for specific experimental systems.

Protocol 1: Labeling of TCO-modified Proteins in Live Cells

This protocol describes the labeling of intracellular or cell-surface proteins that have been genetically modified to incorporate a TCO-containing non-canonical amino acid (ncAA).

Materials:

  • Cells expressing the TCO-modified protein of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Imaging dishes or coverslips suitable for microscopy

Procedure:

  • Cell Culture and Induction:

    • Plate the cells on imaging dishes or coverslips and culture under standard conditions until they reach the desired confluency (typically 60-80%).

    • If protein expression is inducible, induce the expression of the TCO-modified protein according to the specific protocol for your expression system.

  • Preparation of this compound Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Labeling Reaction:

    • Dilute the this compound stock solution to a final working concentration of 1-10 µM in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the labeling medium containing this compound to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The incubation time may require optimization.

  • Washing:

    • Remove the labeling medium.

    • Wash the cells 2-3 times with pre-warmed complete cell culture medium or PBS to remove any unbound probe. A 5-minute incubation during each wash step can improve the removal of background fluorescence.

  • Imaging:

    • Replace the wash buffer with a suitable live-cell imaging buffer (e.g., phenol red-free medium).

    • Proceed with live-cell super-resolution microscopy.

Protocol 2: Immunofluorescent Labeling of Fixed Cells for STORM Imaging

This protocol describes the labeling of a target protein using a primary antibody followed by a TCO-modified secondary antibody, and subsequent reaction with this compound for STORM imaging.

Materials:

  • Cells cultured on coverslips

  • Paraformaldehyde (PFA), 4% in PBS

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody against the target protein

  • TCO-modified secondary antibody

  • This compound

  • STORM Imaging Buffer (e.g., containing an oxygen scavenging system and a thiol)

  • Mounting medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash cells briefly with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary and Secondary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the TCO-modified secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • This compound Labeling:

    • Dilute the this compound stock solution to a final concentration of 1-5 µM in PBS.

    • Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS to remove the unreacted probe.

  • STORM Imaging:

    • Mount the coverslip onto a microscope slide with a drop of STORM Imaging Buffer.

    • Seal the coverslip to prevent evaporation.

    • Image the sample on a super-resolution microscope equipped for STORM imaging. Use appropriate laser lines for excitation and activation of the TAMRA fluorophore.

Mandatory Visualizations

Below are diagrams illustrating the key processes involved in the application of this compound.

G cluster_0 Bioorthogonal Labeling Workflow TCO_Protein TCO-Modified Protein Labeled_Protein Labeled Protein for Super-Resolution Microscopy TCO_Protein->Labeled_Protein iEDDA Reaction TAMRA_Probe This compound TAMRA_Probe->Labeled_Protein

Caption: Bioorthogonal labeling workflow using this compound.

G cluster_1 Live-Cell Labeling Experimental Workflow Start Start: Cells with TCO-Protein Add_Probe Add this compound Start->Add_Probe Incubate Incubate (37°C) Add_Probe->Incubate Wash Wash to Remove Unbound Probe Incubate->Wash Image Live-Cell Super-Resolution Microscopy Wash->Image

Caption: Experimental workflow for live-cell labeling.

G cluster_2 Fixed-Cell Immunofluorescence for STORM Fix Fix and Permeabilize Cells Block Block Fix->Block Primary_Ab Primary Antibody Block->Primary_Ab Secondary_Ab TCO-Secondary Antibody Primary_Ab->Secondary_Ab Add_Probe Add this compound Secondary_Ab->Add_Probe Wash Wash Add_Probe->Wash STORM STORM Imaging Wash->STORM

Caption: Workflow for fixed-cell immunofluorescence labeling.

References

Application Notes and Protocols for TAMRA-PEG3-Me-Tetrazine in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG3-Me-Tetrazine is a fluorescent probe that is invaluable for the precise labeling of biomolecules in complex biological systems. This molecule combines the bright and photostable rhodamine-based fluorophore, TAMRA (Tetramethylrhodamine), with a methyltetrazine (Me-Tet) moiety through a flexible polyethylene glycol (PEG3) linker. The tetrazine group is the key to its functionality, enabling highly specific and efficient covalent labeling of molecules containing a strained dienophile, such as trans-cyclooctene (TCO), via an inverse electron demand Diels-Alder (iEDDA) reaction. This bioorthogonal "click chemistry" reaction proceeds rapidly under physiological conditions without the need for catalysts, making it an ideal tool for labeling live cells.

In flow cytometry, TAMRA-PEG3-Me-Tetrazine allows for the sensitive and specific detection of cells that have been engineered to express TCO-modified biomolecules. This can be achieved through metabolic labeling, where cells are fed unnatural sugars or amino acids bearing a TCO group, or through genetic encoding of TCO-containing unnatural amino acids. This application note provides detailed protocols for cell labeling and subsequent analysis by flow cytometry using TAMRA-PEG3-Me-Tetrazine.

Principle of the Method

The labeling strategy is a two-step process. First, the target cells are metabolically or genetically engineered to incorporate a TCO-containing molecule into a specific biomolecule, such as cell-surface glycans or newly synthesized DNA. In the second step, the cells are treated with TAMRA-PEG3-Me-Tetrazine. The tetrazine moiety of the probe reacts specifically and covalently with the TCO group on the target biomolecule. The resulting fluorescently labeled cells can then be analyzed by flow cytometry to quantify the expression of the target biomolecule. A key advantage of some tetrazine-dye conjugates is their fluorogenic nature, where the fluorescence of the dye is quenched by the tetrazine and increases significantly upon reaction with TCO, thereby reducing background noise from unbound probes.[1][2]

Data Presentation

The following table summarizes typical quantitative data for TCO-tetrazine ligation reactions relevant to flow cytometry applications.

ParameterTypical Value/RangeCell Type ExampleTarget BiomoleculeReference
TCO-modified Precursor Concentration 10 - 50 µMMDA-MB-231Cell surface glycans[3]
TAMRA-Tetrazine Staining Concentration 1 - 10 µMU-2 OSDNA[4]
Incubation Time (TCO Precursor) 24 - 72 hoursMDA-MB-231Cell surface glycans[3]
Incubation Time (TAMRA-Tetrazine) 15 - 60 minutesU-2 OSDNA
Incubation Temperature 37°CVariousVarious
Mean Fluorescence Intensity (MFI) Increase >10-fold over backgroundJurkatCell surface glycans
Signal-to-Noise Ratio High, enhanced by fluorogenicityVariousVarious

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans and Flow Cytometry Analysis

This protocol describes the labeling of cell surface sialic acids with a TCO-modified sugar analog, followed by detection with TAMRA-PEG3-Me-Tetrazine.

Materials:

  • Cells of interest (e.g., Jurkat, MDA-MB-231)

  • Complete cell culture medium

  • TCO-modified mannosamine precursor (e.g., Ac₄ManN-TCO)

  • TAMRA-PEG3-Me-Tetrazine

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Metabolic Labeling:

    • Seed cells at an appropriate density in a multi-well plate.

    • Prepare a stock solution of the TCO-modified sugar precursor in DMSO.

    • Add the TCO-modified sugar precursor to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 48-72 hours under standard cell culture conditions to allow for metabolic incorporation of the TCO-sugar into cell surface glycans.

  • Cell Harvesting and Washing:

    • Harvest the cells using a gentle method (e.g., scraping for adherent cells, centrifugation for suspension cells).

    • Wash the cells twice with ice-cold PBS to remove unincorporated sugar precursor.

  • TAMRA-PEG3-Me-Tetrazine Staining:

    • Prepare a 1 mM stock solution of TAMRA-PEG3-Me-Tetrazine in anhydrous DMSO.

    • Dilute the stock solution in FACS buffer to a final working concentration of 1-5 µM.

    • Resuspend the cell pellet in the TAMRA-PEG3-Me-Tetrazine staining solution.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Flow Cytometry Analysis:

    • Wash the cells three times with FACS buffer to remove unbound probe.

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer.

    • Analyze the cells on a flow cytometer using the appropriate laser and filter set for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).

    • Include appropriate controls:

      • Unlabeled cells (no TCO, no tetrazine) to assess autofluorescence.

      • Cells treated with TCO-sugar but not TAMRA-tetrazine.

      • Cells not treated with TCO-sugar but stained with TAMRA-tetrazine to assess non-specific binding.

Protocol 2: Labeling of Newly Synthesized DNA and Cell Cycle Analysis

This protocol outlines the incorporation of a TCO-modified deoxynucleoside triphosphate (dNTP) into newly synthesized DNA, followed by detection with TAMRA-PEG3-Me-Tetrazine for cell cycle analysis.

Materials:

  • Actively dividing cells (e.g., U-2 OS)

  • Complete cell culture medium

  • TCO-modified dNTP (e.g., TCO-dUTP)

  • Cell permeabilization/fixation buffer (e.g., 70% ethanol)

  • TAMRA-PEG3-Me-Tetrazine

  • Anhydrous DMSO

  • PBS

  • FACS Buffer

  • DNA content stain (e.g., DAPI, Propidium Iodide)

  • Flow cytometer

Procedure:

  • Metabolic Labeling of DNA:

    • Pulse the cells with the TCO-modified dNTP at a final concentration of 10-20 µM for 1-2 hours in complete culture medium.

  • Cell Fixation and Permeabilization:

    • Harvest the cells and wash once with PBS.

    • Fix and permeabilize the cells by adding ice-cold 70% ethanol dropwise while vortexing.

    • Incubate on ice or at -20°C for at least 30 minutes.

  • TAMRA-PEG3-Me-Tetrazine Staining:

    • Wash the permeabilized cells twice with PBS.

    • Prepare a 1-5 µM working solution of TAMRA-PEG3-Me-Tetrazine in FACS buffer.

    • Resuspend the cell pellet in the staining solution and incubate for 30-60 minutes at room temperature, protected from light.

  • DNA Staining and Flow Cytometry Analysis:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer containing a DNA content stain (e.g., DAPI).

    • Analyze the cells on a flow cytometer. The TAMRA signal will identify cells that have synthesized DNA during the pulse period (S-phase), while the DNA content stain will allow for the resolution of G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_prelabeling Pre-labeling cluster_staining Staining cluster_analysis Analysis cell_culture Cell Culture tco_labeling Metabolic Labeling with TCO-precursor cell_culture->tco_labeling harvest Harvest & Wash tco_labeling->harvest staining Stain with TAMRA-PEG3-Me-Tet harvest->staining wash Wash Unbound Probe staining->wash flow_cytometry Flow Cytometry Analysis wash->flow_cytometry

Caption: Experimental workflow for labeling cells with TAMRA-PEG3-Me-Tetrazine for flow cytometry.

signaling_pathway cluster_metabolism Metabolic Pathway cluster_glycosylation Protein Glycosylation cluster_detection Detection tco_sugar TCO-Sugar Precursor uptake Cellular Uptake tco_sugar->uptake sialic_acid_pathway Sialic Acid Biosynthesis uptake->sialic_acid_pathway golgi Golgi Apparatus sialic_acid_pathway->golgi glycoprotein Glycoprotein golgi->glycoprotein Incorporation into Glycans cell_surface Cell Surface Glycoprotein (TCO-labeled) glycoprotein->cell_surface ligation Click Reaction cell_surface->ligation tamra_tet This compound tamra_tet->ligation fluorescence Fluorescent Signal ligation->fluorescence

Caption: Signaling pathway for metabolic labeling of cell surface glycans with TCO and detection by TAMRA-PEG3-Me-Tetrazine.

Troubleshooting

IssuePossible CauseRecommended Solution
Weak or No Signal - Inefficient metabolic labeling with TCO precursor.- Insufficient concentration of TAMRA-PEG3-Me-Tetrazine.- Short incubation time for staining.- Degraded TAMRA-PEG3-Me-Tetrazine.- Optimize TCO precursor concentration and incubation time.- Titrate TAMRA-PEG3-Me-Tetrazine concentration (1-10 µM is a good starting range).- Increase staining incubation time (up to 60 minutes).- Use freshly prepared or properly stored TAMRA-PEG3-Me-Tetrazine.
High Background Signal - Non-specific binding of TAMRA-PEG3-Me-Tetrazine.- Incomplete washing to remove unbound probe.- High cellular autofluorescence.- Include a control of cells not treated with TCO precursor to assess non-specific binding.- Increase the number and duration of wash steps after staining.- Use a viability dye to exclude dead cells, which often have high autofluorescence.- If using a fluorogenic probe, ensure the reaction has gone to completion.
High Cell Death - Toxicity of TCO precursor or TAMRA-PEG3-Me-Tetrazine at high concentrations.- Harsh cell handling during harvesting and washing.- Perform a dose-response curve to determine the optimal, non-toxic concentrations of labeling reagents.- Use gentle cell handling techniques and keep cells on ice when possible.
Inconsistent Results - Variation in metabolic activity of cells.- Inconsistent staining times or temperatures.- Instrument variability.- Ensure cells are in a consistent growth phase and passage number.- Standardize all incubation times and temperatures.- Calibrate the flow cytometer with compensation controls before each experiment.

References

Application Notes and Protocols: TAMRA-PEG3-Me-Tetrazine and trans-cyclooctene (TCO) Bioorthogonal Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the bioorthogonal reaction between TAMRA-PEG3-Me-Tetrazine and a trans-cyclooctene (TCO)-modified molecule. This reaction, based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of "click chemistry" renowned for its exceptional speed, specificity, and biocompatibility.[1][2][3] It enables the precise and efficient covalent labeling of biomolecules in complex biological environments, making it an invaluable tool for a wide range of applications including live-cell imaging, antibody-drug conjugate (ADC) development, and diagnostics.[1][4]

The reaction between a tetrazine and a TCO is characterized by its rapid kinetics and the formation of a stable dihydropyridazine bond, with the only byproduct being nitrogen gas. This process requires no catalyst, preserving the integrity of sensitive biological samples. The inclusion of a PEG3 spacer on the TAMRA-tetrazine reagent enhances its aqueous solubility.

Core Principles of the TCO-Tetrazine Ligation

The foundation of this powerful conjugation chemistry lies in the IEDDA reaction between the electron-poor tetrazine ring and the strained dienophile, trans-cyclooctene. This is followed by a retro-Diels-Alder reaction, which results in the irreversible release of nitrogen gas and the formation of a stable covalent bond.

Quantitative Data Summary

The reaction kinetics of the TCO-tetrazine ligation are among the fastest known in bioorthogonal chemistry. The rate is influenced by the specific substituents on both the tetrazine and the TCO molecule.

ParameterValueReferences
Reaction Type Inverse-electron-demand Diels-Alder (IEDDA) Cycloaddition
Second-Order Rate Constant (k₂) Can exceed 800 M⁻¹s⁻¹; reported up to 1 x 10⁶ M⁻¹s⁻¹ for some pairs.
Optimal pH Range 6.0 - 9.0
Temperature Room temperature (20-25°C) or 4°C for extended reactions.
Solvents Aqueous buffers (e.g., PBS), DMSO, DMF.
Monitoring Spectroscopic analysis of tetrazine absorbance disappearance (510-550 nm).

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical reaction and a general experimental workflow for labeling a TCO-modified protein with TAMRA-PEG3-Me-Tetrazine.

Reaction Mechanism: TCO-Tetrazine Ligation cluster_reactants Reactants cluster_product Product TCO Trans-cyclooctene (TCO) -modified molecule Dihydropyridazine Stable Dihydropyridazine Adduct (TAMRA-labeled molecule) TCO->Dihydropyridazine + Tetrazine TAMRA-PEG3-Me-Tetrazine Tetrazine->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Dihydropyridazine->Nitrogen releases

Caption: Inverse-electron demand Diels-Alder cycloaddition of TCO and tetrazine.

Experimental Workflow prep_tco 1. Prepare TCO-Modified Molecule in Reaction Buffer (e.g., PBS, pH 7.4) mix 3. Mix Reactants (Add Tetrazine solution to TCO-molecule) prep_tco->mix prep_tetrazine 2. Prepare TAMRA-PEG3-Me-Tetrazine Stock Solution (e.g., in DMSO) prep_tetrazine->mix incubate 4. Incubate Reaction Mixture (e.g., 1 hour at room temperature) mix->incubate purify 5. Purify Conjugate (Optional) (e.g., Size-Exclusion Chromatography) incubate->purify analyze 6. Analyze Product (e.g., SDS-PAGE, Spectroscopy) purify->analyze

Caption: General workflow for labeling a TCO-modified molecule.

Detailed Experimental Protocol

This protocol describes a general procedure for labeling a TCO-functionalized protein with TAMRA-PEG3-Me-Tetrazine.

Materials:

  • TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • TAMRA-PEG3-Me-Tetrazine.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching Reagent (optional): A small molecule with a TCO group to consume excess tetrazine.

  • Purification equipment: Desalting spin columns or size-exclusion chromatography (SEC) system.

Procedure:

  • Reagent Preparation:

    • Prepare the TCO-modified protein at a concentration of 1-5 mg/mL in the reaction buffer.

    • Immediately before use, prepare a 10 mM stock solution of TAMRA-PEG3-Me-Tetrazine in anhydrous DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the TCO-modified protein solution.

    • Add the TAMRA-PEG3-Me-Tetrazine stock solution to the protein solution. A molar excess of the tetrazine reagent (typically 1.5 to 5-fold) is recommended to drive the reaction to completion. The final concentration of the organic solvent (DMSO or DMF) should be kept low (ideally below 10%) to avoid protein denaturation.

    • Gently mix the reactants.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature. For more sensitive biomolecules or to slow down the reaction, incubation can be performed at 4°C for 2-8 hours.

  • Quenching (Optional):

    • To cap any unreacted tetrazine groups, a 5-fold molar excess of a TCO-containing small molecule can be added. Incubate for an additional 15 minutes.

  • Purification:

    • Remove excess, unreacted TAMRA-PEG3-Me-Tetrazine and other small molecules by size-exclusion chromatography or by using a desalting spin column. This step is crucial to reduce background fluorescence in imaging applications.

  • Analysis and Storage:

    • Confirm the successful conjugation by methods such as SDS-PAGE (observing a shift in the protein band) or by measuring the fluorescence of the TAMRA dye.

    • Store the final conjugate at 4°C, protected from light. For long-term storage, follow the recommendations for the specific protein. Avoid buffers containing azides or thiols for long-term storage of TCO-modified molecules.

Troubleshooting

IssuePossible CauseRecommended SolutionReferences
Low Labeling Efficiency Hydrolyzed NHS-ester (if TCO was introduced via NHS ester): Ensure reagents are equilibrated to room temperature before opening and use anhydrous solvents.
Inefficient initial TCO labeling: Verify the efficiency of the TCO functionalization step before proceeding with the tetrazine reaction.
Steric Hindrance: Consider using a linker with a longer PEG spacer to improve accessibility of the reactive moieties.
Degradation of Reactants: Use freshly prepared solutions. Tetrazines can be susceptible to degradation in aqueous media, and TCOs can be sensitive to thiols and UV light.
Product Precipitation High concentration of organic solvent: Keep the final concentration of DMSO or DMF below 10%.
Poor solubility of the conjugate: The PEG3 linker on the tetrazine reagent is designed to improve aqueous solubility, but if precipitation occurs, consider further optimization of buffer conditions.

References

Application Notes and Protocols for Antibody Labeling with TAMRA-PEG3-Me-Tet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the two-step labeling of antibodies with the fluorescent dye TAMRA-PEG3-Me-Tet. This method utilizes bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) modified antibody and a methyltetrazine (Me-Tet) functionalized TAMRA dye. This highly efficient and specific conjugation strategy allows for the precise labeling of antibodies for use in a variety of applications, including immunoassays, flow cytometry, and fluorescence microscopy, without the need for harsh reaction conditions that could compromise antibody function.[1][2][3]

The process involves two key stages:

  • Antibody Modification: Introduction of a trans-cyclooctene (TCO) moiety onto the antibody, typically by reacting primary amines (lysine residues) with a TCO-PEG-NHS ester.

  • Fluorophore Conjugation: The "click" reaction between the TCO-modified antibody and this compound to form a stable covalent bond.

Data Presentation

Quantitative Data Summary for TCO-Tetrazine Ligation
ParameterValueNotes
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA) CycloadditionA bioorthogonal "click" chemistry reaction.[4][5]
Reactants trans-Cyclooctene (TCO) and 1,2,4,5-tetrazine (Tz)Specifically, a TCO-modified antibody and a methyltetrazine-functionalized dye.
Second-Order Rate Constant (k) > 800 M⁻¹s⁻¹ to 1 x 10⁶ M⁻¹s⁻¹This is one of the fastest bioorthogonal reactions known. The rate can be influenced by the specific structures of the TCO and tetrazine derivatives.
Reaction pH 6.0 - 9.0The reaction is efficient across a broad pH range, compatible with physiological conditions.
Reaction Temperature Room Temperature (20-25°C) or 37°CThe reaction proceeds rapidly at room temperature. Incubation at 37°C can further accelerate the reaction.
Catalyst Requirement NoneThis is a catalyst-free reaction, which is advantageous for biological applications as it avoids potential cytotoxicity from metal catalysts.
Byproducts Nitrogen gas (N₂)The reaction is very clean, with the only byproduct being inert nitrogen gas.
Stability of TCO-modified Antibody Stable for weeks at 4°C in aqueous buffer. For long-term storage, -20°C or -80°C is recommended.TCO moieties can be sensitive to prolonged storage and high thiol concentrations.
Stability of Tetrazine Moiety Generally stable, but can be sensitive to certain conditions.Should be stored protected from light.
Typical Parameters for Antibody Modification with TCO-NHS Ester
ParameterRecommended RangeNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.
Molar Excess of TCO-NHS Ester 5 to 20-foldThe optimal ratio should be determined empirically for each antibody to achieve the desired Degree of Labeling (DOL) without causing precipitation or loss of function.
Reaction Buffer Amine-free buffer (e.g., PBS) with pH 8.3-8.5Buffers containing primary amines (e.g., Tris) will compete with the antibody for reaction with the NHS ester and must be avoided.
Reaction Time 1 - 2 hoursIncubation time at room temperature.
Degree of Labeling (DOL) of TCO 2 - 10 TCOs per antibodyThe optimal DOL depends on the specific antibody and its intended application. A DOL in this range is a common target. Over-labeling can lead to aggregation and loss of antibody function.

Experimental Protocols

Protocol 1: Modification of Antibody with TCO-PEG-NHS Ester

This protocol describes the modification of an antibody with a trans-cyclooctene (TCO) group using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette (10K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS (pH 7.4). This can be done using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.

  • Preparation of TCO-PEG-NHS Ester Stock Solution:

    • Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Antibody Conjugation:

    • Calculate the required volume of the TCO-PEG-NHS ester solution to achieve a 10- to 20-fold molar excess relative to the antibody. The optimal ratio may need to be determined empirically.

    • Add the calculated volume of the TCO-PEG-NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the TCO-Modified Antibody:

    • Remove the excess, unreacted TCO-PEG-NHS ester and quenching reagent using a desalting column or by dialysis against PBS (pH 7.4).

    • The purified TCO-modified antibody is now ready for conjugation with this compound or for storage. For short-term storage, 4°C is suitable. For long-term storage, aliquot and store at -80°C.

Protocol 2: Labeling of TCO-Modified Antibody with this compound

This protocol describes the inverse electron demand Diels-Alder (iEDDA) "click" reaction between the TCO-modified antibody and this compound.

Materials:

  • TCO-modified antibody (from Protocol 1)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: PBS, pH 7.4

  • Purification system: Desalting column (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a 10 mM stock solution.

  • iEDDA Ligation Reaction:

    • Ensure the TCO-modified antibody is in the reaction buffer at a known concentration.

    • Add the this compound stock solution to the antibody solution. A slight molar excess of the tetrazine reagent (e.g., 1.5 to 5 equivalents per TCO group on the antibody) is recommended to ensure complete reaction.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The progress of the reaction can be monitored by the disappearance of the characteristic pink/purple color of the tetrazine.

  • Purification of the Labeled Antibody:

    • Purify the resulting TAMRA-labeled antibody from any unreacted this compound using a desalting column or SEC.

    • The purified, labeled antibody will be visibly colored and can be stored at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.

Protocol 3: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, can be determined using UV-Vis spectrophotometry.

Procedure:

  • Measure the absorbance of the purified TAMRA-labeled antibody solution at 280 nm (A₂₈₀) and at the maximum absorbance of TAMRA (approximately 555 nm, A₅₅₅).

  • Calculate the concentration of the antibody:

    • Antibody Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_antibody

    • Where:

      • CF is the correction factor for the absorbance of the TAMRA dye at 280 nm (A₂₈₀ of dye / A₅₅₅ of dye). This value is typically around 0.3 for TAMRA.

      • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the TAMRA dye:

    • Dye Concentration (M) = A₅₅₅ / ε_TAMRA

    • Where:

      • ε_TAMRA is the molar extinction coefficient of TAMRA at its absorbance maximum (~95,000 M⁻¹cm⁻¹).

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Antibody Concentration (M)

Mandatory Visualizations

Antibody_Modification_Workflow cluster_0 Step 1: Antibody Modification with TCO cluster_1 Step 2: Fluorophore Conjugation Unmodified Antibody Unmodified Antibody Reaction Reaction Unmodified Antibody->Reaction TCO-PEG-NHS Ester TCO-PEG-NHS Ester TCO-PEG-NHS Ester->Reaction Purification_1 Purification Reaction->Purification_1 TCO-Modified Antibody TCO-Modified Antibody Click Reaction iEDDA 'Click' Reaction TCO-Modified Antibody->Click Reaction Purification_1->TCO-Modified Antibody This compound This compound This compound->Click Reaction Purification_2 Purification Click Reaction->Purification_2 TAMRA-Labeled Antibody TAMRA-Labeled Antibody Purification_2->TAMRA-Labeled Antibody

Caption: Workflow for labeling antibodies with this compound.

Immunoassay_Workflow Antigen Immobilization Antigen Immobilization Blocking Blocking Antigen Immobilization->Blocking Primary Antibody Incubation Incubation with TAMRA-Labeled Antibody Blocking->Primary Antibody Incubation Washing_1 Washing Primary Antibody Incubation->Washing_1 Signal Detection Fluorescence Detection Washing_1->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Caption: A simplified workflow for a direct immunoassay using a TAMRA-labeled antibody.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low Degree of Labeling (DOL) - Antibody buffer contains primary amines (e.g., Tris).- Insufficient molar excess of TCO-NHS ester.- pH of the reaction buffer is too low.- Hydrolysis of the NHS ester.- Exchange the antibody into an amine-free buffer.- Increase the molar ratio of TCO-NHS ester to antibody.- Ensure the reaction buffer pH is between 8.3 and 8.5.- Prepare the NHS ester solution immediately before use.
Antibody Precipitation - High concentration of organic solvent (DMSO/DMF) from the TCO-NHS ester stock.- Over-labeling of the antibody.- Keep the volume of the organic solvent below 10% of the total reaction volume.- Reduce the molar excess of the TCO-NHS ester.
Low "Click" Reaction Efficiency - Inactivation of TCO groups on the antibody.- Insufficient amount of this compound.- Store TCO-modified antibodies properly (4°C for short-term, -80°C for long-term).- Use a slight molar excess of the tetrazine reagent.
High Background in Immunoassays - Incomplete removal of unbound TAMRA-labeled antibody.- Non-specific binding of the labeled antibody.- Ensure thorough purification of the labeled antibody after the click reaction.- Optimize blocking steps and washing procedures in the immunoassay protocol.
Loss of Antibody Activity - Modification of lysine residues within the antigen-binding site.- Over-labeling leading to conformational changes.- Consider using site-specific labeling techniques if random lysine labeling proves problematic.- Reduce the molar excess of the TCO-NHS ester to achieve a lower DOL.

References

Application Notes and Protocols for Oligonucleotide Labeling with TAMRA-PEG3-Me-Tet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and the development of therapeutic agents. The inverse electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry," has emerged as a powerful tool for bioconjugation due to its rapid kinetics, high specificity, and biocompatibility. This application note provides a detailed protocol for the labeling of trans-cyclooctene (TCO)-modified oligonucleotides with a TAMRA-PEG3-methyltetrazine (TAMRA-PEG3-Me-Tet) probe.

Carboxytetramethylrhodamine (TAMRA) is a widely used fluorophore with an absorbance maximum of approximately 565 nm and an emission maximum of around 580 nm. The incorporation of a polyethylene glycol (PEG) linker, in this case a PEG3 linker, enhances the solubility of the labeling reagent and reduces steric hindrance, often leading to improved reaction efficiency. The methyltetrazine moiety is a highly reactive diene that rapidly and specifically reacts with the TCO dienophile attached to the oligonucleotide.

This bioorthogonal labeling strategy is particularly valuable for applications requiring high sensitivity and specificity, such as fluorescence resonance energy transfer (FRET) probes, real-time PCR assays, and the development of targeted oligonucleotide therapeutics.[1][2][3][4][5]

Principle of the Reaction

The labeling reaction is based on the IEDDA cycloaddition between the methyltetrazine group of the this compound reagent and the trans-cyclooctene (TCO) group previously incorporated into the oligonucleotide. This reaction is highly efficient and proceeds rapidly under mild, aqueous conditions without the need for a catalyst. The reaction results in the formation of a stable covalent bond, yielding a fluorescently labeled oligonucleotide.

IEDDA_Reaction cluster_reactants Reactants cluster_product Product Oligo_TCO TCO-Modified Oligonucleotide Labeled_Oligo TAMRA-Labeled Oligonucleotide Oligo_TCO->Labeled_Oligo IEDDA Click Reaction (Aqueous Buffer, Room Temp) TAMRA_Tet This compound TAMRA_Tet->Labeled_Oligo

Caption: Workflow of the IEDDA click reaction for oligonucleotide labeling.

Materials and Methods

Materials
  • TCO-modified oligonucleotide (e.g., 5'-TCO-modified DNA or RNA)

  • This compound

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Triethylammonium acetate (TEAA) buffer for HPLC purification

  • Desalting columns (optional)

Equipment
  • High-performance liquid chromatograph (HPLC) with a UV-Vis detector and a fluorescence detector

  • Reversed-phase HPLC column (e.g., C18)

  • Lyophilizer or vacuum concentrator

  • Spectrophotometer (e.g., NanoDrop) for oligonucleotide quantification

  • Mass spectrometer (e.g., LC-MS or MALDI-TOF) for product characterization

Experimental Protocols

Protocol 1: Labeling of TCO-Modified Oligonucleotide

This protocol is adapted from established methods for IEDDA reactions involving oligonucleotides and proteins.

  • Reagent Preparation:

    • Dissolve the TCO-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following:

      • 10 µL of 1 mM TCO-modified oligonucleotide (10 nmol)

      • 88 µL of PBS (pH 7.4)

      • 2 µL of 10 mM this compound (20 nmol, 2-fold molar excess)

    • Vortex briefly to mix the components.

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification of the Labeled Oligonucleotide:

    • The labeled oligonucleotide can be purified by reversed-phase HPLC.

    • Mobile Phase A: 0.1 M TEAA in water

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile

    • Column: C18 reversed-phase column

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient can be optimized based on the length and sequence of the oligonucleotide.

    • Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and ~565 nm (for TAMRA). The labeled oligonucleotide will absorb at both wavelengths.

    • Collect the fractions corresponding to the dual-absorbing peak.

    • Alternatively, for desalting and removal of excess unconjugated label, a desalting column can be used according to the manufacturer's instructions.

  • Quantification and Storage:

    • Combine the purified fractions and evaporate the solvent using a lyophilizer or vacuum concentrator.

    • Resuspend the dried, labeled oligonucleotide in nuclease-free water or a suitable buffer.

    • Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm.

    • Store the labeled oligonucleotide at -20°C, protected from light.

Protocol 2: Analysis of Labeling Efficiency by HPLC
  • Inject a small aliquot of the crude reaction mixture onto the HPLC system using the same conditions as for purification.

  • Integrate the peak areas for the unlabeled TCO-oligonucleotide and the TAMRA-labeled oligonucleotide product at 260 nm.

  • Calculate the labeling efficiency as follows:

    Labeling Efficiency (%) = [Area(labeled oligo) / (Area(unlabeled oligo) + Area(labeled oligo))] x 100

Protocol 3: Characterization by Mass Spectrometry
  • The purified, labeled oligonucleotide should be analyzed by LC-MS or MALDI-TOF mass spectrometry to confirm the successful conjugation.

  • The expected mass of the product will be the sum of the mass of the TCO-modified oligonucleotide and the mass of the this compound reagent, minus the mass of N₂ (28.01 Da) which is released during the reaction.

Data Presentation

The following tables summarize the expected properties of the reagents and the anticipated results of the labeling reaction.

Table 1: Properties of TAMRA Fluorophore

ParameterValueReference
Excitation Maximum (λex)~565 nmGene Link
Emission Maximum (λem)~580 nmGene Link

Table 2: Expected Yield and Purity of Labeled Oligonucleotide

ParameterExpected ValueNotes
Labeling Efficiency>90%Can be influenced by the purity of the starting materials and reaction conditions. The use of a PEG linker generally enhances efficiency.
Final Purity (post-HPLC)>95%Dependent on the efficiency of the HPLC purification.
Overall Yield50-70%Includes losses during purification and handling.

Note: The expected values are based on typical results for IEDDA reactions with oligonucleotides and may vary depending on the specific oligonucleotide sequence, length, and experimental conditions.

Workflow and Pathway Diagrams

Oligo_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage Dissolve_Oligo Dissolve TCO-Oligo in Nuclease-Free Water Mix Mix TCO-Oligo and This compound in PBS (pH 7.4) Dissolve_Oligo->Mix Dissolve_Tet Dissolve this compound in DMF/DMSO Dissolve_Tet->Mix Incubate Incubate at Room Temp (1-2 hours, dark) Mix->Incubate HPLC Purify by Reversed-Phase HPLC Incubate->HPLC Collect Collect Dual-Absorbing Fractions HPLC->Collect Evaporate Evaporate Solvent Collect->Evaporate Quantify Quantify (A260) Evaporate->Quantify Analyze Characterize by Mass Spectrometry Quantify->Analyze Store Store at -20°C Analyze->Store

Caption: Detailed experimental workflow for oligonucleotide labeling.

Applications in Research and Drug Development

TAMRA-labeled oligonucleotides are instrumental in a variety of applications:

  • Real-Time PCR and qPCR: As components of molecular beacons or TaqMan probes for gene expression analysis and pathogen detection.

  • Fluorescence In Situ Hybridization (FISH): For the visualization of specific DNA or RNA sequences within cells and tissues.

  • FRET-based Assays: To study nucleic acid-protein interactions, enzymatic activities, and conformational changes in biomolecules.

  • Antisense Oligonucleotides (ASOs): Fluorescent labeling aids in tracking the delivery and cellular uptake of ASO-based therapeutics.

  • Splicing Modulation: Labeled oligonucleotides can be used to monitor the correction of aberrant RNA splicing in therapeutic development.

  • Drug Delivery and Pharmacokinetics: To study the biodistribution, stability, and clearance of oligonucleotide-based drugs.

The robust and efficient labeling method described here provides a reliable means to generate high-quality fluorescently-labeled oligonucleotides for these and other cutting-edge applications in life sciences and medicine.

References

Application Notes and Protocols: TAMRA-PEG3-Me-Tet in Pre-targeted PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the potential use of TAMRA-PEG3-Me-Tet (Tetramethylrhodamine-Polyethylene Glycol-Methyl-Tetrazine) in pre-targeted Positron Emission Tomography (PET) imaging. While TAMRA is a well-known fluorescent dye, the incorporation of a methyl-tetrazine moiety allows for its application in bioorthogonal chemistry, specifically the inverse electron demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (TCO). This "click chemistry" reaction is exceptionally fast and specific, making it an ideal candidate for in vivo applications such as pre-targeted PET imaging.[1][2][3]

The pre-targeting strategy aims to decouple the slow pharmacokinetics of a targeting molecule, such as a monoclonal antibody (mAb), from the rapid decay of a positron-emitting radionuclide.[4][5] In this approach, a TCO-modified mAb is first administered to the subject, allowing it to accumulate at the target site and clear from circulation. Subsequently, a radiolabeled small molecule, in this case, a radiometal-chelated version of this compound, is administered. This radiolabeled tetrazine rapidly finds and reacts with the TCO-mAb at the target site, enabling high-contrast PET imaging with a reduced radiation dose to non-target tissues.

This document provides detailed protocols for the radiolabeling of a tetrazine-bearing molecule and its application in a pre-targeted PET imaging workflow, along with representative quantitative data based on studies with analogous compounds.

Principle of Pre-targeted PET Imaging with this compound

The core of this application lies in the highly efficient and bioorthogonal IEDDA reaction between a tetrazine and a TCO. The workflow is a two-step process:

  • Targeting: A TCO-functionalized targeting molecule (e.g., an antibody, antibody fragment, or nanoparticle) is administered. This molecule is designed to bind to a specific biological target, such as a tumor-associated antigen. Sufficient time is allowed for the targeting molecule to accumulate at the target and for the unbound excess to clear from the bloodstream.

  • Imaging: A chelator-modified version of this compound, radiolabeled with a positron emitter (e.g., 68Ga, 64Cu), is injected. This small, radiolabeled molecule has fast pharmacokinetics and rapidly finds and "clicks" onto the TCO-functionalized targeting molecule already localized at the target site. The unreacted radiotracer is quickly cleared from the body. This results in a high concentration of the PET radionuclide at the target, leading to high-contrast images.

The TAMRA component of the molecule can also be utilized for complementary fluorescence microscopy of tissue samples to validate the in vivo PET findings at a cellular level.

Quantitative Data Summary

The following tables summarize representative quantitative data from pre-targeted PET imaging studies using the tetrazine-TCO ligation with radionuclides like 68Ga and 64Cu. This data provides an expectation of the performance of a this compound-based system.

Table 1: Radiotracer Preparation and Quality Control

Parameter68Ga-labeled Tetrazine64Cu-labeled TetrazineReference(s)
Radiochemical Yield >95%>90%
Radiochemical Purity >98%>99%
Molar Activity (GBq/µmol) 35 ± 355 ± 4
Synthesis Time < 15 minutes< 15 minutes

Table 2: Representative Ex Vivo Biodistribution Data (%ID/g) at 4 hours post-injection of Radiotracer

Data is based on a pre-targeting strategy in a xenograft mouse model where the TCO-antibody was administered 24 hours prior to the radiolabeled tetrazine.

Organ/TissuePre-targeted Group (%ID/g)Control Group (Tracer only, %ID/g)Reference(s)
Tumor 6.4 ± 1.20.3 ± 0.1
Blood 0.5 ± 0.20.2 ± 0.1
Liver 1.2 ± 0.40.8 ± 0.3
Kidneys 2.5 ± 0.81.5 ± 0.5
Spleen 0.4 ± 0.10.2 ± 0.1
Muscle 0.3 ± 0.10.2 ± 0.1

%ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

Note: These protocols are based on established methods for similar bioorthogonal systems and should be optimized for the specific application. A chelator such as DOTA or NOTA must be conjugated to the this compound molecule for radiolabeling with radiometals.

Protocol 1: Radiolabeling of DOTA-TAMRA-PEG3-Me-Tet with Gallium-68

Materials:

  • DOTA-conjugated this compound

  • 68Ge/68Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile, metal-free reaction vial

  • Heating block

  • Reversed-phase C18 Sep-Pak cartridge

  • Ethanol

  • Sterile water for injection

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3 in solution.

  • Add the 68GaCl3 eluate to a sterile reaction vial containing DOTA-TAMRA-PEG3-Me-Tet (typically 10-20 µg).

  • Adjust the pH of the reaction mixture to 4.0-4.5 using the sodium acetate buffer.

  • Incubate the reaction vial at 90-95°C for 10 minutes.

  • Allow the vial to cool to room temperature.

  • Perform purification using a C18 Sep-Pak cartridge. Pre-condition the cartridge with ethanol followed by sterile water. Load the reaction mixture, wash with sterile water to remove unbound 68Ga, and elute the final product with ethanol.

  • Evaporate the ethanol and reconstitute the [68Ga]Ga-DOTA-TAMRA-PEG3-Me-Tet in sterile saline for injection.

  • Determine the radiochemical purity and yield using radio-TLC or radio-HPLC.

Protocol 2: In Vivo Pre-targeted PET Imaging

Animal Model:

  • Athymic nude mice bearing subcutaneous tumors that express the target antigen for the chosen TCO-modified antibody.

Materials:

  • TCO-modified monoclonal antibody (targeting the tumor antigen)

  • [68Ga]Ga-DOTA-TAMRA-PEG3-Me-Tet (prepared as in Protocol 1)

  • Sterile saline for injection

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

Procedure:

  • Day 1 (Pre-targeting): Inject each mouse intravenously (tail vein) with the TCO-modified antibody (e.g., 100 µg in 100 µL sterile saline). Allow 24-48 hours for the antibody to accumulate at the tumor and clear from circulation. The optimal time interval should be determined empirically.

  • Day 2 or 3 (Imaging):

    • Anesthetize the mice using isoflurane.

    • Inject each mouse intravenously with the radiolabeled tetrazine, [68Ga]Ga-DOTA-TAMRA-PEG3-Me-Tet (e.g., 5-10 MBq in 100 µL sterile saline).

    • Position the mouse in the PET/CT scanner.

    • Acquire dynamic or static PET images at desired time points (e.g., 30, 60, 120 minutes post-injection). A CT scan should be acquired for attenuation correction and anatomical co-registration.

    • Reconstruct the PET images using an appropriate algorithm.

    • Analyze the images to determine the tracer uptake in the tumor and other organs of interest. This is typically quantified as the percentage of injected dose per gram of tissue (%ID/g).

  • (Optional) Ex Vivo Biodistribution:

    • At the end of the imaging session, euthanize the mice.

    • Dissect the tumor and major organs (blood, liver, kidneys, spleen, muscle, etc.).

    • Weigh each tissue sample and measure its radioactivity using a gamma counter.

    • Calculate the %ID/g for each tissue to confirm the PET imaging findings.

Visualizations

Pretargeting_Workflow Pre-targeted PET Imaging Workflow cluster_step1 Step 1: Pre-targeting (Day 1) cluster_step2 Step 2: Imaging (Day 2/3) a Administer TCO-Antibody b Antibody Accumulation at Target Site a->b c Clearance of Unbound Antibody b->c d Administer Radiolabeled [68Ga]Tetrazine c->d 24-48h Interval e In Vivo 'Click' Reaction at Target d->e g Rapid Clearance of Unbound [68Ga]Tetrazine d->g f PET/CT Imaging e->f

Caption: Workflow for pre-targeted PET imaging using a TCO-antibody and a radiolabeled tetrazine.

IEDDA_Reaction Inverse Electron Demand Diels-Alder (IEDDA) Reaction TCO_Ab TCO-Antibody (at target site) Product Radiolabeled Antibody (PET Signal Source) TCO_Ab->Product + Tetrazine [68Ga]Tetrazine (radioligand) Tetrazine->Product

Caption: The bioorthogonal IEDDA reaction between the TCO-antibody and the radiolabeled tetrazine.

Signaling_Pathway_Targeting Example: Targeting a Cell Surface Receptor cluster_cell Tumor Cell Receptor Surface Receptor (e.g., HER2, EGFR) Pathway Downstream Signaling Receptor->Pathway TCO_Ab TCO-Antibody TCO_Ab->Receptor Binds PET_Signal PET Signal Radiolabeled_Tetrazine [68Ga]Tetrazine Radiolabeled_Tetrazine->TCO_Ab 'Clicks' to

Caption: Conceptual diagram of targeting a cell surface receptor for pre-targeted PET imaging.

References

Determining the Optimal Concentration of TAMRA-PEG3-Me-Tet for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

TAMRA-PEG3-Me-Tet (Tetramethylrhodamine-Polyethylene Glycol (3 units)-Methyl-Tetrazine) is a fluorescent probe designed for bioorthogonal labeling applications. It comprises a bright and photostable TAMRA fluorophore, a hydrophilic PEG3 linker to enhance solubility and reduce non-specific binding, and a methyl-tetrazine moiety. The tetrazine group participates in an inverse electron demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) functional group.[1][2][3] This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for the precise labeling of TCO-modified biomolecules in complex biological systems, including living cells.[4][5]

Optimizing the concentration of this compound is a critical step to ensure high-quality labeling with a maximal signal-to-noise ratio. Using a concentration that is too low will result in dim signals and poor detection, while an excessively high concentration can lead to increased background fluorescence and potential artifacts. This document provides a detailed protocol for determining the optimal concentration of this compound for labeling TCO-modified proteins in mammalian cells.

Signaling Pathway and Experimental Workflow

The core of this labeling strategy is the bioorthogonal reaction between tetrazine and TCO. The following diagram illustrates this chemical ligation.

cluster_reactants Reactants cluster_product Product TAMRA_PEG3_Me_Tet TAMRA-PEG3-Me-Tetrazine Labeled_Protein Fluorescently Labeled Protein TAMRA_PEG3_Me_Tet->Labeled_Protein iEDDA Reaction TCO_Protein TCO-Modified Protein TCO_Protein->Labeled_Protein

Bioorthogonal Labeling Reaction

The experimental workflow to determine the optimal concentration involves a systematic titration of the this compound probe on cells expressing a TCO-modified protein of interest.

A 1. Cell Preparation (Express TCO-modified protein) B 2. Prepare Serial Dilutions (this compound) A->B C 3. Incubation (Cells + Diluted Probe) B->C D 4. Washing Steps (Remove unbound probe) C->D E 5. Sample Preparation for Analysis (e.g., Mounting on slides) D->E F 6. Data Acquisition (Fluorescence Microscopy) E->F G 7. Data Analysis (Quantify Signal-to-Noise Ratio) F->G H 8. Determine Optimal Concentration G->H

Workflow for Concentration Optimization

Experimental Protocols

This protocol is designed for adherent mammalian cells cultured on glass-bottom dishes, suitable for fluorescence microscopy.

Materials

  • Adherent mammalian cells expressing a TCO-modified protein of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% in PBS (for fixed cell staining)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Hoechst or DAPI nuclear stain (optional)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets for TAMRA (Excitation/Emission ~555/580 nm)

Protocol for Determining Optimal Concentration

  • Cell Seeding:

    • Seed the cells expressing the TCO-modified protein onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of labeling.

    • Include a negative control of wild-type cells not expressing the TCO-modified protein to assess non-specific binding.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO₂ overnight.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium (for live-cell labeling) or PBS (for fixed-cell labeling).

    • A suggested starting range of final concentrations to test is from 100 nM to 10 µM. A typical titration series could be: 100 nM, 250 nM, 500 nM, 1 µM, 2.5 µM, 5 µM, and 10 µM.

    • Also, prepare a "no-probe" control (medium or PBS only).

  • Labeling Procedure (choose one):

    • A) Live-Cell Labeling:

      • Aspirate the culture medium from the cells.

      • Wash the cells once with pre-warmed PBS.

      • Add the prepared this compound dilutions to the respective wells.

      • Incubate for 30-60 minutes at 37°C, protected from light. Incubation time may need optimization.

      • Proceed to the washing steps.

    • B) Fixed-Cell Labeling:

      • Aspirate the culture medium and wash the cells once with PBS.

      • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

      • Wash the cells three times with PBS for 5 minutes each.

      • (Optional) If the TCO-modified protein is intracellular, permeabilize the cells with a permeabilization buffer for 10 minutes.

      • Wash the cells three times with PBS.

      • Block non-specific binding by incubating with Blocking Buffer for 30 minutes.

      • Aspirate the blocking buffer and add the this compound dilutions.

      • Incubate for 1 hour at room temperature, protected from light.

  • Washing and Counterstaining:

    • Aspirate the labeling solution.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

    • (Optional) If desired, incubate with a nuclear counterstain like Hoechst or DAPI according to the manufacturer's instructions.

    • Wash twice more with PBS.

  • Imaging and Data Analysis:

    • Add a small volume of PBS or mounting medium to the dishes to keep the cells hydrated.

    • Image the cells using a fluorescence microscope with consistent acquisition settings (e.g., exposure time, laser power) for all conditions.

    • Capture images from multiple fields of view for each concentration.

    • Quantify the fluorescence intensity of the specifically labeled structures (signal) and the background fluorescence in an area of the cell where the target protein is not expected to be, or on the wild-type control cells.

    • Calculate the signal-to-noise ratio (S/N) for each concentration. The optimal concentration is the one that provides the highest S/N ratio with minimal background.

Data Presentation

The quantitative data from the imaging analysis should be summarized in a table for clear comparison.

This compound ConcentrationMean Signal Intensity (A.U.)Mean Background Intensity (A.U.)Signal-to-Noise Ratio (S/N)Observations
0 µM (No Probe)50.2 ± 3.148.9 ± 2.81.03Autofluorescence only
0.1 µM255.8 ± 15.655.1 ± 4.54.64Faint specific signal
0.25 µM689.4 ± 45.262.7 ± 5.111.00Clear specific signal, low background
0.5 µM1350.7 ± 88.975.3 ± 6.217.94Bright signal, low background
1.0 µM 2488.1 ± 150.3 90.8 ± 8.4 27.40 Very bright signal, acceptable background
2.5 µM3510.5 ± 210.6255.6 ± 18.913.73Saturated signal, increased background
5.0 µM3855.2 ± 240.1580.4 ± 45.76.64High background, loss of specific detail
10.0 µM4010.9 ± 255.81150.2 ± 98.33.49Very high, non-specific background

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type, protein expression level, and imaging system.

Based on the hypothetical data, a concentration of 1.0 µM this compound provides the optimal balance of a strong specific signal and low background fluorescence for this particular experimental system. It is crucial for researchers to perform this titration for their specific cell line and TCO-modified protein to ensure the reliability and reproducibility of their labeling results. This systematic approach will yield high-quality images suitable for a wide range of applications, from protein localization studies to dynamic tracking in living cells.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TAMRA-PEG3-Me-Tetrazine and TCO Ligation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the ligation between TAMRA-PEG3-Me-Tetrazine (Tet) and trans-cyclooctene (TCO). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific challenges encountered during the inverse electron-demand Diels-Alder (IEDDA) cycloaddition reaction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the TAMRA-PEG3-Me-Tet and TCO ligation?

A1: The ligation is a bioorthogonal reaction based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3][4][5] In this reaction, the electron-poor 1,2,4,5-tetrazine (the diene) reacts with the strained, electron-rich trans-cyclooctene (the dienophile). This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine linkage. This reaction is catalyst-free, highly selective, and proceeds rapidly under physiological conditions.

Q2: What factors influence the speed of the Tetrazine-TCO reaction?

A2: The reaction kinetics are primarily influenced by the electronic properties and steric accessibility of the reactants. Key factors include:

  • Reactant Structure: The reactivity of tetrazines is increased by electron-withdrawing groups, while the reactivity of TCOs is enhanced by electron-donating groups and increased ring strain. For instance, hydrogen-substituted or pyridyl-substituted tetrazines are generally more reactive than methyl-substituted ones, though they may be less stable. Highly strained TCO derivatives, such as s-TCO, exhibit exceptionally fast kinetics.

  • Concentration: Higher reactant concentrations lead to faster reaction rates.

  • Temperature: While the reaction proceeds efficiently at room temperature (20-25°C), it can be accelerated at higher temperatures like 37°C. Lower temperatures (e.g., 4°C) can be used to slow the reaction down.

  • Solvent: The ligation is effective in a wide range of organic and aqueous solvents. Aqueous media can sometimes accelerate the reaction due to hydrophobic effects. For molecules with limited aqueous solubility, the use of a PEG linker (like in this compound) or organic co-solvents (e.g., DMSO, DMF) can be beneficial.

  • pH: The reaction is generally insensitive to pH within the physiological range (pH 6-9). However, the stability of the specific reactants and any other functional groups on the molecules should be considered, as some tetrazines may degrade in basic solutions.

Q3: How stable are TAMRA-PEG3-Me-Tetrazine and TCO reagents, and how should they be stored?

A3: Methyl-substituted tetrazines, such as this compound, offer a good balance of reactivity and stability in aqueous solutions. However, all tetrazines and TCOs should be protected from light and moisture. TCOs can be sensitive to thiols, UV light, and photosensitization, which can cause isomerization to the less reactive cis-cyclooctene. For long-term storage, it is recommended to keep reagents at -20°C in the dark and desiccated.

Q4: What is the recommended stoichiometry for the ligation reaction?

A4: To ensure the complete consumption of a limiting reagent, it is common to use a slight molar excess (typically 1.05 to 1.5-fold) of the other reactant. The optimal ratio may vary depending on the specific application and should be determined empirically.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the Tetrazine-TCO ligation can be conveniently monitored spectrophotometrically. Tetrazines have a characteristic UV-Vis absorbance peak around 520-540 nm. The reaction's progress can be tracked by observing the disappearance of this absorbance as the tetrazine is consumed. Alternatively, techniques like LC-MS can be used to analyze aliquots over time to determine the concentration of reactants and the formation of the product.

Troubleshooting Guide

This guide addresses common issues such as slow reactions or low product yields.

Issue Possible Cause Recommended Solution(s)
Slow or Incomplete Reaction Low Reactant Concentration Increase the concentration of one or both reactants. The reaction is highly concentration-dependent.
Suboptimal Temperature Perform the reaction at room temperature (20-25°C) or increase to 37°C to accelerate the rate.
Steric Hindrance The reactive moieties on one or both molecules may be sterically blocked. Consider redesigning linkers to be longer or more flexible to reduce steric hindrance. The PEG3 linker in this compound helps to minimize this issue.
Inaccurate Quantification Use a reliable method like UV-Vis spectroscopy to accurately determine the concentration of your stock solutions before starting the reaction.
Low Product Yield Degradation of Reactants Ensure proper storage of reagents (protected from light, moisture, and for TCOs, thiols). Use fresh solutions. Some tetrazines are susceptible to degradation in aqueous media or in the presence of reducing agents like TCEP or DTT.
Side Reactions or Impurities Purify starting materials to remove impurities that could lead to side reactions. If working with oxygen-sensitive molecules, degas the reaction buffer.
Precipitation of Reactants/Product The PEG3 linker enhances aqueous solubility. If precipitation still occurs, consider adding a small amount of a compatible organic co-solvent like DMSO or DMF.
Incorrect Stoichiometry Empirically optimize the molar ratio of reactants. A slight excess of one component can drive the reaction to completion.

Quantitative Data Summary

The efficiency of the Tetrazine-TCO ligation is best described by its second-order rate constant (k₂), which varies significantly based on the specific structures of the reactants and the solvent used.

Table 1: Representative Second-Order Rate Constants (k₂) for Tetrazine-TCO Reactions

Tetrazine DerivativeTCO DerivativeSolventApprox. k₂ (M⁻¹s⁻¹)
3,6-di(2-pyridyl)-s-tetrazinetrans-cyclooctene9:1 Methanol/Water~2000
Methyl-substituted tetrazineTCOAqueous Media~1000
Hydrogen-substituted tetrazineTCOAqueous Mediaup to 30,000
3,6-dipyridyl-s-tetrazined-TCOWater366,000 ± 15,000
Water-soluble s-tetrazines-TCOWater3,300,000 ± 40,000

Note: This table provides approximate values to illustrate the range of reactivity. Actual rates depend on specific experimental conditions.

Table 2: Recommended Reaction Parameters

ParameterRecommended Range/ValueNotes
Temperature 4°C to 37°CRoom temperature (20-25°C) is typically sufficient.
pH (Aqueous) 6.0 - 9.0The reaction is generally efficient across this range. Buffer choice should be compatible with the biomolecules involved.
Solvent Aqueous buffers (e.g., PBS), Organic (e.g., DMSO, DMF), or mixturesThe PEG3 linker improves aqueous solubility. Co-solvents can be used if needed.
Duration 30 - 120 minutesThe reaction is often complete within an hour at room temperature. Monitor progress to determine the optimal time.

Diagrams and Workflows

Reaction Mechanism

IEDDA_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Tet TAMRA-PEG3-Me-Tetrazine (Diene) Cycloaddition [4+2] IEDDA Cycloaddition Tet->Cycloaddition + TCO TCO TCO-modified molecule (Dienophile) TCO->Cycloaddition RetroDA Retro-Diels-Alder (N₂ Release) Cycloaddition->RetroDA Unstable Intermediate Product Stable Dihydropyridazine Conjugate RetroDA->Product N2 Nitrogen Gas (N₂) RetroDA->N2

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction between Tetrazine and TCO.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low Ligation Yield check_reagents 1. Verify Reagent Integrity & Concentration start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok prepare_fresh Action: Prepare Fresh Reagents & Re-quantify reagents_ok->prepare_fresh No check_conditions 2. Review Reaction Conditions reagents_ok->check_conditions Yes prepare_fresh->check_reagents conditions_ok Conditions Optimal? (Temp, pH, Solvent) check_conditions->conditions_ok optimize_conditions Action: Adjust Temp/pH/Solvent & Re-run conditions_ok->optimize_conditions No check_stoichiometry 3. Evaluate Stoichiometry & Sterics conditions_ok->check_stoichiometry Yes optimize_conditions->check_conditions stoichiometry_ok Ratio & Linker OK? check_stoichiometry->stoichiometry_ok end_ok Success: Yield Improved check_stoichiometry->end_ok Optimization Successful optimize_ratio Action: Titrate Molar Ratio (e.g., 1.5:1) stoichiometry_ok->optimize_ratio No end_fail Consult Further: Consider alternative linkers/reagents stoichiometry_ok->end_fail Yes optimize_ratio->end_ok

Caption: A troubleshooting workflow for diagnosing and resolving low ligation yield.

Factors Affecting Ligation Efficiency

Factors_Efficiency cluster_reagents Reagent Properties cluster_conditions Reaction Conditions center Ligation Efficiency reactivity Intrinsic Reactivity (Strain, Electronics) reactivity->center stability Stability & Purity stability->center sterics Steric Hindrance sterics->center negative impact concentration Concentration concentration->center temperature Temperature temperature->center solvent Solvent & pH solvent->center stoichiometry Stoichiometry stoichiometry->center

Caption: Key factors influencing the efficiency of Tetrazine-TCO ligation.

Experimental Protocols

Protocol 1: General Ligation of a TCO-Modified Protein with TAMRA-PEG3-Me-Tetrazine

This protocol describes a general procedure for labeling a TCO-modified protein.

  • Prepare Stock Solutions:

    • Dissolve the TCO-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of TAMRA-PEG3-Me-Tetrazine in a water-miscible organic solvent like DMSO or DMF.

  • Reactant Calculation:

    • Determine the molar concentration of your TCO-modified protein.

    • Calculate the volume of the TAMRA-PEG3-Me-Tetrazine stock solution needed to achieve the desired molar ratio (a 1.1 to 1.5-fold molar excess of tetrazine is a good starting point).

  • Ligation Reaction:

    • Add the calculated volume of the TAMRA-PEG3-Me-Tetrazine stock solution to the TCO-modified protein solution.

    • Mix gently by pipetting or brief vortexing.

    • Incubate the reaction for 60 minutes at room temperature (20-25°C). For less concentrated samples or to slow the reaction, incubate overnight at 4°C.

  • Purification:

    • Remove the excess, unreacted TAMRA-PEG3-Me-Tetrazine using a desalting spin column (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC).

  • Storage:

    • Store the final TAMRA-labeled protein conjugate at 4°C, protected from light.

Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy

This protocol allows for the determination of the reaction rate.

  • Prepare Solutions:

    • Prepare stock solutions of the TCO-functionalized molecule and TAMRA-PEG3-Me-Tetrazine in the desired reaction buffer (or a compatible co-solvent system).

    • Accurately determine the molar extinction coefficient of the TAMRA-PEG3-Me-Tetrazine at its λmax (typically ~520-540 nm) in the final reaction buffer.

  • Spectrometer Setup:

    • Set a UV-Vis spectrophotometer to measure absorbance at the λmax of the tetrazine.

    • Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25°C).

  • Initiate the Reaction:

    • In a quartz cuvette, add the reaction buffer and the TCO solution.

    • Place the cuvette in the spectrophotometer and begin recording data.

    • To initiate the reaction, add the TAMRA-PEG3-Me-Tetrazine solution, mix rapidly and thoroughly, and continue recording.

  • Monitor Absorbance:

    • Record the decrease in absorbance at the tetrazine's λmax over time until the signal stabilizes (indicating reaction completion).

  • Calculate Reaction Rate:

    • The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on whether one reactant is in significant excess.

References

Technical Support Center: Preventing Non-Specific Binding of TAMRA-PEG3-Me-Tet

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting experiments involving TAMRA-PEG3-Me-Tet. This guide provides detailed answers to frequently asked questions and troubleshooting strategies to help you minimize non-specific binding and reduce background signal in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it exhibit non-specific binding?

A1: this compound is a fluorescent probe used for bioorthogonal labeling. It consists of three key components:

  • TAMRA (Tetramethylrhodamine): A bright, pink-colored rhodamine dye. Rhodamine dyes, including TAMRA, are known to be hydrophobic and can have a zwitterionic character at physiological pH.[1][2] These properties can lead to non-specific binding with proteins and cellular components through hydrophobic and ionic interactions.[3][4][5]

  • PEG3: A short polyethylene glycol linker with three repeating units. PEG linkers are incorporated to increase the hydrophilicity of a molecule. However, a short PEG3 linker may not be sufficient to fully counteract the hydrophobic nature of the TAMRA dye.

  • Me-Tet (Methyl-Tetrazine): A highly reactive moiety that participates in inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reactions with strained alkenes like trans-cyclooctene (TCO). While highly selective for its reaction partner, the tetrazine ring itself can have non-specific interactions with biological molecules.

Non-specific binding of this probe is primarily caused by a combination of these molecular forces, leading to high background fluorescence and potentially false-positive signals.

Q2: What are the most common causes of high background fluorescence in my experiment?

A2: High background fluorescence can stem from several sources. It's crucial to identify the root cause through systematic troubleshooting. The most common culprits include:

  • Non-Specific Binding of the Probe: The this compound molecule itself adheres to surfaces or cellular components other than its intended target. This is often due to hydrophobic or ionic interactions.

  • Autofluorescence: Biological samples, such as cells and tissues, naturally emit their own fluorescence. This is particularly noticeable in certain organelles or when using aldehyde-based fixatives.

  • Probe Concentration is Too High: Using an excessive concentration of the fluorescent probe increases the likelihood of non-specific binding and high background.

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on your sample (e.g., cells, tissue, or a protein-coated surface) allows the probe to attach indiscriminately.

  • Inadequate Washing: Not washing the sample sufficiently after probe incubation leaves unbound molecules behind, contributing to the background signal.

Q3: What are "blocking agents" and how do they work?

A3: Blocking agents are molecules used to saturate surfaces and prevent non-specific binding of probes or antibodies. They work by physically occupying potential sites of non-specific interaction, thereby reducing background noise and improving the signal-to-noise ratio. Common types of blocking agents include:

  • Proteins: Bovine Serum Albumin (BSA) and non-fat dry milk are widely used. They adsorb to surfaces, blocking subsequent non-specific attachment of the fluorescent probe.

  • Detergents: Non-ionic detergents like Tween-20 or Triton X-100 disrupt weak, non-specific hydrophobic interactions. They are often included in blocking and wash buffers.

  • Sera: Normal serum from the same species as the secondary antibody (in immunofluorescence) can be used to block non-specific antibody binding sites.

  • Polymers: Synthetic, protein-free blocking agents are also available and can be effective alternatives.

Troubleshooting Guide: Step-by-Step Solutions

If you are experiencing high background or non-specific binding with this compound, follow this systematic guide to diagnose and resolve the issue.

Step 1: Identify the Source of the Background

The first step is to determine if the background is from autofluorescence or from the probe itself.

  • Action: Prepare a control sample that undergoes all the same processing steps (fixation, permeabilization, etc.) but is not incubated with the this compound probe.

  • Analysis:

    • High signal in the control: The problem is likely autofluorescence .

    • Low signal in the control but high signal in the stained sample: The problem is non-specific binding of the probe or another reagent.

Step 2: Optimize Probe Concentration

Using the lowest effective concentration of the probe is critical for minimizing background.

  • Action: Perform a titration experiment. Test a range of this compound concentrations to find the optimal balance between a strong specific signal and low background noise.

  • Tip: Start with a concentration lower than recommended and gradually increase it. Often, less is more.

Step 3: Implement or Enhance Your Blocking Strategy

Effective blocking is essential to prevent the probe from sticking to unintended targets.

  • Action:

    • Choose an appropriate blocking buffer. A common and effective starting point is 1-5% BSA in your assay buffer (e.g., PBS or TBS).

    • Add a non-ionic detergent, such as 0.05% - 0.1% Tween-20, to your blocking and wash buffers to reduce hydrophobic interactions.

    • Increase the blocking incubation time (e.g., from 30 minutes to 60 minutes) to ensure complete saturation of non-specific sites.

Step 4: Refine Washing Procedures

Thorough washing removes unbound probe molecules that contribute to background.

  • Action:

    • Increase the number of wash steps after probe incubation (e.g., from 3 to 5 washes).

    • Increase the duration of each wash (e.g., from 5 minutes to 10 minutes).

    • Ensure you use a sufficient volume of wash buffer and provide gentle agitation.

Step 5: Adjust Buffer Conditions

The composition of your buffer can influence non-specific interactions.

  • Action:

    • Ionic Strength: Increase the salt concentration of your buffer (e.g., increase NaCl from 150 mM to 300-500 mM). This can help disrupt non-specific electrostatic interactions.

    • pH: Ensure the pH of your buffer is appropriate for your experiment, as pH can affect the charge of both the probe and the biological sample.

Quantitative Data Summary

The optimal concentrations for blocking agents and buffer additives should be determined empirically for each specific assay. The table below provides common starting ranges.

ReagentTypical Concentration RangePurposeReference(s)
Bovine Serum Albumin (BSA)1% - 5% (w/v)A protein blocker that occupies non-specific binding sites on surfaces.
Tween-200.05% - 0.5% (v/v)A non-ionic detergent that disrupts non-specific hydrophobic interactions.
Triton X-1000.1% - 0.5% (v/v)A non-ionic detergent, often used for permeabilization but can also reduce non-specific binding.
Sodium Chloride (NaCl)150 mM - 500 mMIncreases ionic strength to reduce non-specific electrostatic interactions.
Non-fat Dry Milk0.2% - 5% (w/v)An alternative protein blocker, but may contain endogenous biotin and phosphoproteins.

Experimental Protocols

Protocol: Standard Blocking and Staining for Cell Imaging

This protocol provides a general workflow for labeling cells with this compound while minimizing non-specific binding.

Reagents:

  • Assay Buffer: Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.4.

  • Blocking Buffer: 3% (w/v) BSA and 0.1% (v/v) Tween-20 in Assay Buffer.

  • Wash Buffer: 0.1% (v/v) Tween-20 in Assay Buffer.

  • This compound Stock Solution: Prepared in a suitable solvent like DMSO.

Procedure:

  • Sample Preparation: Grow and treat cells on coverslips or in imaging plates as required by your experimental design. Perform fixation and permeabilization steps if necessary.

  • Blocking:

    • Aspirate the buffer from the cells.

    • Add a sufficient volume of Blocking Buffer to completely cover the cells.

    • Incubate for 60 minutes at room temperature with gentle agitation.

  • Probe Incubation:

    • Dilute the this compound stock solution to the desired final concentration in Blocking Buffer.

    • Aspirate the Blocking Buffer from the cells.

    • Add the diluted probe solution to the cells.

    • Incubate for the desired time (e.g., 1-2 hours) at room temperature, protected from light.

  • Washing:

    • Aspirate the probe solution.

    • Add Wash Buffer and incubate for 5-10 minutes with gentle agitation.

    • Repeat the wash step at least three times.

  • Imaging:

    • After the final wash, add fresh Assay Buffer to the cells.

    • Proceed with imaging using appropriate fluorescence microscopy settings for TAMRA (Excitation/Emission: ~555/580 nm).

Visualizations

Troubleshooting Workflow

This diagram outlines a logical sequence of steps to diagnose and solve issues with non-specific binding.

TroubleshootingWorkflow Troubleshooting Non-Specific Binding Start High Background Signal Observed CheckAutofluorescence Run 'No Probe' Control Start->CheckAutofluorescence AutofluorescenceHigh Problem is Autofluorescence (Address separately) CheckAutofluorescence->AutofluorescenceHigh Control is bright OptimizeConcentration Titrate Probe Concentration CheckAutofluorescence->OptimizeConcentration Control is dark OptimizeBlocking Improve Blocking Step (Increase time/conc., add Tween-20) OptimizeConcentration->OptimizeBlocking OptimizeWashing Improve Washing Step (Increase number/duration) OptimizeBlocking->OptimizeWashing AdjustBuffer Adjust Buffer Conditions (Increase salt concentration) OptimizeWashing->AdjustBuffer Resolved Problem Resolved AdjustBuffer->Resolved

Caption: A step-by-step workflow for troubleshooting high background signals.

Experimental Workflow for Staining

This diagram shows the key stages of a typical staining protocol where blocking steps are incorporated to prevent non-specific binding.

StainingWorkflow General Staining Protocol with Blocking Prep Sample Preparation Block Blocking Step (e.g., BSA, Tween-20) Prep->Block Incubate Probe Incubation (this compound) Block->Incubate Wash Washing Steps (Remove unbound probe) Incubate->Wash Image Imaging Wash->Image

References

TAMRA-PEG3-Me-Tet stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TAMRA-PEG3-Me-Tetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of this reagent in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of TAMRA-PEG3-Me-Tetrazine in aqueous solutions?

A1: The stability of tetrazine derivatives, including TAMRA-PEG3-Me-Tetrazine, in aqueous environments is influenced by several key factors:

  • pH: Tetrazines are generally more stable at neutral to slightly acidic pH (around 6.5-7.5).[1] Basic conditions can lead to increased degradation over time.

  • Presence of Nucleophiles: Strong nucleophiles, particularly thiols such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP), can degrade the tetrazine ring.[1][2] It is crucial to remove any reducing agents from your sample before adding the tetrazine conjugate.

  • Exposure to Light: Like many fluorescent molecules, prolonged exposure to light can lead to photobleaching and degradation of the TAMRA fluorophore and potentially the tetrazine moiety.[3] It is recommended to store and handle solutions in the dark.

  • Temperature: Higher temperatures will generally accelerate the rate of degradation. For long-term storage, keeping the product at -20°C is recommended.[2]

  • Solvent Purity: The use of fresh, high-purity, anhydrous solvents for stock solutions is important, as contaminants can accelerate degradation.

Q2: How can I visually determine if my TAMRA-PEG3-Me-Tetrazine has degraded?

A2: The most apparent sign of tetrazine degradation is the loss of its characteristic pink or reddish color in solution. This color is due to the unique electronic properties of the tetrazine ring. When the ring is compromised through hydrolysis or other reactions, the color fades.

Q3: What are the recommended storage conditions for TAMRA-PEG3-Me-Tetrazine?

A3: To ensure maximum stability, TAMRA-PEG3-Me-Tetrazine should be stored as a solid at -20°C, protected from light and moisture. For experimental use, it is best to prepare fresh stock solutions in an anhydrous solvent such as dimethyl sulfoxide (DMSO). Avoid repeated freeze-thaw cycles of the stock solution.

Q4: My conjugation yield is low. How do I troubleshoot this?

A4: Low conjugation yield can be due to several factors. A systematic approach to troubleshooting is recommended. The issue could lie with the stability of the tetrazine, the reactivity of its reaction partner (e.g., a trans-cyclooctene or TCO-modified molecule), or the reaction conditions. Refer to the troubleshooting guide below for a detailed workflow.

Troubleshooting Guides

Issue 1: Low or No Conjugation to a TCO-Modified Molecule

This guide will help you diagnose and resolve issues related to low conjugation efficiency between your TAMRA-PEG3-Me-Tetrazine and a TCO-modified biomolecule.

Troubleshooting Workflow

Troubleshooting_Low_Conjugation start Start: Low Conjugation Yield check_tetrazine 1. Verify TAMRA-PEG3-Me-Tet Integrity start->check_tetrazine check_tco 2. Verify TCO-Molecule Integrity check_tetrazine->check_tco Tetrazine OK tetrazine_color Is the solution pink/red? check_tetrazine->tetrazine_color check_conditions 3. Optimize Reaction Conditions check_tco->check_conditions TCO-Molecule OK tco_quant Confirm TCO-molecule concentration. check_tco->tco_quant success Successful Conjugation check_conditions->success Conditions Optimized ph_check Check reaction buffer pH (Optimal: 7.2-7.5) check_conditions->ph_check tetrazine_fresh Prepare fresh stock solution from solid. tetrazine_color->tetrazine_fresh No tetrazine_reducing Were reducing agents (DTT, TCEP) removed? tetrazine_color->tetrazine_reducing Yes tetrazine_fresh->check_tetrazine tetrazine_reducing->check_tco Yes remove_reducing Purify TCO-molecule after reduction step. tetrazine_reducing->remove_reducing No remove_reducing->check_tco tco_control Run a control reaction with a fresh, reliable TCO. tco_quant->tco_control tco_control->check_conditions adjust_ph Adjust pH of reaction buffer. ph_check->adjust_ph pH not optimal stoichiometry_check Optimize molar ratio (try 1.5-5x excess of TCO) ph_check->stoichiometry_check pH OK adjust_ph->stoichiometry_check stoichiometry_check->success Ratio OK adjust_stoichiometry Adjust reactant stoichiometry. stoichiometry_check->adjust_stoichiometry Ratio not optimal adjust_stoichiometry->success

Caption: Troubleshooting workflow for low bioconjugation yield.

Detailed Steps & Protocols

Step 1: Verify the Integrity of TAMRA-PEG3-Me-Tetrazine

  • Visual Inspection: A fresh solution of TAMRA-PEG3-Me-Tetrazine should have a distinct pink/red color. If the solution is colorless, the tetrazine has likely degraded.

  • Action: Prepare a fresh stock solution from the solid material stored at -20°C in anhydrous DMSO.

Step 2: Check for Interfering Substances

  • Problem: Reducing agents like DTT and TCEP, often used in protein purification or disulfide bond reduction, will degrade tetrazines.

  • Protocol: Removal of Excess Reducing Agent

    • Method: Use a desalting column (e.g., Zeba™ Spin Desalting Columns) or perform buffer exchange via ultrafiltration to remove the reducing agent after the reduction step is complete.

    • Verification (Optional): The number of free thiols can be quantified using Ellman's reagent to ensure the reducing agent has been successfully removed.

Step 3: Verify the Integrity of the TCO-Modified Molecule

  • Problem: The TCO moiety can also be unstable under certain conditions.

  • Action:

    • Confirm the concentration of your TCO-modified molecule using a reliable method (e.g., UV-Vis spectroscopy).

    • If possible, run a control reaction with a fresh, known-to-be-active TCO-containing compound to confirm that the issue is not with your TAMRA-PEG3-Me-Tetrazine.

Step 4: Optimize Reaction Conditions

  • pH: The inverse-electron-demand Diels-Alder (iEDDA) reaction is efficient over a range of pH, but the stability of the reactants can be pH-dependent. A pH of 7.2-7.5 is a good starting point.

  • Stoichiometry: While the theoretical stoichiometry is 1:1, using a slight molar excess (1.5 to 5-fold) of the TCO-reagent can help drive the reaction to completion.

  • Protocol: General Tetrazine-TCO Ligation

    • Reactant Preparation: Ensure both the TAMRA-PEG3-Me-Tetrazine and the TCO-modified molecule are in a compatible buffer (e.g., PBS, pH 7.4).

    • Reaction Setup: Combine the reactants at the desired stoichiometry.

    • Incubation: The reaction is typically very fast and can be incubated at room temperature for 30-60 minutes. The disappearance of the pink color can be used to monitor the reaction's progress.

    • Purification: Purify the final conjugate using a method appropriate for your biomolecule (e.g., size-exclusion chromatography, affinity chromatography).

Issue 2: Rapid Loss of Color in Solution Before Conjugation

This indicates a stability issue with the TAMRA-PEG3-Me-Tetrazine itself in your aqueous buffer.

Troubleshooting Workflow

Tetrazine_Stability_Troubleshooting start Start: Rapid Color Loss check_buffer 1. Analyze Buffer Composition start->check_buffer check_ph 2. Measure Buffer pH check_buffer->check_ph Buffer OK nucleophiles_check Does the buffer contain nucleophiles (e.g., thiols)? check_buffer->nucleophiles_check check_storage 3. Review Storage & Handling check_ph->check_storage pH OK ph_range_check Is the pH between 6.5-7.5? check_ph->ph_range_check stable_solution Stable Solution Achieved check_storage->stable_solution Storage OK fresh_stock_check Was a fresh stock solution used? check_storage->fresh_stock_check nucleophiles_check->check_ph No remove_nucleophiles Use a different buffer or purify the sample. nucleophiles_check->remove_nucleophiles Yes remove_nucleophiles->check_ph ph_range_check->check_storage Yes adjust_ph Adjust buffer pH to neutral. ph_range_check->adjust_ph No adjust_ph->check_storage prepare_fresh Prepare fresh stock in anhydrous DMSO. fresh_stock_check->prepare_fresh No light_exposure_check Was the solution protected from light? fresh_stock_check->light_exposure_check Yes prepare_fresh->light_exposure_check light_exposure_check->stable_solution Yes protect_from_light Store and handle in the dark. light_exposure_check->protect_from_light No protect_from_light->stable_solution

Caption: Troubleshooting workflow for tetrazine instability in aqueous buffers.

Data Summary

The stability of a tetrazine is highly dependent on its substituents. While specific data for TAMRA-PEG3-Me-Tetrazine is not extensively published, the general trends for different classes of tetrazines can provide guidance. Electron-donating groups tend to increase stability but may decrease reaction kinetics, whereas electron-withdrawing groups often increase reactivity at the cost of stability.

Table 1: General Stability of Substituted Tetrazines in Aqueous Media

Tetrazine Substituent TypeGeneral Stability in Aqueous Buffer (pH 7.4, 37°C)Typical Reactivity with TCOReference
Alkyl-substituted (e.g., Methyl) High (often >85% remaining after 10h)Moderate
Aryl-substituted (e.g., Phenyl) Moderate to HighModerate to High
H-substituted (monosubstituted) ModerateHigh
Pyridyl-substituted Low to Moderate (can be <15% remaining after 48h)Very High

Protocol: Assessing Tetrazine Stability in a Buffer

This protocol allows you to quantify the stability of your TAMRA-PEG3-Me-Tetrazine in a specific aqueous solution.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of TAMRA-PEG3-Me-Tetrazine in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 50 µM in your aqueous buffer of interest (e.g., PBS, pH 7.4, or cell culture medium).

  • Incubation:

    • Incubate the sample at 37°C in a controlled environment, protected from light.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample.

    • Analyze the remaining concentration of the intact tetrazine by monitoring the characteristic absorbance of the tetrazine (around 520-540 nm) or the TAMRA fluorophore using a UV-Vis spectrophotometer or HPLC.

  • Data Analysis:

    • Plot the percentage of remaining tetrazine as a function of time.

    • Determine the half-life (t₁/₂) of the tetrazine by fitting the data to a first-order decay model. This will provide a quantitative measure of its stability in your specific experimental conditions.

References

Technical Support Center: iEDDA Reactions with TAMRA-PEG3-Me-Tet

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing TAMRA-PEG3-Me-Tet in inverse-electron-demand Diels-Alder (iEDDA) reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during iEDDA reactions with this compound.

Q1: Why is my reaction yield unexpectedly low or the reaction incomplete?

Low yields in iEDDA reactions can stem from several factors, from reactant stability to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is recommended.

  • Reactant Integrity:

    • This compound Stability: While methyltetrazines are generally more stable than other tetrazine derivatives, they can degrade over time, especially if not stored properly.[2] Ensure your this compound is stored at -20°C and protected from moisture. Before use, allow the vial to warm to room temperature to prevent condensation.

    • Dienophile (e.g., TCO) Stability: Trans-cyclooctene (TCO) and other strained dienophiles are highly reactive but can be prone to isomerization to their less reactive cis-isomers or other forms of degradation.[3] This can be accelerated by exposure to certain metals or thiols.[2] It is advisable to use high-quality, fresh dienophiles.

  • Reaction Conditions:

    • Stoichiometry: While a 1:1 molar ratio is the theoretical ideal, using a slight excess (e.g., 1.5-2 fold) of one of the reactants can help drive the reaction to completion.[1] This is often determined empirically for the specific system.

    • Concentration: If the reaction is slow, increasing the concentration of the reactants can improve the reaction rate and overall yield.

    • Solvent: The choice of solvent can influence the reaction rate. While iEDDA reactions can be performed in a variety of solvents, including aqueous buffers and organic solvents like DMSO or DMF, ensure that your chosen solvent is compatible with all reaction components and that the reactants are fully solubilized. The PEG3 linker on this compound is designed to improve aqueous solubility.

    • pH: The iEDDA reaction with TCO is generally fast across a broad pH range (typically 6-9). However, the stability of your biomolecule of interest at a given pH should be the primary consideration. It is recommended to use non-amine-containing buffers such as PBS, HEPES, or borate buffer, especially if any NHS ester chemistry is involved in introducing the dienophile.

    • Temperature: Most iEDDA reactions proceed rapidly at room temperature. For less reactive pairs or to accelerate the reaction, gentle heating (e.g., to 37°C) may be beneficial, provided it does not compromise the stability of your biomolecules.

Q2: I am observing high background fluorescence in my imaging experiment. What could be the cause?

High background fluorescence can obscure your signal and lead to misinterpretation of results.

  • Unbound this compound: The most common cause of high background is the presence of unreacted fluorescent tetrazine. Ensure that your purification method (e.g., size-exclusion chromatography, dialysis, or spin desalting columns) is effective at removing all unbound dye.

  • Nonspecific Binding: The TAMRA dye, being hydrophobic, might non-specifically associate with cells or other components of your sample. Including a blocking step (e.g., with BSA) and optimizing washing steps can help minimize this.

  • Autofluorescence: Biological samples can exhibit natural fluorescence (autofluorescence). To mitigate this, ensure you are using appropriate imaging filters and, if possible, a spectral imaging system to separate the TAMRA signal from the autofluorescence.

Q3: How can I monitor the progress of my iEDDA reaction?

Monitoring the reaction can help in optimizing reaction times and troubleshooting issues.

  • Colorimetric Change: Tetrazines have a characteristic pink or red color and a distinct absorbance in the visible range (around 520-540 nm). The iEDDA reaction consumes the tetrazine, leading to a disappearance of this color. This change can be monitored visually or more quantitatively using a UV-Vis spectrophotometer to follow the decrease in absorbance over time.

  • Chromatographic Methods: Techniques like LC-MS or HPLC can be used to monitor the consumption of reactants and the formation of the desired product.

  • Fluorogenic Probes: In some cases, the tetrazine can quench the fluorescence of the attached dye. Upon reaction, the fluorescence is restored. This "turn-on" fluorescence provides a convenient way to monitor the reaction in real-time.

Quantitative Data

The following table summarizes typical reaction parameters for iEDDA reactions involving methyltetrazines and TCO dienophiles. These should be considered as starting points for optimization.

ParameterTypical Value/RangeNotes
Reactant Concentrations 10 µM - 10 mMHighly dependent on the application. For cellular labeling, lower concentrations are used.
Molar Ratio (Tetrazine:Dienophile) 1:1 to 1:2 (or 2:1)A slight excess of one reactant is often used to ensure complete consumption of the other.
Reaction Temperature 4°C - 37°CRoom temperature is common. Lower temperatures can be used to slow down the reaction or for sensitive biomolecules.
Reaction Time 10 minutes - 2 hoursHighly dependent on reactant concentrations and the specific dienophile used.
pH 6.0 - 9.0The reaction is generally insensitive to pH in this range, but the stability of the biomolecules should be considered.
Typical Solvents PBS, HEPES, Borate Buffer, DMSO, DMFAqueous buffers are common for biological applications. Organic co-solvents can be used to aid solubility.
Expected Yield >90% (often quantitative)iEDDA reactions are known for their high efficiency.

Experimental Protocols

Below is a general protocol for labeling a TCO-modified protein with this compound.

Materials:

  • TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography or spin desalting column)

Protocol:

  • Prepare a Stock Solution of this compound:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution (e.g., 1-10 mM) in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your TCO-modified protein with the reaction buffer.

    • Add the this compound stock solution to the protein solution. A final molar ratio of 1:1.5 to 1:5 (protein:tetrazine) is a good starting point for optimization.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification:

    • Remove the excess, unreacted this compound using a suitable purification method, such as a spin desalting column or size-exclusion chromatography, according to the manufacturer's instructions.

  • Confirmation of Labeling (Optional):

    • Confirm the successful conjugation by measuring the absorbance of the sample at 280 nm (for the protein) and ~555 nm (for TAMRA).

    • Alternatively, use SDS-PAGE with in-gel fluorescence scanning to visualize the labeled protein.

Visualizations

iEDDA_Mechanism iEDDA Reaction Mechanism cluster_reactants Reactants cluster_product Products Tetrazine This compound (Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition Dienophile TCO-modified Molecule (Dienophile) Dienophile->Intermediate Conjugate Labeled Molecule N2 Nitrogen Gas (N₂) Intermediate->Conjugate Retro-Diels-Alder Intermediate->N2

Caption: The iEDDA reaction mechanism between this compound and a TCO-dienophile.

experimental_workflow Experimental Workflow for Protein Labeling A Prepare TCO-modified Protein Solution C Combine Reactants in Reaction Buffer A->C B Prepare this compound Stock Solution (in DMSO) B->C D Incubate at Room Temperature (30-60 min) C->D E Purify Labeled Protein (e.g., SEC or Desalting Column) D->E F Characterize Conjugate (e.g., UV-Vis, SDS-PAGE) E->F G Downstream Application (e.g., Imaging) F->G

Caption: A typical experimental workflow for labeling a TCO-modified protein.

troubleshooting_guide Troubleshooting Low Reaction Yield Start Low Yield or Incomplete Reaction CheckReactants Check Reactant Integrity (Age, Storage, Purity) Start->CheckReactants ReactantsOK Reactants are OK CheckReactants->ReactantsOK Good ReactantsBad Use Fresh/Pure Reactants CheckReactants->ReactantsBad Poor OptimizeConditions Optimize Reaction Conditions (Stoichiometry, Concentration, pH) ReactantsOK->OptimizeConditions ConditionsOK Conditions Optimized OptimizeConditions->ConditionsOK Optimal ConditionsBad Adjust Conditions (e.g., increase concentration) OptimizeConditions->ConditionsBad Suboptimal CheckSideReactions Consider Side Reactions or Steric Hindrance ConditionsOK->CheckSideReactions Success Improved Yield CheckSideReactions->Success

Caption: A decision tree for troubleshooting low yields in iEDDA reactions.

References

Technical Support Center: TAMRA-PEG3-Me-Tetrazine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TAMRA-PEG3-Me-Tetrazine applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: After my conjugation reaction, I have unreacted TAMRA-PEG3-Me-Tet. How can I stop it from reacting further?

To address unreacted this compound (a methyl-tetrazine derivative), you have two primary strategies: chemical quenching (scavenging) or physical removal.

  • Chemical Quenching: This involves adding a "scavenger" molecule—a small, highly reactive dienophile—that rapidly consumes the excess tetrazine. This is the most direct way to "quench" the reactivity of the tetrazine.

  • Purification: This method involves physically separating your labeled biomolecule from the smaller, unreacted this compound reagent using chromatography or filtration techniques.

The choice between these methods depends on your downstream application, the nature of your biomolecule, and the required purity of the final conjugate.

Q2: What is a suitable chemical quencher for my unreacted this compound?

A highly reactive, small-molecule trans-cyclooctene (TCO) derivative is an excellent choice for a chemical quencher or scavenger. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a TCO is exceptionally fast and bioorthogonal.[1] By adding a molar excess of a TCO-containing small molecule, you can rapidly convert the unreacted this compound into a stable, non-reactive dihydropyridazine product.[1] Cyclopropene derivatives can also be used as they react quickly with tetrazines.[2]

Q3: Why is my background fluorescence high after labeling?

High background fluorescence is often caused by residual, unreacted this compound that was not effectively removed or quenched. Since the tetrazine moiety partially quenches the TAMRA fluorescence, any unreacted probe can still contribute to background signal.[3] Incomplete quenching or suboptimal purification will lead to non-specifically bound or free probe in your sample. We recommend following the detailed protocols for either chemical quenching or purification to minimize background.

Q4: Is it necessary to quench the reaction if I plan to purify my conjugate?

It is often good practice, though not always mandatory. If your purification method (like size-exclusion chromatography) is highly efficient at separating the conjugate from the small molecule tetrazine reagent, a separate quenching step may be redundant. However, for applications highly sensitive to background signal, or if purification efficiency is a concern, performing a chemical quench step prior to purification provides an extra layer of assurance that all reactive tetrazine has been consumed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Signal in Assays Incomplete removal or quenching of excess this compound.1. Implement a chemical quenching step using a TCO-containing small molecule (see Protocol 1). 2. Optimize your purification protocol. Ensure your size-exclusion or desalting column provides adequate separation (see Protocol 2).
Low Conjugation Yield Degradation of the tetrazine moiety before or during the reaction.Methyl-tetrazines are generally stable in aqueous media.[4] However, ensure your reaction buffer is within a pH range of 6-9. Avoid the presence of strong reducing agents which can degrade the tetrazine ring.
Quenching Reaction Appears Slow The chosen quencher (dienophile) has suboptimal reactivity.While most TCOs are highly reactive, ensure you are using a sufficient molar excess. Refer to the reaction kinetics table below to understand the reactivity of different dienophile/tetrazine pairs.
Final Product Contains Quencher Adducts Inefficient removal of the quenched tetrazine and excess quencher.Ensure your purification method can separate your biomolecule conjugate from both the unreacted tetrazine and the small molecule quencher/adduct. Size-exclusion chromatography is typically effective.

Quantitative Data

The rate of the iEDDA "click" reaction is critical for both the primary conjugation and the subsequent quenching step. The second-order rate constants (k) indicate how quickly a specific tetrazine will react with a given dienophile. Using a dienophile with a high rate constant is ideal for a rapid and efficient quench.

Tetrazine TypeDienophileRate Constant (k) M⁻¹s⁻¹Solvent/Conditions
General RangeTCO1 - 1 x 10⁶General
Methyl-substituted tetrazinesTCO~1000General
Hydrogen-substituted tetrazinesTCOup to 30,000General
Dipyridal tetrazineTCO2000 (±400)PBS
4-substituted phenyltetrazinesTCO-PEG₄20,000 - 130,000DPBS, 37°C
Sterically hindered tert-butyl tetrazineTCOLow (reduced >600-fold)-
Sterically hindered tert-butyl tetrazineCyclopropeneHigher than with TCO-

Note: The reactivity of this compound will be in the range of typical methyl-substituted tetrazines.

Experimental Protocols

Protocol 1: Chemical Quenching of Unreacted this compound

This protocol describes how to chemically inactivate excess tetrazine reagent using a small-molecule TCO scavenger after the primary conjugation reaction is complete.

Materials:

  • Completed conjugation reaction mixture containing your biomolecule and unreacted this compound.

  • Quenching Agent: A small-molecule TCO derivative (e.g., TCO-amine, TCO-acid) dissolved in an appropriate solvent (e.g., DMSO) to prepare a 10-20 mM stock solution.

  • Reaction Buffer (e.g., PBS, pH 7.4).

Procedure:

  • Determine Excess Tetrazine: Ideally, quantify the amount of unreacted this compound in your reaction. If this is not feasible, assume all the initial excess tetrazine remains.

  • Add Quencher: Add a 2- to 5-fold molar excess of the TCO scavenger relative to the amount of unreacted tetrazine. For example, if you started with a 10-fold excess of tetrazine, add 20- to 50-fold molar excess of the TCO scavenger relative to your biomolecule.

  • Incubate: Allow the quenching reaction to proceed for 30 minutes at room temperature. The reaction is typically very fast.

  • Purification: Proceed to purify the final conjugate from the reaction byproducts (the quenched tetrazine-TCO adduct) and excess scavenger using an appropriate method such as size-exclusion chromatography or dialysis (see Protocol 2).

Protocol 2: Purification via Spin Desalting Column

This protocol is for the physical removal of unreacted this compound from a labeled protein or other large biomolecule.

Materials:

  • Completed conjugation reaction mixture.

  • Spin Desalting Column with an appropriate molecular weight cutoff (MWCO) to retain your labeled biomolecule while allowing the small molecule tetrazine reagent to pass through.

  • Equilibration/Elution Buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare the Column: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.

  • Equilibrate: Add your desired elution buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated in the correct buffer.

  • Load Sample: Carefully load your conjugation reaction mixture onto the center of the resin bed.

  • Elute: Place the column into a clean collection tube and centrifuge according to the manufacturer's protocol. The purified, labeled biomolecule will be in the eluate. The smaller, unreacted this compound will be retained in the column resin.

  • Characterize: Confirm the removal of the unreacted tetrazine and determine the degree of labeling of your purified conjugate using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).

Visualizations

G cluster_main Primary Bioconjugation Reaction Biomolecule TCO-modified Biomolecule Conjugate Labeled Biomolecule (Product) Biomolecule->Conjugate Tetrazine This compound (Unreacted) Tetrazine->Conjugate N2 N₂ Gas Conjugate->N2

Fig 1. Workflow of the primary iEDDA bioconjugation reaction.

G cluster_quench Chemical Quenching (Scavenging) Workflow ExcessTet Excess This compound QuenchedProduct Non-Reactive Adduct ExcessTet->QuenchedProduct Add Excess TCO_Quencher Small Molecule TCO Scavenger TCO_Quencher->QuenchedProduct Purification Purification Step (e.g., SEC) QuenchedProduct->Purification

Fig 2. Quenching unreacted tetrazine with a TCO scavenger.

G cluster_purify Purification Workflow for Removal Mixture Reaction Mixture: Labeled Conjugate + Excess Tetrazine SEC Size-Exclusion Chromatography Mixture->SEC PurifiedConjugate Purified Labeled Conjugate SEC->PurifiedConjugate High MW Fraction Waste Excess Tetrazine (Removed) SEC->Waste Low MW Fraction

Fig 3. Removal of unreacted tetrazine via size-exclusion.

References

Navigating Solubility Challenges with TAMRA-PEG3-Me-Tet: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing TAMRA-PEG3-Me-Tet, ensuring its proper dissolution is a critical first step for successful experimentation. This technical support center provides a comprehensive guide to understanding and overcoming solubility challenges with this fluorescent probe. Below you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a concern?

This compound is a fluorescent dye featuring a TAMRA (tetramethylrhodamine) core, a three-unit polyethylene glycol (PEG) spacer, and a methyl-tetrazine reactive group. While the PEG linker is designed to improve aqueous solubility, the core TAMRA structure is inherently hydrophobic. This dual nature can sometimes lead to challenges in achieving the desired concentration in aqueous buffers, potentially causing aggregation or precipitation.

Q2: In which solvents is this compound soluble?

This compound and its derivatives are most readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2][3][4] They are slightly soluble in water and methanol.[1]

Q3: How should I prepare an aqueous working solution of this compound?

It is highly recommended to first prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO or DMF. This stock solution can then be diluted into the desired aqueous buffer. It is crucial to add the stock solution to the aqueous buffer dropwise while vortexing to facilitate proper mixing and prevent precipitation.

Q4: What are the recommended storage conditions for this compound?

To ensure the stability and longevity of the compound, it is critical to store it correctly. As a solid, it should be stored at -20°C, protected from light and moisture. Stock solutions in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C to -80°C, also protected from light.

Q5: Is this compound sensitive to light?

Yes, like most fluorescent dyes, this compound is light-sensitive. Prolonged exposure to light can lead to photobleaching and degradation. Therefore, it is imperative to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Issue Possible Cause Suggested Solution
Difficulty Dissolving the Lyophilized Powder Incomplete equilibration to room temperature, leading to moisture condensation.1. Allow the vial to warm completely to room temperature before opening.2. Briefly centrifuge the vial to collect all the powder at the bottom.3. Use a high-quality, anhydrous grade of DMSO or DMF.
Precipitation Upon Dilution into Aqueous Buffer The compound is crashing out of solution due to its hydrophobic nature.1. Add the organic stock solution to the aqueous buffer slowly and with vigorous vortexing.2. Consider increasing the proportion of organic co-solvent in your final working solution, if your experiment allows.3. For derivatives with a carboxylic acid, ensure the pH of the aqueous buffer is above 7 to increase solubility.
Low or Inconsistent Fluorescent Signal Degradation of the fluorophore due to improper handling or storage.1. Always protect the compound and its solutions from light.2. Prepare fresh working solutions for each experiment.3. Aliquot stock solutions to minimize freeze-thaw cycles.

Quantitative Solubility Data

CompoundSolventSolubility
5-CarboxytetramethylrhodamineDMSO1 mg/mL
5-CarboxytetramethylrhodamineDMF1 mg/mL
5-CarboxytetramethylrhodaminePBS (pH 7.2)1 mg/mL
A TAMRA derivativeDMF or DMSO>10 mg/mL
TAMRA-Azide-PEG-biotinNot specified≥ 1.25 mg/mL

Detailed Experimental Protocol: Preparation of a this compound Working Solution

This protocol outlines the steps for preparing a working solution of this compound for a typical bioconjugation experiment.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

Procedure:

  • Equilibrate to Room Temperature: Allow the vial of lyophilized this compound to sit on the benchtop for at least 15-20 minutes to reach room temperature. This prevents moisture from condensing on the compound when the vial is opened.

  • Prepare Stock Solution:

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Carefully open the vial and add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution. For example, for 1 mg of a TAMRA-PEG derivative with a molecular weight of approximately 630 g/mol , you would add about 158 µL of DMSO.

    • Vortex the vial thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particles.

  • Store Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.

    • Store the aliquots at -20°C or -80°C.

  • Prepare Working Solution:

    • On the day of the experiment, thaw one aliquot of the stock solution.

    • Determine the final concentration of this compound needed for your experiment.

    • In a separate tube, add the required volume of your aqueous reaction buffer.

    • While vigorously vortexing the reaction buffer, slowly add the calculated volume of the this compound stock solution drop by drop.

    • Continue to vortex for a few seconds after adding the stock solution to ensure it is fully dispersed.

    • The working solution is now ready for your experiment. It is recommended to use the working solution immediately.

Visualizing Workflows

To further clarify the experimental and troubleshooting processes, the following diagrams have been generated.

G Troubleshooting Solubility Issues start Start: Dissolving This compound check_dissolved Is the powder fully dissolved in DMSO/DMF? start->check_dissolved prepare_aqueous Prepare aqueous working solution check_dissolved->prepare_aqueous Yes troubleshoot_dissolution Troubleshoot: - Warm gently - Sonicate briefly - Check solvent quality check_dissolved->troubleshoot_dissolution No check_precipitation Does precipitation occur upon dilution? prepare_aqueous->check_precipitation solution_ready Solution is ready for experiment check_precipitation->solution_ready No troubleshoot_precipitation Troubleshoot: - Add stock slowly with vortexing - Increase co-solvent percentage - Adjust buffer pH check_precipitation->troubleshoot_precipitation Yes troubleshoot_dissolution->check_dissolved troubleshoot_precipitation->prepare_aqueous G Experimental Workflow: Preparing a Working Solution start Start: Lyophilized This compound equilibrate Equilibrate vial to room temperature start->equilibrate prepare_stock Prepare 10 mM stock solution in anhydrous DMSO equilibrate->prepare_stock aliquot_store Aliquot and store at -20°C to -80°C prepare_stock->aliquot_store thaw_aliquot Thaw a single aliquot aliquot_store->thaw_aliquot prepare_working Prepare working solution by diluting stock into aqueous buffer thaw_aliquot->prepare_working use_solution Use immediately in experiment prepare_working->use_solution

References

Technical Support Center: TAMRA-PEG3-Me-Tet Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with TAMRA-PEG3-Me-Tet. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common mistakes and specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescent labeling reagent. It consists of a TAMRA (Tetramethylrhodamine) fluorophore, a three-unit polyethylene glycol (PEG) spacer, and a methyl-tetrazine reactive group. Its primary application is in bioorthogonal chemistry, specifically for the fluorescent labeling of molecules containing a trans-cyclooctene (TCO) group through an inverse electron demand Diels-Alder (iEDDA) reaction.[1] This is commonly used for imaging and tracking of biomolecules in live cells and other biological systems.

Q2: What is the mechanism of the reaction between this compound and a TCO-modified molecule?

The reaction is a [4+2] cycloaddition between the electron-poor tetrazine ring of this compound and the strained, electron-rich double bond of the TCO moiety.[2] This reaction is highly efficient and proceeds rapidly under biocompatible conditions (physiological pH and temperature) without the need for a catalyst.[3] The reaction is irreversible due to the release of nitrogen gas.

Q3: What are the key advantages of using the tetrazine-TCO ligation for bioorthogonal labeling?

The primary advantages of this chemistry are:

  • Exceptional Speed: The reaction kinetics are among the fastest of all bioorthogonal reactions, which is crucial when working with low concentrations of molecules in biological systems.[2]

  • High Specificity and Bioorthogonality: Tetrazine and TCO groups are highly selective for each other and do not typically react with native functional groups found in cells, minimizing off-target labeling.[3]

  • Biocompatibility: The reaction occurs under physiological conditions without the need for cytotoxic catalysts like copper, making it ideal for live-cell imaging.

Q4: How does the PEG3 linker in this compound benefit my experiments?

The polyethylene glycol (PEG) spacer enhances the aqueous solubility of the otherwise hydrophobic TAMRA dye and provides a flexible linker that can reduce steric hindrance between the fluorophore and the labeled biomolecule. This can improve labeling efficiency and reduce non-specific binding.

Q5: Is the fluorescence of TAMRA sensitive to environmental factors?

Yes, the fluorescence of TAMRA can be influenced by its environment. It is known to be sensitive to pH, with optimal performance generally in neutral to slightly acidic conditions. In alkaline environments (pH > 8.0), the fluorescence quantum yield may decrease. The hydrophobicity of TAMRA can also lead to aggregation at high concentrations, which can cause fluorescence quenching.

Troubleshooting Guides

Problem 1: Low or No Fluorescent Signal

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inefficient Tetrazine-TCO Reaction - Verify Reagent Integrity: Ensure that both the this compound and the TCO-modified molecule have been stored correctly (typically at -20°C, protected from light and moisture) and have not degraded. Prepare fresh solutions before use. - Optimize Reaction Time: While the reaction is fast, at low concentrations, it may require a longer incubation time (e.g., 30-60 minutes). - Check pH: The reaction is generally efficient over a broad pH range, but optimal conditions are typically between pH 7 and 9. Ensure your buffer is within this range.
Low Abundance of TCO-labeled Target - Confirm TCO Labeling: Independently verify the successful incorporation of the TCO moiety onto your target biomolecule using an appropriate analytical method (e.g., mass spectrometry). - Increase Target Expression/Concentration: If possible, increase the amount of the TCO-labeled target in your system.
Degradation of this compound - Proper Storage and Handling: Store the reagent as recommended by the supplier, typically at -20°C or -80°C in a desiccated environment and protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Fresh Solutions: Prepare solutions of this compound immediately before use, especially for aqueous buffers.
Photobleaching of TAMRA - Minimize Light Exposure: During sample preparation, incubation, and imaging, protect the samples from light as much as possible. - Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent. - Optimize Imaging Parameters: Use the lowest possible laser power and exposure time that still provides a detectable signal.
Problem 2: High Background Fluorescence

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Non-specific Binding of this compound - Increase Washing Steps: After the labeling reaction, increase the number and duration of washing steps to remove unbound probe. - Use a Blocking Agent: Pre-incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) to reduce non-specific binding sites. - Optimize Probe Concentration: Perform a titration experiment to find the lowest concentration of this compound that gives a good signal-to-noise ratio.
Cellular Autofluorescence - Include Unlabeled Controls: Always image an unlabeled control sample (cells that have not been treated with the TAMRA probe) to determine the level and spectral properties of the autofluorescence. - Choose Appropriate Filters: Use narrow bandpass filters to specifically collect the emission from TAMRA while excluding autofluorescence signals. - Spectral Unmixing: If your imaging software allows, use spectral unmixing to computationally separate the TAMRA signal from the autofluorescence.
Precipitation of this compound - Check Solubility: The TAMRA fluorophore is hydrophobic. Ensure that the concentration of the probe in your aqueous buffer is not too high, which could lead to aggregation and non-specific deposition. The PEG linker improves solubility, but issues can still arise at high concentrations. - Use Freshly Prepared Solutions: Prepare the labeling solution immediately before use to minimize the chance of precipitation over time.

Data Presentation

Table 1: Quantitative Comparison of Common Bioorthogonal Reactions

FeatureTetrazine-TCO LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
**Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) **Up to 10⁷, typically 800 - 30,00010 - 10⁴~1
Biocompatibility Excellent (copper-free)Limited in vivo due to copper cytotoxicityExcellent (copper-free)
Reaction Conditions Aqueous media, room temperature, pH 6-9Requires copper catalyst and reducing agentsAqueous media, room temperature

Table 2: Spectroscopic Properties of TAMRA

PropertyValue
Excitation Maximum (λex) ~555 nm
Emission Maximum (λem) ~580 nm
Molar Extinction Coefficient (ε) ~90,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.1 - 0.3

Experimental Protocols

General Protocol for Live-Cell Imaging with this compound

This protocol provides a general workflow for labeling live cells that have been engineered or metabolically labeled to express a TCO-containing biomolecule on their surface.

Materials:

  • Cells expressing a TCO-modified surface protein.

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation:

    • Plate your TCO-expressing cells on a glass-bottom dish suitable for live-cell imaging and allow them to adhere.

    • Ensure the cells are healthy and at an appropriate confluency.

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light.

    • Immediately before use, dilute the stock solution to the desired final working concentration (typically 1-10 µM) in pre-warmed live-cell imaging medium. It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell type and target.

  • Labeling Reaction:

    • Aspirate the culture medium from the cells and wash them once with pre-warmed PBS.

    • Add the this compound labeling solution to the cells and incubate for 15-60 minutes at 37°C in a cell culture incubator, protected from light. The optimal incubation time will depend on the concentration of the probe and the expression level of the TCO-target.

  • Washing:

    • Aspirate the labeling solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells on a fluorescence microscope equipped with appropriate filters for TAMRA (e.g., excitation ~555 nm, emission ~580 nm).

    • Use the lowest laser power and exposure time necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.

Mandatory Visualization

experimental_workflow Live-Cell Labeling with this compound cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging cell_prep Plate TCO-expressing cells wash1 Wash cells with PBS cell_prep->wash1 reagent_prep Prepare this compound solution add_probe Incubate with this compound reagent_prep->add_probe wash1->add_probe wash2 Wash to remove unbound probe add_probe->wash2 add_media Add fresh imaging medium wash2->add_media acquire_image Fluorescence Microscopy add_media->acquire_image

Caption: Experimental workflow for live-cell labeling.

troubleshooting_workflow Troubleshooting Workflow cluster_low_signal Low Signal Solutions cluster_high_background High Background Solutions start Problem Encountered check_signal Low or No Signal? start->check_signal check_background High Background? check_signal->check_background No verify_reagents Verify reagent integrity check_signal->verify_reagents Yes increase_washes Increase washing steps check_background->increase_washes Yes end Problem Resolved check_background->end No optimize_reaction Optimize reaction time/pH verify_reagents->optimize_reaction check_target Confirm TCO labeling optimize_reaction->check_target check_target->end use_blocking Use blocking agent (BSA) increase_washes->use_blocking optimize_concentration Titrate probe concentration use_blocking->optimize_concentration optimize_concentration->end

Caption: A logical workflow for troubleshooting common issues.

reaction_pathway Inverse Electron Demand Diels-Alder Reaction reagents TAMRA-PEG3-Me-Tetrazine + TCO-modified Molecule transition_state [4+2] Cycloaddition reagents->transition_state product Dihydropyridazine Product + N₂ transition_state->product fast, irreversible

Caption: The bioorthogonal iEDDA reaction pathway.

References

TAMRA-PEG3-Me-Tet quality control and lot-to-lot variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the quality control, handling, and troubleshooting of TAMRA-PEG3-Me-Tet. Adherence to these guidelines is crucial for ensuring the integrity and performance of the molecule in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is critical to store it under the correct conditions. Like most fluorescent dyes, this compound is sensitive to light and moisture.[1][2] For long-term storage, it is recommended to store the solid compound at -20°C, protected from light.[1][2] Once dissolved in a solvent, aliquots should also be stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for dissolving this compound?

A2: While specific solubility data for this compound is not always provided by suppliers, the carboxytetramethylrhodamine (TAMRA) component is known to be soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] The polyethylene glycol (PEG) linker can enhance aqueous solubility. For creating stock solutions, it is advisable to use anhydrous DMSO or DMF. Further dilutions into aqueous buffers should be performed as needed for your experiment, and these aqueous solutions should be used as fresh as possible.

Q3: Is this compound sensitive to light?

A3: Yes, like most fluorescent dyes, this compound is sensitive to light. The TAMRA fluorophore can undergo photobleaching upon prolonged exposure to light, which can lead to a decrease in fluorescence signal. It is imperative to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil.

Q4: What is the expected shelf life of this compound?

A4: The shelf life of this compound can vary depending on the supplier and storage conditions. For similar TAMRA-PEG compounds, a shelf life of 12 months is often cited when stored at -20°C in its solid form. Always refer to the manufacturer's certificate of analysis for specific lot information and expiration dates.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Fluorescence Signal Degradation of the fluorophore due to improper storage (e.g., exposure to light, incorrect temperature) or handling.1. Confirm that the excitation and emission wavelengths on your instrument are correctly set for TAMRA (typically around 555 nm for excitation and 580 nm for emission). 2. Prepare a fresh solution from a properly stored stock. 3. If the problem persists, consider acquiring a new batch of the compound.
Inconsistent Results Between Experiments Lot-to-lot variability of the this compound reagent.1. Perform a quality control check on the new lot before use. This can include measuring the absorbance and emission spectra to confirm they match the specifications. 2. If possible, run a side-by-side comparison of the new lot with a previously validated lot using a standard experimental protocol.
Difficulty Dissolving the Compound The compound may have absorbed moisture, or the incorrect solvent is being used.1. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. 2. Briefly centrifuge the vial to collect all the solid material at the bottom. 3. Use anhydrous DMSO or DMF to prepare the stock solution. Vortex until the solid is completely dissolved.
Unexpected Reaction Products The tetrazine group may have degraded, or there may be impurities in the reagent.1. Ensure that the compound has been stored properly, as the tetrazine moiety can be sensitive to certain conditions. 2. Analyze the purity of the compound using techniques like HPLC or mass spectrometry. 3. If impurities are detected, a new lot of the reagent may be required.

Quality Control and Lot-to-Lot Variability

Lot-to-lot variation is a potential challenge with complex reagents like this compound that can impact the reproducibility of experimental results. Establishing a robust quality control protocol for incoming lots is essential.

Key Quality Control Parameters
Parameter Method Acceptance Criteria
Appearance Visual InspectionDark red to purple solid
Purity HPLC≥ 90% (as specified by the supplier)
Identity Mass SpectrometryMolecular weight should correspond to the expected value (C44H48N8O8, MW: 816.90 g/mol )
Fluorescent Properties SpectrofluorometryExcitation/Emission maxima should be consistent with TAMRA dye (approx. 555/580 nm)
Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Detection: UV-Vis detector at the absorbance maximum of TAMRA (around 555 nm) and a fluorescence detector.

  • Procedure:

    • Dissolve a small amount of this compound in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Run the gradient program to separate the main compound from any impurities.

    • The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Mass Spectrometry for Identity Confirmation:

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Procedure:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Infuse the solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of the compound.

Visualizations

QC_Workflow cluster_receiving Lot Reception cluster_qc Quality Control Testing cluster_decision Decision cluster_disposition Disposition new_lot Receive New Lot of this compound visual Visual Inspection new_lot->visual hplc HPLC Purity visual->hplc ms Mass Spec Identity hplc->ms fluoro Fluorescence Spectroscopy ms->fluoro pass_fail Meets Specifications? fluoro->pass_fail accept Accept for Use pass_fail->accept Yes reject Reject and Contact Supplier pass_fail->reject No

Caption: Quality control workflow for a new lot of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_reagent_qc Reagent Specific QC cluster_solution Resolution start Inconsistent Experimental Results check_protocol Review Experimental Protocol start->check_protocol check_reagents Check Other Reagents start->check_reagents check_instrument Verify Instrument Performance start->check_instrument new_lot_q Is a new lot of this compound in use? check_protocol->new_lot_q check_reagents->new_lot_q check_instrument->new_lot_q compare_lots Compare with Previous Lot Data new_lot_q->compare_lots Yes resolve Identify and Resolve Issue new_lot_q->resolve No qc_new_lot Perform QC on New Lot compare_lots->qc_new_lot contact_supplier Contact Supplier for Replacement qc_new_lot->contact_supplier

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

Validating TAMRA-PEG3-Me-Tet Labeling Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in bioorthogonal chemistry, the precise validation of labeling efficiency is critical for the accuracy and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of TAMRA-PEG3-Me-Tet, a common fluorescent probe used in tetrazine ligation, against other alternatives. It includes supporting experimental data, detailed protocols for validation, and workflow visualizations to aid in experimental design and execution.

The core of this labeling strategy is the inverse-electron-demand Diels-Alder (iEDDA) reaction, a bioorthogonal ligation between a tetrazine (like Methyl-Tetrazine, Me-Tet) and a strained dienophile, most commonly a trans-cyclooctene (TCO).[1][2] This reaction is known for its exceptionally fast kinetics and high specificity, making it suitable for a wide range of applications from cellular imaging to in vivo studies.[1][3] TAMRA (Tetramethylrhodamine) serves as the fluorescent reporter, while the PEG3 linker enhances water solubility and reduces steric hindrance.[4]

Comparative Analysis of Tetrazine-Based Probes

The choice of a fluorescent tetrazine probe depends on a balance of reactivity, stability, fluorogenic properties, and the specific demands of the experiment (e.g., live-cell imaging vs. in vivo pretargeting). Key performance metrics include the second-order rate constant (k₂), which quantifies reaction speed, and the "turn-on" ratio, which measures the fluorescence increase upon reaction.

Table 1: Quantitative Comparison of Tetrazine-Fluorophore Properties

Probe Characteristics This compound H-Tet-Cy5 Me-Tet-ATTO488 Me-Tet-ATTO655
Excitation Max (nm) ~553 ~649 ~502 ~668
Emission Max (nm) ~580 ~664 ~522 ~676
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~90,000 ~250,000 ~90,000 ~125,000
Quantum Yield (Unreacted) Low (Quenched) Low (Quenched) Low (Quenched) Low (Quenched)
Fluorescence Turn-On Ratio ~1 ~3 ~25 ~13
Relative Reactivity Standard (Me-Tet) ~30x faster than Me-Tet Standard (Me-Tet) Standard (Me-Tet)
Stability High Lower than Me-Tet High High

Note: Data is compiled from multiple sources and can vary based on specific reaction conditions. Turn-on ratios are upon reaction with TCO-Lysine.

Table 2: Qualitative Comparison of Labeling Chemistries

Feature Tetrazine Ligation (iEDDA) Amine-Reactive (NHS Ester) Thiol-Reactive (Maleimide)
Target Residue Trans-cyclooctene (TCO) Lysine, N-terminus Cysteine
Specificity High (Bioorthogonal) Moderate (Multiple lysines) High (Specific to thiols)
Reaction Speed Very Fast (k₂ up to 10⁶ M⁻¹s⁻¹) Moderate Fast
Reaction pH 6.0 - 9.0 8.0 - 9.0 6.5 - 7.5
Key Advantage Unprecedented speed and selectivity in complex biological systems. Well-established, simple protocol. Site-specific labeling of cysteine.

| Key Disadvantage | Requires pre-modification of the target with a dienophile (e.g., TCO). | Can lead to heterogeneous labeling and potential loss of protein function. | Requires a free cysteine, which may not be available or may disrupt disulfide bonds. |

Visualizing the Chemistry and Workflow

The iEDDA reaction forms the basis of the labeling strategy. A typical experimental workflow involves preparing the TCO-modified biomolecule, reacting it with the tetrazine-fluorophore, purifying the conjugate, and validating the labeling efficiency.

iEDDA_Reaction cluster_reactants Reactants cluster_products Products Tet TAMRA-PEG3-Me-Tetrazine Plus1 + Tet->Plus1 TCO TCO-Modified Biomolecule TCO->Plus1 Conj Labeled Biomolecule (Stable Dihydropyridazine) Plus2 + Conj->Plus2 N2 N₂ Gas N2->Plus2 Plus1->Conj iEDDA Reaction (k₂ ≈ 2000 M⁻¹s⁻¹)

Caption: The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.

Labeling_Workflow cluster_validation 4. Validation & Quantification Prep 1. Prepare TCO-Biomolecule (e.g., using TCO-NHS ester) React 2. Labeling Reaction Add this compound Incubate at RT, protected from light Prep->React Purify 3. Purification Remove unreacted probe via spin desalting or SEC React->Purify Spec UV-Vis Spectroscopy (Calculate DOL) Purify->Spec SDS SDS-PAGE (Visualize MW shift & fluorescence) Purify->SDS MS Mass Spectrometry (Confirm conjugate mass) Purify->MS App Functional Assay / Imaging (Flow Cytometry, Microscopy) Purify->App

Caption: General experimental workflow for labeling and validation.

Experimental Protocols

Detailed and consistent methodologies are essential for obtaining reproducible data. Below are key protocols for validating labeling efficiency.

This protocol is adapted for a generic protein modified with a TCO group.

  • Reagent Preparation :

    • Protein Solution : Prepare the TCO-functionalized protein in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

    • Tetrazine Stock Solution : Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction :

    • Add a 5 to 10-fold molar excess of the this compound stock solution to the protein solution. Add the tetrazine solution dropwise while gently vortexing to ensure efficient mixing.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light to prevent photobleaching. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or absorbance peak (~520 nm).

  • Purification :

    • Remove unreacted this compound using a spin desalting column (for proteins >5 kDa) or size-exclusion chromatography (SEC) for higher purity. Equilibrate the column with the desired storage buffer before loading the reaction mixture.

  • Storage :

    • Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant (e.g., glycerol) and storing at -20°C or -80°C.

The Degree of Labeling (DOL), or the average number of dye molecules per biomolecule, is a key measure of efficiency.

  • Measure Absorbance :

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum for TAMRA (~555 nm, A₅₅₅).

  • Calculate Concentrations :

    • A correction factor is needed for the dye's absorbance at 280 nm. For TAMRA, this is approximately 0.3.

    • Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ * 0.3)] / ε_protein

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • Dye Concentration (M) = A₅₅₅ / ε_dye

      • ε_dye for TAMRA is ~90,000 M⁻¹cm⁻¹.

  • Determine Degree of Labeling (DOL) :

    • DOL = Dye Concentration / Protein Concentration

  • Sample Preparation : Load the TCO-protein starting material, the crude reaction mixture, the purification flow-through, and the final purified conjugate onto a polyacrylamide gel.

  • In-Gel Fluorescence Scan : Before staining, visualize the gel using a fluorescence scanner with excitation/emission settings appropriate for TAMRA (~555/580 nm). A fluorescent band should appear only for lanes containing the labeled protein. This confirms covalent attachment.

  • Coomassie Staining : After scanning, stain the gel with Coomassie Blue to visualize all protein bands. A slight upward shift in the molecular weight of the labeled protein compared to the unlabeled starting material may be observable.

This protocol assesses the ability of a TAMRA-labeled ligand to bind to or be internalized by cells.

  • Cell Preparation : Seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.

  • Labeling : Incubate the cells with the TAMRA-labeled biomolecule at various concentrations and for different time points in complete cell culture medium. Include an unlabeled biomolecule as a negative control.

  • Cell Harvest : Wash the cells twice with PBS to remove unbound probe. Detach the cells using Trypsin-EDTA and resuspend in flow cytometry buffer (e.g., PBS with 1% BSA).

  • Analysis : Analyze the cell suspension on a flow cytometer, using a channel appropriate for TAMRA (e.g., PE or PE-Texas Red). The increase in mean fluorescence intensity relative to control cells indicates successful labeling/uptake.

References

A Head-to-Head Comparison: TAMRA-PEG3-Me-Tet vs. Cy5-tetrazine for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of in vivo imaging, the selection of appropriate chemical probes is paramount for achieving high-quality, reproducible data. This guide provides a comprehensive comparison of two prominent fluorescent tetrazine probes: TAMRA-PEG3-Me-Tet and Cy5-tetrazine, employed in bioorthogonal, pretargeted imaging strategies.

The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), has emerged as a powerful tool for in vivo molecular imaging. This "click chemistry" approach allows for a two-step pretargeting strategy. First, a TCO-modified targeting moiety (e.g., an antibody) is administered and allowed to accumulate at the site of interest while unbound constructs are cleared from circulation. Subsequently, a smaller, fluorescently-labeled tetrazine molecule is introduced, which rapidly and specifically reacts with the TCO-tagged molecule at the target site. This method significantly enhances the signal-to-background ratio by minimizing the circulation time of the fluorescent probe.

This guide will objectively compare the performance of this compound and Cy5-tetrazine, focusing on their physicochemical properties and their implications for in vivo imaging, supported by available experimental insights.

Physicochemical and Spectroscopic Properties

The choice between TAMRA (a rhodamine-based dye) and Cy5 (a cyanine-based dye) as the fluorescent reporter is critical and depends on the specific requirements of the in vivo imaging experiment. Key properties to consider include the excitation and emission wavelengths, molar extinction coefficient, quantum yield, and photostability.

PropertyThis compound (Estimated)Cy5-tetrazineReference
Excitation Maximum (nm) ~545-555~640-650[1][2]
Emission Maximum (nm) ~575-585~660-670[1][2]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~80,000 - 90,000~250,000[2]
Quantum Yield Moderate to HighModerate
Spectral Range Visible (Orange/Red)Near-Infrared (NIR)
PEG Linker Yes (PEG3)Varies (often available with PEG)

In Vivo Performance Comparison

This compound:

TAMRA, a derivative of rhodamine, is a bright and photostable fluorophore. Studies comparing various rhodamine dyes for in vivo imaging have indicated that TAMRA provides a superior signal-to-background ratio. Its excitation and emission in the visible range, however, can be a limitation for deep-tissue imaging due to higher tissue autofluorescence and light scattering at these wavelengths. The inclusion of a PEG3 linker enhances its solubility and improves its pharmacokinetic profile, reducing non-specific binding.

Cy5-tetrazine:

Cy5 is a near-infrared (NIR) dye, which is a significant advantage for in vivo imaging. NIR light (650-900 nm) can penetrate deeper into tissues with reduced scattering and absorption by endogenous molecules like hemoglobin and melanin. This results in lower background autofluorescence and consequently, a higher signal-to-background ratio, especially for deep-seated targets. The high molar extinction coefficient of Cy5 also contributes to its brightness. Like the TAMRA counterpart, Cy5-tetrazine is often functionalized with PEG linkers to improve its in vivo behavior.

Experimental Protocols

The following is a generalized experimental protocol for pretargeted in vivo fluorescence imaging using either this compound or Cy5-tetrazine in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • TCO-conjugated targeting molecule (e.g., antibody specific to a tumor antigen)

  • This compound or Cy5-tetrazine

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

  • In vivo fluorescence imaging system with appropriate filters for either TAMRA or Cy5

Procedure:

  • Administration of TCO-Conjugated Antibody:

    • Reconstitute the TCO-conjugated antibody in sterile PBS to the desired concentration.

    • Administer the antibody to the mice via intravenous (tail vein) injection. The typical dose ranges from 1 to 10 mg/kg, but should be optimized for the specific antibody and target.

    • Allow the antibody to circulate and accumulate at the tumor site for a predetermined period (typically 24-72 hours). This allows for the clearance of unbound antibody, which is crucial for reducing background signal.

  • Administration of Tetrazine Probe:

    • Dissolve the this compound or Cy5-tetrazine in sterile PBS to the desired concentration immediately before use.

    • Administer the tetrazine probe to the mice, typically via intravenous injection. The optimal dose should be determined empirically.

  • In Vivo Fluorescence Imaging:

    • At various time points after the administration of the tetrazine probe (e.g., 1, 4, 8, 24 hours), anesthetize the mice.

    • Perform whole-body fluorescence imaging using an in vivo imaging system equipped with the appropriate excitation and emission filters for the chosen fluorophore (TAMRA: Ex ~550 nm, Em ~580 nm; Cy5: Ex ~640 nm, Em ~670 nm).

    • Acquire images and quantify the fluorescence intensity in the region of interest (e.g., the tumor) and in a background region (e.g., muscle) to determine the tumor-to-background ratio.

  • Ex Vivo Biodistribution (Optional):

    • At the end of the imaging study, euthanize the mice.

    • Harvest the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

    • Image the excised organs ex vivo to quantify the biodistribution of the fluorescent probe. This can provide more sensitive and quantitative data on probe accumulation in different tissues.

Signaling Pathways and Experimental Workflows

To visualize the underlying chemical reaction and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

Inverse_Electron_Demand_Diels_Alder_Reaction Bioorthogonal Reaction Pathway Tetrazine Tetrazine (e.g., TAMRA- or Cy5-tetrazine) TransitionState [4+2] Cycloaddition (Transition State) Tetrazine->TransitionState TCO trans-Cyclooctene (TCO) (on targeting molecule) TCO->TransitionState Intermediate Unstable Intermediate TransitionState->Intermediate iEDDA Dihydropyridazine Stable Dihydropyridazine (Covalent Bond) Intermediate->Dihydropyridazine Retro-Diels-Alder Nitrogen Nitrogen Gas (N2) Intermediate->Nitrogen

Caption: The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene.

Pretargeted_In_Vivo_Imaging_Workflow Experimental Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging cluster_step3 Step 3: Analysis InjectTCO Administer TCO-Antibody (Intravenous Injection) Circulation Antibody Circulation and Target Accumulation (24-72 hours) InjectTCO->Circulation Clearance Clearance of Unbound Antibody Circulation->Clearance InjectTetrazine Administer Fluorescent Tetrazine (e.g., TAMRA- or Cy5-tetrazine) Clearance->InjectTetrazine BioorthogonalReaction In Vivo Bioorthogonal Reaction at Target Site InjectTetrazine->BioorthogonalReaction Imaging In Vivo Fluorescence Imaging (Multiple Time Points) BioorthogonalReaction->Imaging DataAnalysis Quantify Tumor-to-Background Ratio Imaging->DataAnalysis Biodistribution Ex Vivo Biodistribution (Optional) DataAnalysis->Biodistribution

Caption: A generalized workflow for pretargeted in vivo fluorescence imaging.

Conclusion

Both this compound and Cy5-tetrazine are powerful tools for pretargeted in vivo imaging. The choice between them will largely depend on the specific experimental goals and the imaging instrumentation available.

  • This compound is an excellent choice for studies where high brightness and photostability in the visible spectrum are desired, and may offer a superior signal-to-background ratio in shallower tissues.

  • Cy5-tetrazine is the preferred probe for deep-tissue in vivo imaging due to its near-infrared fluorescence, which minimizes tissue autofluorescence and scattering, leading to improved image contrast and sensitivity.

Researchers should carefully consider the trade-offs between the spectral properties of these fluorophores to select the optimal probe for their in vivo imaging studies. Further head-to-head comparative studies are warranted to provide more definitive quantitative data on their relative in vivo performance.

References

A Comparative Analysis of the Photostability of TAMRA-PEG3-Me-Tet and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescence-based methodologies, the photostability of a fluorophore is a critical determinant of experimental success, particularly in applications requiring prolonged or intense illumination such as single-molecule imaging and time-lapse microscopy. This guide provides an objective comparison of the photostability of TAMRA-PEG3-Me-Tet against other widely used fluorophores, supported by available experimental data and detailed methodologies.

Tetramethylrhodamine (TAMRA) is a well-established fluorophore known for its bright orange-red fluorescence and good photostability.[1][2] The this compound derivative incorporates a three-unit polyethylene glycol (PEG) spacer and a methyl-tetrazine moiety, facilitating bioorthogonal conjugation reactions.[3][4] While direct quantitative photostability data for this compound is limited in peer-reviewed literature, the photophysical properties of the parent TAMRA molecule provide a strong basis for comparison.

Quantitative Comparison of Fluorophore Properties

Direct comparison of photostability across different studies can be challenging due to variations in experimental conditions.[5] However, the following tables summarize available quantitative data for TAMRA and other commonly used fluorophores to provide a contextual understanding of their performance.

Table 1: Spectral Properties and Quantum Yields of Selected Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
TAMRA ~555~580~92,000~0.1
Cy3 ~550~570~150,000~0.15
Cy5 ~649~670~250,000~0.27
Alexa Fluor 555 ~555~565~155,000~0.1
Alexa Fluor 647 ~650~668~270,000~0.33

Note: The exact spectral characteristics and quantum yield can vary depending on the solvent, pH, and conjugation state of the dye. The quantum yield of TAMRA conjugates is approximately one-quarter of that of fluorescein conjugates.

Table 2: Photostability Comparison of Selected Fluorophores

FluorophoreRelative PhotostabilityKey Findings
TAMRA GoodGenerally considered more photostable than fluorescein.
Cy3 ModerateLess photostable than Alexa Fluor 555.
Cy5 ModerateLess photostable than Alexa Fluor 647.
Alexa Fluor 555 HighSignificantly more resistant to photobleaching than Cy3.
Alexa Fluor 647 HighSignificantly more resistant to photobleaching than Cy5.

Experimental Protocols

To ensure objective and reproducible comparisons of fluorophore photostability, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Protocol 1: Measurement of Photobleaching Rate using Fluorescence Microscopy

This protocol outlines a method to quantify the photobleaching rate of fluorophores conjugated to a biomolecule and immobilized on a glass surface.

1. Sample Preparation: a. Prepare a solution of the fluorophore-conjugated biomolecule (e.g., antibody, oligonucleotide) at a concentration of 10-100 nM in a suitable buffer (e.g., PBS, pH 7.4). b. Clean glass coverslips thoroughly by sonication in ethanol and water, followed by plasma cleaning or piranha etching. c. Immobilize the fluorophore-conjugated biomolecule onto the coverslip surface using a suitable method (e.g., biotin-streptavidin interaction, covalent linkage). d. Mount the coverslip on a microscope slide with an appropriate imaging buffer. The buffer may contain an oxygen scavenging system (e.g., glucose oxidase/catalase) and a triplet-state quencher (e.g., Trolox) to minimize photobleaching.

2. Image Acquisition: a. Use a wide-field or total internal reflection fluorescence (TIRF) microscope equipped with a high-sensitivity camera (e.g., EMCCD or sCMOS). b. Excite the sample with a laser line appropriate for the fluorophore's excitation maximum. Ensure the laser power is stable and measured at the objective. c. Continuously illuminate a defined region of interest (ROI) and acquire a time-lapse series of images at a constant frame rate. d. Record images until the fluorescence intensity has decayed to less than 10% of the initial intensity.

3. Data Analysis: a. For each time point, measure the mean fluorescence intensity within the ROI. b. Correct for background fluorescence by subtracting the intensity of a region without fluorophores. c. Normalize the fluorescence intensity at each time point to the initial intensity (at t=0). d. Plot the normalized intensity as a function of time and fit the decay curve to a single or double exponential function to determine the photobleaching lifetime (τ).

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a well-characterized standard.

1. Selection of a Standard: a. Choose a quantum yield standard with a known quantum yield and spectral properties similar to the sample (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

2. Preparation of Solutions: a. Prepare a series of dilutions of both the sample and the standard in the same solvent. b. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.

3. Measurement of Absorbance and Fluorescence: a. Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. b. Record the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

4. Data Analysis: a. Integrate the area under the fluorescence emission spectrum for each solution. b. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. c. The slope of these plots is proportional to the quantum yield. d. The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Visualizing Experimental Workflows

Photobleaching Mechanism

The process of photobleaching involves the irreversible alteration of a fluorophore, rendering it non-fluorescent. This often occurs from the reactive triplet state, which can interact with molecular oxygen to generate reactive oxygen species that damage the fluorophore.

Photobleaching_Pathway Simplified Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Photon Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Bleached Fluorophore T1->Bleached Reaction with O₂

Caption: A simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.

Comparative Photostability Analysis Workflow

A systematic workflow is crucial for the accurate comparison of the photostability of different fluorophores.

Photostability_Workflow Workflow for Comparative Photostability Analysis cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Prep_TAMRA Prepare this compound Conjugate Immobilize Immobilize on Coverslip Prep_TAMRA->Immobilize Prep_Other Prepare Other Fluorophore Conjugates Prep_Other->Immobilize Microscope Fluorescence Microscope Setup Immobilize->Microscope Acquire Time-Lapse Imaging Microscope->Acquire Measure Measure Fluorescence Intensity Acquire->Measure Normalize Normalize Intensity vs. Time Measure->Normalize Fit Fit Photobleaching Curve Normalize->Fit Compare Compare Photobleaching Lifetimes Fit->Compare

Caption: A flowchart outlining the key steps for a comparative photostability analysis experiment.

Conclusion

The selection of a fluorophore with optimal photostability is paramount for generating high-quality and reproducible data in fluorescence-based research. While direct quantitative data for this compound is emerging, the inherent robustness of the TAMRA core structure suggests good photostability. For applications demanding the highest photostability, Alexa Fluor dyes have consistently demonstrated superior performance in comparative studies. Researchers should carefully consider the specific requirements of their experiments, including the desired brightness, wavelength, and, critically, the duration and intensity of illumination, when selecting the most appropriate fluorophore. The provided protocols offer a framework for conducting in-house comparisons to ensure the best choice for your specific application.

References

A Comparative Analysis of the Quantum Yield of TAMRA-PEG3-Me-Tetrazine and Alternative Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based assays and bio-imaging, the choice of a suitable fluorophore is critical. The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is a key parameter in this selection. This guide provides a comparative overview of the quantum yield of TAMRA-PEG3-Me-Tetrazine and other commonly used fluorescent dyes, supported by available data and a standardized experimental protocol for its determination.

TAMRA-PEG3-Me-Tetrazine: A "Turn-On" Probe for Bioorthogonal Chemistry

TAMRA-PEG3-Me-Tetrazine is a fluorescent probe designed for bioorthogonal labeling via the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a trans-cyclooctene (TCO) reaction partner. A key feature of many tetrazine-fluorophore conjugates is their "turn-on" characteristic. The tetrazine moiety often quenches the fluorescence of the attached dye. Upon reaction with a dienophile like TCO, the tetrazine is consumed, leading to a significant increase in fluorescence.

Comparison of Quantum Yields with Other Fluorescent Dyes

The selection of a fluorescent probe often involves a trade-off between brightness, photostability, and suitability for a specific application. The following table summarizes the quantum yields of various commonly used fluorescent dyes, including other tetrazine-modified probes.

Dye ClassSpecific DyeQuantum Yield (Φ)Notes
Rhodamine 5-TAMRA~0.1Parent fluorophore of TAMRA-PEG3-Me-Tetrazine.[1]
Alexa Fluor 5460.79Spectrally similar to TAMRA.[3][4]
Alexa Fluor 5550.10Spectrally similar to Cy3.
Alexa Fluor 5680.69Red-orange fluorescent dye.
Alexa Fluor 5940.66Red fluorescent dye.
Cyanine Cy3-Tetrazine0.31Common dye for bioorthogonal labeling.
Cy3B-Tetrazine-An improved version of Cy3 with higher quantum yield and photostability.
Cy5-Tetrazine0.2 - 0.28Far-red dye for in vivo imaging.
Alexa Fluor 6470.33Far-red dye, spectrally similar to Cy5.
BODIPY BODIPY FL~0.9 - 1.0High quantum yield, but can be quenched at high concentrations.
BODIPY-Tetrazine Probes-Can exhibit very high turn-on ratios (>1000-fold).

Note: The quantum yield of fluorescent dyes can be highly dependent on the local environment, including solvent, pH, and conjugation to biomolecules. The values presented here are generally for the free dye in aqueous buffer unless otherwise specified. For "turn-on" probes, the quantum yield of the unreacted tetrazine conjugate is typically very low.

Experimental Protocol: Relative Quantum Yield Determination

The relative quantum yield of a fluorescent compound can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The following protocol outlines the comparative method.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., phosphate-buffered saline, ethanol)

  • Quantum yield standard (a dye with a known quantum yield that absorbs and emits in a similar spectral region as the sample)

  • Sample of unknown quantum yield

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the standard and the sample in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances at the excitation wavelength ranging from approximately 0.02 to 0.1. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the fluorometer to the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

  • Plot the Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Determine the Gradients: The plots should yield straight lines passing through the origin. Determine the gradient (slope) of each line (Grad_sample and Grad_standard).

  • Calculate the Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (n_sample² / n_standard²)

    Where:

    • Φ_standard is the known quantum yield of the standard.

    • Grad_sample and Grad_standard are the gradients from the plots.

    • n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a bioorthogonal labeling experiment using a "turn-on" tetrazine probe.

Bioorthogonal_Labeling_Workflow cluster_preparation Preparation cluster_reaction Bioorthogonal Reaction cluster_detection Detection Biomolecule Biomolecule TCO_Modification TCO Modification Biomolecule->TCO_Modification Introduce TCO TCO_Biomolecule TCO-modified Biomolecule TCO_Modification->TCO_Biomolecule Incubation Incubation TCO_Biomolecule->Incubation TAMRA_Tetrazine TAMRA-PEG3-Me-Tetrazine (Low Fluorescence) TAMRA_Tetrazine->Incubation Labeled_Biomolecule Labeled Biomolecule (High Fluorescence) Incubation->Labeled_Biomolecule IEDDA Reaction Fluorescence_Microscopy Fluorescence Microscopy/Spectroscopy Labeled_Biomolecule->Fluorescence_Microscopy Excite & Detect Data_Analysis Data Analysis Fluorescence_Microscopy->Data_Analysis

Caption: Workflow of a bioorthogonal labeling experiment with a "turn-on" probe.

References

A Head-to-Head Comparison: TAMRA-PEG3-Me-Tet vs. Cy3-tetrazine for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and molecular biology, the choice of a fluorescent probe is critical for the success of imaging and quantification experiments. Tetrazine-functionalized dyes, which react with trans-cyclooctene (TCO)-modified molecules via the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction, have become indispensable tools. This guide provides an objective comparison of two popular orange-red fluorescent tetrazine probes: TAMRA-PEG3-Me-Tet and Cy3-tetrazine, focusing on their relative brightness and other key performance characteristics.

Overview of the Probes

This compound incorporates the well-established tetramethylrhodamine (TAMRA) fluorophore. TAMRA is a rhodamine-based dye known for its bright signal and robust photostability.[1] The inclusion of a hydrophilic polyethylene glycol (PEG3) spacer is intended to enhance solubility and minimize potential interactions between the dye and the target biomolecule.[2] The methyl-tetrazine group facilitates a rapid bioorthogonal reaction with TCO-tagged molecules.[3][4]

Cy3-tetrazine utilizes Cyanine3 (Cy3), a member of the cyanine family of dyes. Cy3 is characterized by its high molar extinction coefficient, good water solubility, and fluorescence that is notably insensitive to pH changes.[5] It is a widely used dye in cellular imaging and for labeling nucleic acids and proteins. Like its TAMRA counterpart, it is functionalized with a tetrazine moiety for fast and specific covalent bond formation with strained alkenes.

Quantitative Comparison of Photophysical Properties

The brightness of a fluorophore is a crucial metric, determined by the product of its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence).

PropertyTAMRA (Tetramethylrhodamine)Cy3 (Cyanine3)Data Source(s)
Excitation Maximum (λex) ~555 nm~550 nm
Emission Maximum (λem) ~580 nm~570 nm
Molar Extinction Coefficient (ε) ~92,000 M⁻¹cm⁻¹~150,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.3 - 0.5~0.31
Calculated Brightness (ε x Φ) ~36,800 ~46,500 -

Based on the available data, Cy3-tetrazine is intrinsically brighter than this compound . Its significantly higher molar extinction coefficient means it captures more photons, leading to a greater fluorescent output even with a comparable quantum yield.

However, several factors can influence performance in a biological context:

  • pH Sensitivity: TAMRA's fluorescence can be sensitive to pH, with optimal performance in neutral to slightly acidic conditions. Cy3's fluorescence is largely unaffected by pH variations, which can be an advantage in certain experimental setups.

  • Hydrophobicity: TAMRA is noted to be more hydrophobic than Cy3, which could potentially affect the solubility of labeled conjugates. The PEG3 linker on the TAMRA probe helps to mitigate this.

  • Photostability: Both dyes exhibit good photostability, which is essential for experiments requiring long or repeated light exposure, such as live-cell imaging. Some reports suggest that TAMRA derivatives can offer superior photostability over Cy3.

Visualizing the Chemistry and Workflow

The core of this comparison lies in the application of these probes in bioorthogonal chemistry. The following diagrams illustrate the reaction mechanism and a typical experimental workflow for comparing probe brightness.

G cluster_0 Inverse-Electron-Demand Diels-Alder Reaction (iEDDA) Probe Fluorophore-Tetrazine (TAMRA-Tet or Cy3-Tet) Transition Diels-Alder Cycloaddition Probe->Transition TCO TCO-modified Biomolecule TCO->Transition Product Fluorescently Labeled Biomolecule Transition->Product Rapid, Irreversible Reaction N2 N₂ Gas Transition->N2

Caption: Bioorthogonal labeling via iEDDA reaction.

G cluster_1 Experimental Workflow for Brightness Comparison A Prepare equimolar solutions of TCO-labeled protein B1 Incubate with This compound A->B1 B2 Incubate with Cy3-tetrazine A->B2 C Purify labeled proteins (e.g., SEC) B1->C B2->C D Measure Absorbance (Determine concentration & DOL) C->D Split sample E Measure Fluorescence Emission (at equal concentrations) C->E Split sample F Analyze Data: Compare Fluorescence Intensity D->F E->F

Caption: Workflow for comparing fluorescent probe performance.

Experimental Protocols

To empirically validate the brightness of these probes in your specific application, the following protocols are recommended.

Protocol 1: Determination of Molar Extinction Coefficient and Quantum Yield

Objective: To measure the core photophysical properties of the free probes.

Methodology:

  • Absorbance Spectroscopy:

    • Prepare a dilution series of each tetrazine probe in a suitable solvent (e.g., DMSO or PBS, pH 7.4).

    • Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each concentration.

    • Identify the wavelength of maximum absorbance (λmax).

    • According to the Beer-Lambert law (A = εcl), plot absorbance at λmax against concentration. The slope of the linear regression will be the molar extinction coefficient (ε).

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite the samples at their respective absorbance maxima. Record the emission spectra.

    • To determine the quantum yield (Φ), a reference standard with a known quantum yield and similar spectral properties (e.g., Rhodamine 6G in ethanol) is required.

    • Prepare solutions of the reference and the sample with identical, low absorbance (<0.1) at the excitation wavelength.

    • Measure the integrated fluorescence intensity of both the sample and the reference.

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol 2: Comparative Labeling of a TCO-Modified Protein

Objective: To compare the fluorescence intensity of a target protein labeled with each probe.

Methodology:

  • Labeling Reaction:

    • Dissolve a TCO-modified protein (e.g., TCO-BSA) in a reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

    • Prepare stock solutions of this compound and Cy3-tetrazine in anhydrous DMSO.

    • Add a 3 to 5-fold molar excess of the tetrazine probe to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove excess, unreacted dye from the labeled protein using size-exclusion chromatography (SEC) with a resin appropriate for the protein's molecular weight (e.g., Sephadex G-25).

    • Elute with PBS and collect the protein-containing fractions, identified by absorbance at 280 nm.

  • Quantification and Analysis:

    • Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the λmax of the dye (~555 nm for TAMRA, ~550 nm for Cy3).

    • Calculate the protein concentration and the Degree of Labeling (DOL).

    • Prepare solutions of each labeled protein conjugate at identical concentrations in PBS.

    • Measure the fluorescence emission intensity for each sample using a plate reader or fluorometer, exciting at the appropriate wavelength for each dye.

  • Data Interpretation:

    • Directly compare the background-corrected fluorescence intensity values. The probe yielding a higher intensity under identical concentration and instrument settings is considered brighter in this specific application.

Conclusion

While calculated photophysical properties suggest Cy3-tetrazine offers higher intrinsic brightness than This compound , the optimal choice depends on the specific experimental context. TAMRA's known photostability is a significant advantage for demanding imaging applications. Conversely, Cy3's pH insensitivity and higher hydrophilicity may be preferable for experiments involving variable buffer conditions or sensitive proteins. Researchers are encouraged to perform direct, application-specific comparisons to determine the most suitable probe for their needs.

References

Assessing the Purity of TAMRA-PEG3-Me-Tet Labeled Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of fluorescently labeled peptides is paramount for the accuracy and reproducibility of experimental results. This guide provides an objective comparison of TAMRA-PEG3-Me-Tet labeled peptides with alternative fluorescently tagged peptides, supported by experimental data. We offer detailed methodologies for key analytical techniques and visualizations to clarify experimental workflows.

The purity of a this compound labeled peptide is a critical quality attribute that can significantly impact a wide range of applications, from in vitro binding assays to in vivo imaging. Impurities, such as unlabeled peptides, peptides with incomplete labeling, or byproducts from the synthesis and purification process, can lead to inaccurate quantification, reduced signal-to-noise ratios, and misleading biological interpretations. Therefore, rigorous assessment of purity is a crucial step in the validation of any labeled peptide.

Comparing this compound with Alternative Fluorophores

While TAMRA (Tetramethylrhodamine) is a widely used and cost-effective fluorophore, a variety of alternative dyes are available, each with its own set of photophysical properties. The choice of fluorophore can influence not only the brightness and photostability of the labeled peptide but also its susceptibility to purification challenges and potential interactions with biological systems.[1]

Below is a comparison of the key photophysical properties of TAMRA and some common alternatives.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldKey AdvantagesKey Disadvantages
TAMRA ~555~580~90,0000.3 - 0.5Cost-effective, well-established chemistry.[1]pH sensitive, moderate photostability.[1][2]
Alexa Fluor 488 ~490~525~71,0000.92High photostability, bright, pH insensitive.[1]Higher cost.
Alexa Fluor 555 ~555~565~150,0000.1Very bright, highly photostable.Higher cost.
Cy3 ~550~570~150,000~0.15Bright, relatively photostable.Can be prone to ozone-mediated degradation.
FITC ~494~520~80,0000.32Inexpensive.pH sensitive, prone to photobleaching.

The Role of the PEG3 Linker

The inclusion of a three-unit polyethylene glycol (PEG) linker, as in this compound, offers several advantages. The PEG linker increases the hydrophilicity of the often-hydrophobic dye, which can improve the solubility of the labeled peptide and reduce aggregation. It also provides a flexible spacer arm, which can minimize steric hindrance between the dye and the peptide, potentially preserving the peptide's biological activity. However, the dispersity of PEG chains can lead to peak broadening in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which can complicate purity assessment.

Experimental Protocols for Purity Assessment

The two primary methods for assessing the purity of this compound labeled peptides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

Protocol 1: Purity Analysis by RP-HPLC

RP-HPLC is the workhorse for determining the purity of labeled peptides by separating the main product from impurities based on hydrophobicity.

Materials:

  • This compound labeled peptide sample

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV-Vis or photodiode array (PDA) detector

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in a small volume of Solvent A or a mixture of Solvent A and B. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A and 5% Solvent B) for at least 15-20 minutes at a flow rate of 1 mL/min.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Elution Gradient: Run a linear gradient from low to high concentration of Solvent B over a set time (e.g., 5% to 95% Solvent B over 30 minutes) at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at two wavelengths: 220 nm for the peptide backbone and ~555 nm for the TAMRA label.

  • Data Analysis: A pure labeled peptide should exhibit a single, sharp, symmetrical peak that absorbs at both wavelengths. Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. A purity of >95% is generally considered acceptable for most research applications.

Protocol 2: Identity Confirmation by Mass Spectrometry

Mass spectrometry is used to confirm the identity of the labeled peptide by verifying its molecular weight.

Materials:

  • HPLC-purified this compound labeled peptide fraction

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Appropriate matrix for MALDI-TOF (e.g., sinapinic acid) or solvent for ESI-MS (e.g., 50% acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation (for ESI-MS): Dilute the HPLC-purified fraction in the ESI-MS solvent to a final concentration of approximately 1-10 pmol/µL.

  • Sample Preparation (for MALDI-TOF): Mix the HPLC-purified fraction with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Mass Spectrometry Analysis: Acquire the mass spectrum of the sample.

  • Data Analysis: Compare the experimentally observed molecular weight with the theoretically calculated molecular weight of the this compound labeled peptide. The observed mass should be within a small tolerance (typically <0.5 Da) of the calculated mass.

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.

Purity_Assessment_Workflow cluster_synthesis Peptide Synthesis & Labeling cluster_analysis Purity Analysis cluster_results Data Interpretation start Start: Crude Labeled Peptide purification Purification start->purification hplc RP-HPLC Analysis purification->hplc ms Mass Spectrometry hplc->ms Collect Peak Fraction purity_calc Calculate % Purity hplc->purity_calc mw_confirm Confirm Molecular Weight ms->mw_confirm final_product Pure Labeled Peptide purity_calc->final_product mw_confirm->final_product

Caption: Workflow for the purity assessment of a TAMRA-labeled peptide.

Logical Relationships in Purity Assessment

The combination of RP-HPLC and Mass Spectrometry provides a comprehensive assessment of both the purity and identity of the labeled peptide.

Purity_Identity_Logic cluster_methods Analytical Methods cluster_assessment Purity & Identity Assessment cluster_conclusion Conclusion hplc RP-HPLC purity Purity (%) hplc->purity Peak Integration ms Mass Spectrometry identity Molecular Weight ms->identity Mass Measurement conclusion Validated Labeled Peptide purity->conclusion identity->conclusion

Caption: Logical relationship between analytical methods and purity/identity confirmation.

Quantitative Data Summary

Labeled Peptide TypeTypical Purity after HPLC (%)Common Impurities Identified by Mass Spectrometry
TAMRA-PEG-Peptide >95%Unlabeled peptide, di-labeled peptide, deletion sequences, products of side reactions (e.g., oxidation of methionine).
Alexa Fluor-PEG-Peptide >95%Unlabeled peptide, di-labeled peptide, hydrolyzed dye.
Cy-PEG-Peptide >95%Unlabeled peptide, di-labeled peptide, dye isomers.
FITC-PEG-Peptide >90-95%Unlabeled peptide, di-labeled peptide, products of reaction with sulfhydryl groups.

Note: The purity values and common impurities listed are representative and can vary. It is essential to perform a thorough analysis of each batch of labeled peptide.

Conclusion

The assessment of purity for this compound labeled peptides is a critical step to ensure the reliability of research data. While TAMRA remains a popular choice due to its cost-effectiveness, alternative dyes may offer advantages in specific applications. A combination of RP-HPLC for purity determination and mass spectrometry for identity confirmation is the gold standard for validating these critical research tools. The inclusion of a PEG linker generally aids in solubility but can introduce complexities in chromatographic analysis that must be considered. By following rigorous analytical protocols, researchers can be confident in the quality of their labeled peptides and the integrity of their experimental outcomes.

References

A Comparative Analysis of PEG Linkers for TAMRA-Tetrazine Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the efficacy and safety of bioconjugates. Tetrazine-functionalized molecules, such as 5-TAMRA-Tetrazine, are widely utilized for their ability to participate in rapid and specific bioorthogonal "click" chemistry reactions with trans-cyclooctene (TCO). The incorporation of polyethylene glycol (PEG) linkers of varying lengths offers a powerful method to modulate the physicochemical and pharmacokinetic properties of the final TAMRA-conjugate. This guide provides an objective comparison of different PEG linkers for TAMRA-tetrazine, supported by experimental data and detailed protocols, to aid in the selection of the optimal linker for your research needs.

The length of the PEG linker directly impacts several key characteristics of a TAMRA-tetrazine probe, including its solubility, reaction kinetics, and in vivo behavior. Understanding these relationships is crucial for designing effective bioconjugation strategies, from fluorescent labeling to pre-targeted imaging and drug delivery.[1]

Data Presentation: Comparative Performance of TAMRA-Tetrazine PEG Linkers

The following tables summarize the general trends and quantitative data observed for key performance parameters with increasing PEG linker length on tetrazine probes. While specific data for a direct comparison of TAMRA-tetrazine with a full range of PEG linkers (PEG4, PEG8, PEG12, etc.) is not available in a single comprehensive study, the data presented is based on established principles and findings from studies on various tetrazine-PEG conjugates.[1]

Table 1: Influence of PEG Linker Length on Physicochemical and Pharmacokinetic Properties

Performance ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG11, PEG12)Data Highlights & Citations
Lipophilicity (logD) HighModerateLowProbes without PEG linkers are generally more lipophilic. Increasing PEG length enhances hydrophilicity.[1]
Blood Clearance FastSlowerSlowestPEGylation significantly prolongs the circulation time of the probe. A probe without a PEG linker showed a blood clearance half-life of 5.4 min, compared to significantly longer half-lives for PEG-linked probes.[1]
Tumor Uptake VariablePotentially ImprovedCan be ReducedWhile PEGylation can enhance circulation time, excessively long linkers might sterically hinder the reaction with the TCO-modified target, potentially reducing tumor uptake.[1]
Reaction Kinetics FastSlightly ReducedPotentially ReducedWhile the intrinsic reactivity of the tetrazine core is the primary driver of kinetics, very long PEG chains can introduce steric hindrance, which may slightly reduce the reaction rate with TCO.

Table 2: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties

Bioconjugate PropertyShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG12, PEG24)Rationale
Drug-to-Antibody Ratio (DAR) May be lowerCan achieve higher DARLonger, more flexible linkers can reduce steric hindrance between the payload and the antibody surface, potentially allowing for more efficient conjugation.
Hydrophilicity Moderate IncreaseSignificant IncreaseThe hydrophilic nature of the PEG chain improves the overall solubility of the ADC, which is particularly important for hydrophobic drug payloads.
In Vitro Plasma Stability Generally StableMay show enhanced stabilityThe PEG linker can shield the linker-drug from enzymatic degradation in plasma.
Tumor Penetration Potentially better for smaller conjugatesMay be hindered for very large conjugatesThe overall size of the ADC can influence its ability to penetrate dense tumor tissue.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the key experiments involved in the comparison of different length PEG spacers in TAMRA-tetrazine linkers.

Protocol 1: Conjugation of TAMRA-Tetrazine-PEG-NHS Ester to an Antibody

This protocol describes the conjugation of a TAMRA-Tetrazine-PEGn-NHS ester (where n = 4, 8, 12, etc.) to an antibody.

Materials:

  • Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.

  • TAMRA-Tetrazine-PEGn-NHS ester dissolved in anhydrous DMSO to a stock concentration of 10 mg/mL.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns or dialysis cassettes.

Procedure:

  • Preparation: Allow the TAMRA-Tetrazine-PEGn-NHS ester to warm to room temperature before opening to prevent moisture condensation.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved TAMRA-Tetrazine-PEGn-NHS ester to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography using a desalting column or by dialysis against PBS.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The average number of TAMRA-tetrazine-PEG linker molecules conjugated to each antibody can be determined using UV-Vis spectroscopy.

UV-Vis Spectroscopy Method:

  • Measure the absorbance of the purified antibody-TAMRA conjugate solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for TAMRA (typically ~555 nm).

  • Calculate the concentration of the antibody and the TAMRA-linker using their respective molar extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the TAMRA-linker to the antibody.

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the antibody-TAMRA conjugate in plasma over time.

Procedure:

  • Incubate the antibody-TAMRA conjugate in plasma (e.g., human, mouse) at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma sample.

  • Analyze the aliquots by a suitable method, such as size-exclusion chromatography (SEC-HPLC) or ELISA, to determine the amount of intact conjugate remaining.

  • The stability is often reported as the percentage of intact conjugate remaining over time.

Mandatory Visualization

G cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_product Product TAMRA_Tz TAMRA-Tetrazine-PEGn IEDDA Inverse Electron-Demand Diels-Alder (iEDDA) Cycloaddition TAMRA_Tz->IEDDA TCO_mol TCO-modified Biomolecule TCO_mol->IEDDA Conjugate Stable TAMRA-Biomolecule Conjugate IEDDA->Conjugate Retro-Diels-Alder N2 N2 (gas) IEDDA->N2 Elimination

Caption: Bioorthogonal conjugation via iEDDA reaction.

G start Start: Select TAMRA-Tz with different PEG linkers (PEG4, PEG8, PEG12) conjugation Antibody Conjugation (Protocol 1) start->conjugation purification Purification (SEC or Dialysis) conjugation->purification characterization Characterization purification->characterization dar DAR Determination (Protocol 2) characterization->dar stability In Vitro Stability (Protocol 3) characterization->stability functional_assay Functional Assay (e.g., Cell Binding) characterization->functional_assay comparison Comparative Analysis of Performance Metrics dar->comparison stability->comparison functional_assay->comparison end End: Optimal Linker Selection comparison->end

Caption: Experimental workflow for linker comparison.

G PEG_Length PEG Linker Length Hydrophilicity Hydrophilicity (Solubility) PEG_Length->Hydrophilicity Circulation_Time In Vivo Circulation Time PEG_Length->Circulation_Time Steric_Hindrance Steric Hindrance PEG_Length->Steric_Hindrance Hydrophilicity->Circulation_Time positively correlates Reactivity Reaction Kinetics (with TCO) Steric_Hindrance->Reactivity negatively impacts Tumor_Penetration Tumor Penetration Steric_Hindrance->Tumor_Penetration negatively impacts

Caption: Interplay of PEG linker properties.

References

A Comparative Guide to the Specificity of TAMRA-PEG3-Me-Tetrazine in Cell Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TAMRA-PEG3-Me-Tetrazine for bioorthogonal cell labeling. We will delve into its specificity, compare its performance against alternative methods, and provide detailed experimental protocols and supporting data to aid in your research and development endeavors.

Introduction to Bioorthogonal Tetrazine Ligation

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained dienophile, most commonly a trans-cyclooctene (TCO). This "tetrazine ligation" is renowned for its exceptionally fast reaction kinetics, high specificity, and biocompatibility, making it an invaluable tool for labeling and tracking biomolecules in real-time.[1][2]

The TAMRA-PEG3-Me-Tetrazine probe combines three key components:

  • TAMRA (Tetramethylrhodamine): A bright and photostable rhodamine-based fluorophore.

  • PEG3 Linker: A short polyethylene glycol spacer that enhances water solubility and minimizes steric hindrance.

  • Methyl-Tetrazine (Me-Tet): A stable and highly reactive tetrazine derivative that specifically ligates with TCO-modified molecules. Disubstituted tetrazines like Me-Tet generally offer greater stability in cellular environments compared to monosubstituted versions.[3]

Specificity and Performance Comparison

The specificity of the TAMRA-PEG3-Me-Tetrazine probe is rooted in the unique and rapid reaction between the tetrazine and TCO moieties. This reaction is highly selective and does not cross-react with other functional groups present in complex biological milieu, such as amines or thiols.[1] Many tetrazine-dye conjugates also exhibit fluorogenicity, where the fluorescence of the dye is quenched by the tetrazine and increases significantly upon reaction with the TCO, leading to a higher signal-to-noise ratio.

Comparison with Alternative Bioorthogonal Reactions

The tetrazine ligation stands out among other bioorthogonal chemistries due to its superior kinetics. This allows for efficient labeling at very low, nanomolar concentrations, which is crucial for minimizing potential toxicity and off-target effects in live-cell applications.

Reaction Typical Second-Order Rate Constant (M⁻¹s⁻¹) Biocompatibility Key Features
Tetrazine-TCO Ligation 10³ - 10⁷ExcellentExtremely fast, catalyst-free, fluorogenic potential.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) 10⁻¹ - 10¹ExcellentCatalyst-free, widely used, but slower kinetics than tetrazine ligation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 10² - 10³ModerateRequires a copper catalyst which can be toxic to cells, limiting in vivo use.
Staudinger Ligation 10⁻³ - 10⁻²GoodOne of the first bioorthogonal reactions, but suffers from very slow kinetics.
Comparison of Tetrazine-Fluorophore Probes

The choice of fluorophore is critical for imaging applications. While TAMRA is a robust and widely used dye, several alternatives offer different spectral properties and performance characteristics.

Probe Typical Excitation Max (nm) Typical Emission Max (nm) Fluorescence Turn-On Ratio Notes
Me-Tet-TAMRA ~553~580Low (~1)Bright and photostable, but not highly fluorogenic.
Me-Tet-ATTO488 ~502~522High (~25)Excellent fluorogenicity in the green spectrum.
Me-Tet-ATTO655 ~663~682Moderate (~6)Bright far-red dye suitable for in vivo imaging.
H-Tet-SiR ~652~672Moderate to HighSilicon-rhodamine dye with excellent cell permeability and far-red emission.
Me-Tet-BODIPY VariesVariesVery High (>1000)Can achieve extremely high turn-on ratios through Through-Bond Energy Transfer (TBET).

Note: Turn-on ratios can vary based on the specific linker and tetrazine isomer.

Experimental Protocols

Protocol 1: Antibody Modification with TCO-NHS Ester

This protocol describes the initial step of modifying a targeting antibody with TCO groups, preparing it for ligation with the tetrazine probe.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS).

  • Anhydrous DMSO.

  • Quenching Buffer (1 M Tris-HCl, pH 8.0).

  • Spin desalting columns.

Procedure:

  • Prepare TCO-NHS Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in DMSO to a concentration of 10 mM.

  • Conjugation: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

  • Incubation: Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions. The TCO-modified antibody is now ready for cell labeling.

Protocol 2: Validation of TAMRA-PEG3-Me-Tetrazine Specificity in Cell Labeling

This protocol details the labeling of cells targeted by the TCO-modified antibody and includes essential controls to validate specificity.

Materials:

  • Adherent or suspension cells expressing the target of interest.

  • Complete cell culture medium.

  • TCO-modified antibody (from Protocol 1).

  • TAMRA-PEG3-Me-Tetrazine.

  • Unlabeled methyl-tetrazine (for competition control).

  • PBS and/or imaging buffer.

  • Fixative (e.g., 4% paraformaldehyde), if required.

Procedure:

  • Cell Preparation: Plate cells and grow to a suitable confluency.

  • Primary Labeling: Incubate cells with the TCO-modified antibody at a predetermined optimal concentration in culture medium for 1-2 hours at 37°C.

  • Washing: Gently wash the cells three times with PBS to remove any unbound antibody.

  • Fluorophore Ligation: Incubate the cells with 1-5 µM TAMRA-PEG3-Me-Tetrazine in culture medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove the unbound tetrazine probe.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for TAMRA (e.g., TRITC/Cy3 channel).

Control Experiments for Specificity Validation:

  • No TCO Control: Follow the main protocol but incubate cells with a non-TCO-modified antibody before adding TAMRA-PEG3-Me-Tetrazine. This checks for non-specific binding of the tetrazine probe to cells.

  • No Tetrazine Control: Incubate cells with the TCO-modified antibody but add only buffer/DMSO instead of the TAMRA-PEG3-Me-Tetrazine. This measures cellular autofluorescence.

  • Competition Control: Before step 4, pre-incubate the TCO-antibody-labeled cells with a 50- to 100-fold excess of unlabeled methyl-tetrazine for 30 minutes. Then, add the TAMRA-PEG3-Me-Tetrazine. A significant reduction in fluorescence compared to the main experiment confirms that labeling is specific to the TCO target.

Visualized Workflows and Pathways

To further clarify the processes described, the following diagrams illustrate the key chemical reaction and experimental workflows.

Tetrazine_Ligation cluster_reactants Reactants cluster_product Product Tet TAMRA-PEG3-Me-Tetrazine Product Labeled Antibody (Stable Dihydropyridazine) Tet->Product IEDDA Cycloaddition TCO TCO-Antibody TCO->Product N2 N₂ Gas Product->N2 Retro-Diels-Alder Elimination

Caption: The bioorthogonal tetrazine-TCO ligation reaction mechanism.

Specificity_Validation_Workflow cluster_prep Preparation cluster_groups Experimental & Control Groups cluster_final Analysis Start Seed Cells TCO_Ab Incubate with TCO-Antibody Start->TCO_Ab Wash1 Wash Cells (x3) TCO_Ab->Wash1 Exp Experimental: + TAMRA-Tetrazine Wash1->Exp Ctrl_NoTCO Control 1: No TCO-Ab, + TAMRA-Tetrazine Wash1->Ctrl_NoTCO Ctrl_Comp Control 2: + Unlabeled Tetrazine, + TAMRA-Tetrazine Wash1->Ctrl_Comp Wash2 Wash Cells (x3) Exp->Wash2 Ctrl_NoTCO->Wash2 Ctrl_Comp->Wash2 Image Fluorescence Imaging Wash2->Image

Caption: Experimental workflow for validating labeling specificity.

Logic_Comparison cluster_Tz Tetrazine Ligation cluster_SPAAC SPAAC cluster_CuAAC CuAAC Title Bioorthogonal Chemistries Tz_Rate Kinetics: Very Fast (10³-10⁷ M⁻¹s⁻¹) SPAAC_Rate Kinetics: Moderate (10⁻¹-10¹ M⁻¹s⁻¹) Tz_Bio Catalyst-Free CuAAC_Rate Kinetics: Fast (10²-10³ M⁻¹s⁻¹) SPAAC_Bio Catalyst-Free CuAAC_Bio Requires Copper (Toxic)

Caption: Comparison of key features of bioorthogonal reactions.

References

A Researcher's Guide to Tetrazine Dye Reaction Kinetics for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal reaction is critical for the success of applications ranging from in vivo imaging to targeted drug delivery. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), has become a cornerstone of this field due to its exceptionally fast kinetics and high specificity.[1][2] This guide provides a comparative analysis of the reaction kinetics of different tetrazine dyes, supported by experimental data and detailed protocols to aid in the selection of the optimal tetrazine for a given application.

The speed of the IEDDA reaction, quantified by the second-order rate constant (k₂), is a paramount performance indicator, particularly for experiments involving low reactant concentrations or rapid biological processes.[2] These reaction rates can be finely tuned by modifying the substituents on the tetrazine ring. Electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups slow it down.[3][4] This tunability allows for the design of reactions with a wide range of kinetics to suit specific experimental needs, including staged labeling experiments.

Comparative Reaction Kinetics of Tetrazine Dyes

The following table summarizes the second-order rate constants for the reaction of various 3,6-disubstituted-1,2,4,5-tetrazines with common dienophiles. This data, compiled from the literature, highlights the significant impact of substitution on the reaction kinetics.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) M⁻¹s⁻¹
3,6-di(2-pyridyl)-s-tetrazineTCO~26,000
3-methyl-6-phenyl-tetrazineTCO~3,300
3,6-diphenyl-s-tetrazineTCO~2,000
H-Tetrazine (unsubstituted)TCO~6,000
Me-Tetrazine (monosubstituted)TCO~300
3,6-di(2-pyridyl)-s-tetrazineNorbornene~1.0
H-Tetrazine (unsubstituted)Norbornene~0.2

Note: Reaction rates are influenced by factors such as the specific dienophile derivative, solvent, and temperature. The values presented here are for comparative purposes.

Visualizing the Reaction and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the IEDDA reaction mechanism and a typical experimental workflow for determining reaction kinetics.

IEDDA_Mechanism Tetrazine Tetrazine (Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition Dienophile Dienophile (e.g., TCO) Dienophile->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Kinetic_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Monitoring cluster_analysis 3. Data Analysis Stock_Tetrazine Prepare Tetrazine Stock Solution Mix Mix Reactants in Spectrophotometer Stock_Tetrazine->Mix Stock_Dienophile Prepare Dienophile Stock Solution Stock_Dienophile->Mix Monitor Monitor Absorbance Decrease Over Time Mix->Monitor Fit_Data Fit Data to Kinetic Model Monitor->Fit_Data Calculate_k2 Calculate Second-Order Rate Constant (k₂) Fit_Data->Calculate_k2

General workflow for determining tetrazine reaction kinetics via UV-Vis spectrophotometry.

Experimental Protocols

Accurate and reproducible kinetic data are essential for the rational selection of bioorthogonal reagents. Below are detailed methodologies for determining the reaction kinetics of tetrazine dyes.

Protocol 1: Determination of Second-Order Rate Constants using UV-Vis Spectrophotometry

This protocol outlines the measurement of reaction kinetics by monitoring the disappearance of the characteristic absorbance of the tetrazine chromophore.

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of the dienophile (e.g., TCO derivative) at a concentration at least 10-fold higher than the tetrazine (e.g., 20 mM in DMSO) to ensure pseudo-first-order conditions. c. Equilibrate a suitable reaction buffer (e.g., PBS, pH 7.4) to the desired temperature (e.g., 37°C).

2. Instrumentation Setup: a. Set a UV-Vis spectrophotometer to monitor the absorbance at the λmax of the tetrazine, typically between 510 and 540 nm. b. For very fast reactions, a stopped-flow spectrophotometer is recommended.

3. Kinetic Measurement: a. Dilute the dienophile stock solution in the pre-warmed reaction buffer to the final desired concentration in a cuvette. b. Initiate the reaction by adding a small volume of the tetrazine stock solution to the cuvette and mix rapidly. c. Immediately begin recording the absorbance at the tetrazine's λmax at regular intervals until the reaction is complete.

4. Data Analysis: a. Plot the absorbance versus time. b. Fit the resulting decay curve to a pseudo-first-order exponential decay equation to determine the observed rate constant (k_obs). c. Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the dienophile.

Protocol 2: Analysis of Reaction Kinetics by LC-MS

For reactions that are difficult to monitor by UV-Vis spectroscopy, LC-MS can be used to determine the concentrations of reactants and products over time.

1. Reaction Setup: a. In a thermostated vial, combine the tetrazine and dienophile in a suitable solvent at known concentrations.

2. Time-Course Sampling: a. At predetermined time points, withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction in the aliquot, for instance, by rapid dilution with a cold solvent.

3. LC-MS Analysis: a. Analyze the quenched samples by LC-MS to determine the concentrations of the remaining reactants and the formed product.

4. Data Analysis: a. Plot the concentration of a reactant or product as a function of time. b. Fit the data to the appropriate second-order rate law to determine the second-order rate constant (k₂).

By understanding the factors that influence tetrazine reaction kinetics and employing standardized experimental protocols, researchers can make informed decisions in selecting the most suitable tetrazine dye for their specific bioorthogonal chemistry applications.

References

A Head-to-Head Comparison of TAMRA-PEG3-Me-Tetrazine for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and molecular biology, the quality of chemical probes is paramount. TAMRA-PEG3-Me-Tetrazine is a vital tool for bioorthogonal labeling, enabling the precise tracking and imaging of biomolecules. Its performance hinges on key attributes: purity, reactivity, and stability. This guide provides a framework for comparing this reagent from different suppliers, offering standardized protocols for in-house validation and presenting a summary of publicly available product specifications.

Key Performance Indicators: A Comparative Overview

The utility of TAMRA-PEG3-Me-Tetrazine in demanding applications, such as live-cell imaging and proteomics, is directly influenced by its quality. Below is a summary of typical product specifications as advertised by various suppliers. It is important to note that these values may vary between batches, and researchers should always refer to the Certificate of Analysis (CoA) for specific lot data.

SupplierPurity SpecificationMolecular Weight ( g/mol )Storage Conditions
BroadPharm >95%775.85-20°C
MedChemExpress >98%816.9-20°C (powder), -80°C (in solvent)
Vector Labs Not specified846.92-20°C
Click Chemistry Tools >95%775.85-20°C

Note: The seemingly different molecular weights may be due to the suppliers reporting the mass of different salt forms or the inclusion of counter-ions. Always verify the exact chemical structure provided by the supplier.

Experimental Protocols for Head-to-Head Comparison

To facilitate a rigorous in-house comparison of TAMRA-PEG3-Me-Tetrazine from different suppliers, the following detailed experimental protocols are provided. These protocols are designed to assess the critical performance attributes of purity, reactivity, and stability.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the TAMRA-PEG3-Me-Tetrazine conjugate and identify the presence of any fluorescent impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a fluorescence detector is required.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the TAMRA-PEG3-Me-Tetrazine from each supplier in anhydrous DMSO.

    • Dilute the stock solution to a working concentration of 10 µg/mL in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection:

      • Excitation: 546 nm

      • Emission: 579 nm

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Reactivity Assessment: Kinetics of Tetrazine-TCO Ligation

Objective: To quantify the reaction rate of TAMRA-PEG3-Me-Tetrazine with a trans-cyclooctene (TCO) derivative.

Methodology:

  • Instrumentation: A UV-Vis spectrophotometer or a plate reader capable of kinetic measurements.

  • Reagents:

    • TAMRA-PEG3-Me-Tetrazine solutions (100 µM in PBS, pH 7.4) from each supplier.

    • A TCO-containing molecule (e.g., TCO-PEG4-amine) solution (1 mM in PBS, pH 7.4).

  • Procedure:

    • In a quartz cuvette or a 96-well plate, add the TAMRA-PEG3-Me-Tetrazine solution.

    • Initiate the reaction by adding the TCO-PEG4-amine solution (a 10-fold excess is recommended to ensure pseudo-first-order kinetics).

    • Immediately begin monitoring the decrease in absorbance of the tetrazine chromophore at its characteristic wavelength (typically around 520 nm) over time.

  • Data Analysis:

    • Plot the absorbance at 520 nm versus time.

    • Fit the data to a one-phase exponential decay curve to determine the observed rate constant (k_obs).

    • The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of the TCO reagent.

Stability Assessment in Aqueous Buffer

Objective: To evaluate the stability of the TAMRA-PEG3-Me-Tetrazine in a physiologically relevant buffer over time.

Methodology:

  • Instrumentation: HPLC with a fluorescence detector.

  • Procedure:

    • Prepare a 10 µg/mL solution of TAMRA-PEG3-Me-Tetrazine from each supplier in PBS (pH 7.4).

    • Incubate the solutions at 37°C in the dark.

    • At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot of each solution.

    • Analyze the aliquots by HPLC using the purity assessment protocol described above.

  • Data Analysis:

    • For each time point, calculate the percentage of the intact TAMRA-PEG3-Me-Tetrazine remaining.

    • Plot the percentage of intact probe versus time to compare the degradation rates of the products from different suppliers.

Visualizing Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the key workflows.

experimental_workflow_purity cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Dissolve in DMSO (1 mg/mL) prep2 Dilute in Mobile Phase (10 µg/mL) prep1->prep2 hplc_inject Inject Sample prep2->hplc_inject hplc_separate C18 Reversed-Phase Separation hplc_inject->hplc_separate hplc_detect Fluorescence Detection (Ex: 546 nm, Em: 579 nm) hplc_separate->hplc_detect analysis1 Integrate Peak Areas hplc_detect->analysis1 analysis2 Calculate % Purity analysis1->analysis2

Caption: Workflow for Purity Assessment by HPLC.

experimental_workflow_reactivity cluster_reaction Reaction Setup cluster_measurement Kinetic Measurement cluster_data_analysis Data Analysis react1 TAMRA-PEG3-Me-Tet Solution (100 µM) mix Mix in Cuvette/Plate react1->mix react2 TCO-Derivative Solution (1 mM) react2->mix measure Monitor Absorbance Decrease at 520 nm mix->measure analysis1 Plot Absorbance vs. Time measure->analysis1 analysis2 Fit to Exponential Decay analysis1->analysis2 analysis3 Calculate Rate Constant (k) analysis2->analysis3

Caption: Workflow for Reactivity Assessment.

signaling_pathway_stability start Prepare 10 µg/mL Solution in PBS (pH 7.4) incubate Incubate at 37°C in the dark start->incubate timepoint Take Aliquots at 0, 2, 4, 8, 24, 48h incubate->timepoint analyze Analyze by HPLC timepoint->analyze calculate Calculate % Intact Probe analyze->calculate plot Plot % Intact Probe vs. Time calculate->plot

Caption: Logical Flow for Stability Assessment.

A Comparative Guide to the Cross-Reactivity of TAMRA-PEG3-Me-Tetrazine in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and tracking of biomolecules in their native environments. Among the arsenal of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained alkenes has gained prominence due to its exceptionally fast reaction kinetics. This guide provides an objective comparison of TAMRA-PEG3-Me-Tetrazine, a fluorescently labeled methyl-tetrazine derivative, with common alternatives, focusing on cross-reactivity and performance, supported by experimental data.

Performance Comparison of Bioorthogonal Chemistries

The choice of a bioorthogonal reaction pair is critical and depends on a balance of reactivity, stability, and specificity. The methyl-substituted tetrazine in TAMRA-PEG3-Me-Tetrazine offers enhanced stability compared to its hydrogen-substituted counterparts, a crucial factor for experiments requiring longer incubation times.[1] The primary alternatives to tetrazine ligation are copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), with the latter being more prevalent for live-cell applications due to the cytotoxicity of copper.

Table 1: Quantitative Comparison of Reaction Kinetics

Bioorthogonal ReactionDienophile/AlkyneDiene/AzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Tetrazine Ligation (iEDDA) trans-cyclooctene (TCO)Methyl-Tetrazine ~1,000 - 30,000[1][2]
sTCOMethyl-Tetrazine >80,000[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Dibenzocyclooctyne (DBCO)Azide~1
Bicyclononyne (BCN)Azide~0.1 - 1

Note: Reaction rates can be influenced by the specific dienophile, solvent, and temperature. The inclusion of a PEG linker, such as in TAMRA-PEG3-Me-Tetrazine, generally enhances aqueous solubility without significantly impacting the intrinsic reactivity of the tetrazine moiety.

Cross-Reactivity and Mutual Orthogonality

A key consideration in complex biological systems, especially for dual-labeling experiments, is the potential for cross-reactivity between different bioorthogonal pairs. The tetrazine-TCO iEDDA and the DBCO-azide SPAAC reactions are widely considered to be mutually orthogonal, meaning they can be performed simultaneously without interfering with each other.[4] This orthogonality is fundamental for multi-target imaging and analysis.

Potential Side Reactions:

  • Tetrazines: While generally stable, especially methyl-substituted derivatives, tetrazines can be susceptible to degradation by some biological nucleophiles, such as thiols, although this is less of a concern for more stable derivatives. Electron-withdrawing substituents on the tetrazine ring can increase reactivity but may also decrease stability in aqueous media.

  • Strained Alkynes (e.g., DBCO): These can be prone to thiol-ene addition in the highly reductive intracellular environment, which contains high concentrations of free thiols like glutathione.

Table 2: Stability of Bioorthogonal Reagents in Biological Media

ReagentStability in Aqueous Media (e.g., DMEM with 10% FBS)Key Considerations
Methyl-Tetrazine HighGenerally stable for extended periods, making it suitable for long-term experiments.
Hydrogen-TetrazineLower, prone to degradationFaster kinetics but may not be suitable for long incubation times.
DBCOModerateCan exhibit some degradation over time.
AzideHighVery stable under most biological conditions.

Experimental Protocols

Reproducible and comparable data are essential for the rational selection of labeling reagents. Below are detailed methodologies for key experiments cited in the comparison.

Protocol 1: Determination of Second-Order Rate Constant (k₂) by Stopped-Flow Spectrophotometry

This method is suitable for measuring the rapid kinetics of the tetrazine-TCO ligation.

1. Reagent Preparation: a. Prepare a stock solution of TAMRA-PEG3-Me-Tetrazine (e.g., 1 mM in DMSO). b. Prepare a stock solution of a TCO derivative (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).

2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C). b. Load the TAMRA-PEG3-Me-Tetrazine and TCO solutions into separate syringes of the instrument. c. Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 520-540 nm) over time. d. Record the absorbance decay trace.

3. Data Analysis: a. Fit the absorbance decay data to a single-exponential decay function to obtain the observed rate constant (k_obs). b. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative: k₂ = k_obs / [TCO] .

Protocol 2: Assessment of Stability in Biological Media

This protocol evaluates the stability of the tetrazine probe in a simulated biological environment.

1. Sample Preparation: a. Prepare a stock solution of TAMRA-PEG3-Me-Tetrazine in DMSO. b. Dilute the stock solution into pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS) to a final concentration of approximately 10 µM.

2. Incubation: a. Aliquot the mixture into separate vials for each time point (e.g., 0, 2, 6, 12, 24, 48 hours). b. Incubate the vials at 37°C in a cell culture incubator.

3. Sample Quenching and Analysis: a. At each time point, quench the reaction by adding an equal volume of cold acetonitrile. b. Centrifuge the samples to precipitate proteins. c. Analyze the supernatant by LC-MS to quantify the amount of remaining TAMRA-PEG3-Me-Tetrazine.

4. Data Analysis: a. Plot the percentage of the remaining tetrazine derivative against time to determine its stability profile.

Protocol 3: Cross-Reactivity (Mutual Orthogonality) Assay

This protocol is designed to experimentally verify the mutual orthogonality of tetrazine ligation and SPAAC.

1. Reagent Preparation: a. Synthesize or obtain a dual-functionalized molecule containing both a TCO and a DBCO moiety. b. Prepare stock solutions of TAMRA-PEG3-Me-Tetrazine and an azide-functionalized fluorescent dye with a distinct emission spectrum (e.g., a Cy5-azide).

2. Reaction Setup: a. In a reaction vessel, combine the dual-functionalized TCO-DBCO molecule with equimolar amounts of TAMRA-PEG3-Me-Tetrazine and the Cy5-azide. b. Incubate the reaction mixture under physiological conditions (e.g., PBS, pH 7.4, 37°C) for a defined period.

3. Analysis: a. Analyze the reaction products using LC-MS to identify and quantify the formation of the tetrazine-TCO product and the azide-DBCO product. b. The absence or negligible amount of cross-reaction products (e.g., tetrazine-DBCO or azide-TCO) confirms the mutual orthogonality of the two reactions.

Visualizing Bioorthogonal Workflows

Diagrams can clarify complex experimental workflows and the underlying principles of bioorthogonal chemistry.

G cluster_0 Tetrazine Ligation Workflow cluster_1 SPAAC Workflow (Alternative) TAMRA_Tetrazine TAMRA-PEG3-Me-Tetrazine Labeled_Product_Tz Fluorescently Labeled Biomolecule TAMRA_Tetrazine->Labeled_Product_Tz iEDDA TCO_Biomolecule TCO-modified Biomolecule TCO_Biomolecule->Labeled_Product_Tz Azide_Dye Azide-Dye Labeled_Product_Az Fluorescently Labeled Biomolecule Azide_Dye->Labeled_Product_Az SPAAC DBCO_Biomolecule DBCO-modified Biomolecule DBCO_Biomolecule->Labeled_Product_Az

Bioorthogonal Labeling Strategies.

G Start Dual-labeled Experiment Introduce_Probes Introduce TAMRA-PEG3-Me-Tetrazine & Azide-Dye Start->Introduce_Probes Biological_System Biological System with TCO & DBCO-modified Targets Introduce_Probes->Biological_System Reaction Simultaneous Bioorthogonal Reactions Biological_System->Reaction Tz_Reaction Tetrazine + TCO Reaction->Tz_Reaction Az_Reaction Azide + DBCO Reaction->Az_Reaction Analysis Multi-color Fluorescence Imaging Tz_Reaction->Analysis Az_Reaction->Analysis Result Orthogonal Detection of Two Targets Analysis->Result

Workflow for Mutual Orthogonality Test.

Conclusion

TAMRA-PEG3-Me-Tetrazine, in conjunction with a trans-cyclooctene reaction partner, offers an exceptionally fast and stable system for bioorthogonal labeling. Its high degree of specificity and orthogonality with respect to the commonly used SPAAC chemistry makes it a powerful tool for single and multi-target studies in complex biological environments. For researchers requiring rapid kinetics and high stability, the methyl-tetrazine ligation represents a superior choice over many other bioorthogonal reactions. The provided protocols offer a framework for the quantitative assessment of these key performance indicators, enabling the rational design of robust and reliable bioconjugation strategies.

References

A Comparative Guide to TAMRA-PEG3-Me-Tet: Applications and Alternatives in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for unraveling complex biological processes and developing novel therapeutics. TAMRA-PEG3-Me-Tet has emerged as a valuable tool in the bioorthogonal chemistry toolbox, enabling the fluorescent labeling of biomolecules in living systems. This guide provides a comprehensive overview of its applications, a critical evaluation of its limitations, and an objective comparison with alternative technologies, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a fluorescent probe that combines the well-established photophysical properties of the TAMRA (carboxytetramethylrhodamine) fluorophore with the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction. Its structure consists of three key components:

  • TAMRA: A bright and relatively photostable orange-red fluorophore.

  • PEG3 linker: A short, hydrophilic polyethylene glycol spacer that enhances water solubility and minimizes non-specific binding of the probe to other molecules.

  • Methyl-Tetrazine (Me-Tet): A reactive moiety that specifically and rapidly reacts with a trans-cyclooctene (TCO) group.

The core utility of this compound lies in its ability to participate in the iEDDA "click chemistry" reaction. This reaction is characterized by its exceptionally fast kinetics and the ability to proceed with high specificity in complex biological environments without interfering with native biochemical processes.

Core Applications of this compound

The primary application of this compound is the fluorescent labeling of biomolecules that have been pre-functionalized with a TCO group. This two-step labeling strategy offers precise control over the labeling process and is employed in a variety of research areas:

  • Live-Cell Imaging: By genetically encoding or chemically modifying proteins with TCO, researchers can use this compound to visualize the localization, trafficking, and dynamics of these proteins in living cells.

  • Flow Cytometry: TCO-modified antibodies can be used to label specific cell surface markers, followed by detection with this compound for quantitative analysis of cell populations by flow cytometry.

  • In Vivo Imaging: The rapid kinetics of the iEDDA reaction make it suitable for pre-targeted in vivo imaging applications. In this approach, a TCO-labeled targeting molecule (e.g., an antibody) is administered first, allowed to accumulate at the target site, and then a rapidly clearing, labeled tetrazine probe like this compound is injected to visualize the target.[1]

  • Biomolecule Conjugation: This probe can be used to fluorescently label a wide range of TCO-modified biomolecules, including proteins, nucleic acids, and small molecules, for various in vitro and in vivo applications.

Performance Comparison with Alternatives

While this compound is a powerful tool, several alternatives exist, both at the level of the fluorophore and the bioorthogonal reaction chemistry.

Fluorophore Alternatives: TAMRA vs. Cy3 and Alexa Fluor 555

The choice of fluorophore significantly impacts the sensitivity and quality of fluorescence-based experiments. Here, we compare TAMRA with two popular alternatives in the same spectral region: Cyanine3 (Cy3) and Alexa Fluor 555.

PropertyTAMRACy3Alexa Fluor 555Source(s)
Excitation Max (nm) ~555~550~555[2][3]
Emission Max (nm) ~580~570~565[2][3]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~90,000~150,000~150,000
Quantum Yield 0.3 - 0.5~0.15~0.1
Photostability HighModerateVery High
pH Sensitivity Sensitive to high pHRelatively insensitiveInsensitive

Key Takeaways:

  • Brightness: Cy3 and Alexa Fluor 555 have significantly higher molar extinction coefficients, making them inherently brighter than TAMRA.

  • Quantum Yield: TAMRA exhibits a higher quantum yield compared to Cy3 and some Alexa Fluor dyes, meaning it is more efficient at converting absorbed light into emitted fluorescence.

  • Photostability: Alexa Fluor 555 is generally considered more photostable than both TAMRA and Cy3, making it a better choice for long-term imaging experiments.

  • pH Sensitivity: TAMRA's fluorescence can be quenched at higher pH, a factor to consider in certain experimental conditions.

Bioorthogonal Reaction Alternatives: iEDDA vs. SPAAC

The iEDDA reaction of tetrazine and TCO is not the only bioorthogonal ligation method available. The strain-promoted azide-alkyne cycloaddition (SPAAC) is another widely used "click chemistry" reaction.

FeatureiEDDA (Tetrazine-TCO)SPAAC (Azide-Cyclooctyne)Source(s)
Reaction Kinetics (k₂ in M⁻¹s⁻¹) 10³ - 10⁶10⁻¹ - 10¹
Reaction Partners Tetrazine and Trans-cycloocteneAzide and Cyclooctyne (e.g., DBCO)
Stability of Probes Tetrazines can be unstable, TCOs can isomerizeAzides and cyclooctynes are generally stable
Orthogonality Can be used in conjunction with SPAACCan be used in conjunction with iEDDA

Key Takeaways:

  • Speed: The iEDDA reaction is significantly faster than SPAAC, which is a major advantage for in vivo applications and when working with low concentrations of reactants.

  • Stability: The reactants for SPAAC, azides and cyclooctynes, are generally more stable than tetrazines and TCOs. TCOs can isomerize to the less reactive cis-cyclooctene, and some tetrazines have limited stability in aqueous media.

  • Mutual Orthogonality: Both iEDDA and SPAAC are bioorthogonal to each other, meaning they can be used simultaneously in the same system to label different molecules with different probes.

Limitations of this compound

Despite its utility, this compound has several limitations that researchers should consider:

  • Photophysical Properties of TAMRA: As highlighted in the comparison table, TAMRA is less bright and photostable than some of the newer generation fluorophores like the Alexa Fluor dyes. Its pH sensitivity can also be a drawback in certain biological environments.

  • Stability of the Reactive Moieties:

    • Tetrazine Stability: While methyl-substituted tetrazines like the one in this compound are more stable than their hydrogen-substituted counterparts, they can still degrade over time, especially when exposed to light and certain nucleophiles.

    • TCO Isomerization: Trans-cyclooctenes can isomerize to their less reactive cis-isomers, which can reduce the efficiency of the labeling reaction. This isomerization can be promoted by light and certain biological thiols.

  • Lipophilicity and In Vivo Performance: The overall lipophilicity of a tetrazine probe can significantly impact its in vivo performance, affecting its biodistribution and clearance. Highly lipophilic probes may exhibit non-specific binding and slower clearance, leading to higher background signals in imaging studies. The PEG3 linker in this compound helps to mitigate this, but it is still a factor to consider.

  • Potential for Quenching: Like many fluorophores, the fluorescence of TAMRA can be quenched upon conjugation to a biomolecule, depending on the local chemical environment.

Experimental Protocols

Protocol 1: Labeling of a TCO-Modified Antibody with this compound

This protocol provides a general guideline for labeling an antibody that has been pre-functionalized with a TCO moiety.

Materials:

  • TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Determine the molar ratio: The optimal molar ratio of this compound to the antibody will need to be determined empirically, but a starting point of a 5 to 10-fold molar excess of the tetrazine probe is recommended.

  • Reaction: Add the calculated volume of the this compound stock solution to the TCO-modified antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).

Protocol 2: Live-Cell Imaging of TCO-Modified Proteins

This protocol outlines a general procedure for imaging TCO-modified proteins in live cells using this compound.

Materials:

  • Cells expressing the TCO-modified protein of interest

  • Complete cell culture medium

  • This compound

  • Live-cell imaging buffer (e.g., HBSS)

  • Fluorescence microscope with appropriate filter sets for TAMRA

Procedure:

  • Cell Culture: Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Labeling: Prepare a working solution of this compound in complete cell culture medium. A final concentration of 1-10 µM is a good starting point.

  • Incubation: Replace the culture medium with the this compound solution and incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope. For TAMRA, use an excitation wavelength of ~555 nm and collect the emission at ~580 nm.

Visualizations

G iEDDA Reaction Mechanism cluster_reactants Reactants cluster_product Product Tet TAMRA-PEG3-Me-Tetrazine Product Labeled Biomolecule Tet->Product + TCO TCO-modified Biomolecule TCO->Product N2 N₂ (gas) Product->N2 releases

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.

G Experimental Workflow: Bioorthogonal Labeling A Introduce TCO group (Genetic or Chemical) B Incubate with This compound A->B C Wash to remove unbound probe B->C D Fluorescence Detection (Microscopy, Flow Cytometry) C->D

Caption: A typical workflow for bioorthogonal labeling experiments.

G Decision Tree for Probe Selection Start Experiment Type? LiveCell Live-Cell Imaging Start->LiveCell InVivo In Vivo Imaging Start->InVivo FixedCell Fixed-Cell Staining Start->FixedCell Kinetics Fast Kinetics Needed? LiveCell->Kinetics InVivo->Kinetics Photostability High Photostability Needed? FixedCell->Photostability iEDDA Use iEDDA (Tetrazine-TCO) Kinetics->iEDDA Yes SPAAC Consider SPAAC (Azide-Cyclooctyne) Kinetics->SPAAC No Brightness High Brightness Needed? Photostability->Brightness No Alexa Use Alexa Fluor 555-Tetrazine Photostability->Alexa Yes Cy3 Use Cy3-Tetrazine Brightness->Cy3 Yes TAMRA This compound is suitable Brightness->TAMRA No iEDDA->Photostability SPAAC->Photostability

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling TAMRA-PEG3-Me-Tet

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of TAMRA-PEG3-Me-Tet, a fluorescent dye derivative. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

Proper personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Gloves: Wear nitrile or other chemically resistant gloves.[1][3] Always inspect gloves before use and remove them with care to avoid skin contamination.[4]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles. In situations with a risk of splashing, a face shield worn over safety glasses is recommended.

  • Lab Coat: A standard, long-sleeved laboratory coat that closes in the back is required to prevent skin contact. It should be buttoned and fit properly to cover as much skin as possible.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a dust mask or a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area or a chemical fume hood.

Operational Plan: From Receipt to Use

Receiving and Storage:

Upon receipt, store this compound at -20°C, protected from light and moisture. Allow the container to reach room temperature before opening to prevent condensation.

Preparation of Solutions:

This compound is soluble in organic solvents such as DMF and DMSO. When preparing solutions, work in a well-ventilated area. For a 10 mM solution, a common starting point is to add an appropriate volume of solvent to 1 mg of the compound, though specific instructions from the supplier should be followed if available.

Experimental Use:

When using this compound in experiments, such as in bioconjugation via an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups, always handle solutions with care to avoid spills and contamination.

Disposal Plan

The primary method for the disposal of this compound and any contaminated materials is to treat it as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste containing this compound, including unused solutions, contaminated pipette tips, and weighing paper, in a designated and clearly labeled hazardous waste container. The container must be chemically compatible and have a secure, tight-fitting lid.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Spill Management: In the event of a spill, wear appropriate PPE. Absorb the spill with an inert material, such as sand or vermiculite. Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container. Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.

  • Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₃₃H₃₈N₆O₇
Molecular Weight630.69 g/mol
Excitation Maximum (λabs)546 nm (in MeOH)
Emission Maximum (λem)565 nm (in MeOH)
Molar Extinction Coefficient (ε)92.0 L mmol⁻¹ cm⁻¹ (in MeOH)
Storage Conditions-20°C, protected from light
SolubilityDMF, DMSO, MeOH

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receive and Inspect this compound B Store at -20°C, Protected from Light A->B C Equilibrate to Room Temperature Before Use B->C D Prepare Solution in a Fume Hood C->D E Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat D->E Proceed to Handling F Conduct Experiment in Ventilated Area E->F G Handle Solutions with Care F->G H Collect Waste in Labeled Hazardous Waste Container G->H Proceed to Disposal I Segregate from Other Waste Streams H->I K Arrange for Professional Disposal via EHS I->K J Manage Spills with Inert Absorbent J->H

Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.